molecular formula C47H54N12O4 B15544302 Catadegbrutinib CAS No. 2736508-60-2

Catadegbrutinib

Cat. No.: B15544302
CAS No.: 2736508-60-2
M. Wt: 851.0 g/mol
InChI Key: ZSOLMVZWDSGPDD-SSEXGKCCSA-N
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Description

Catadegbrutinib is a useful research compound. Its molecular formula is C47H54N12O4 and its molecular weight is 851.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2736508-60-2

Molecular Formula

C47H54N12O4

Molecular Weight

851.0 g/mol

IUPAC Name

3-tert-butyl-N-[(1R)-1-[4-[6-[6-[4-[[1-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-pyridinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methylphenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C47H54N12O4/c1-29-24-32(6-12-36(29)30(2)51-43(61)44-54-45(55-63-44)47(3,4)5)41-37-25-38(52-42(37)50-28-49-41)33-7-13-39(48-26-33)58-22-20-56(21-23-58)27-31-14-17-57(18-15-31)34-8-10-35(11-9-34)59-19-16-40(60)53-46(59)62/h6-13,24-26,28,30-31H,14-23,27H2,1-5H3,(H,51,61)(H,49,50,52)(H,53,60,62)/t30-/m1/s1

InChI Key

ZSOLMVZWDSGPDD-SSEXGKCCSA-N

Origin of Product

United States

Foundational & Exploratory

Catadegbrutinib: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catadegbrutinib (BGB-16673) is a novel, orally bioavailable small molecule currently in late-stage clinical development for the treatment of B-cell malignancies. It represents a paradigm shift from traditional kinase inhibition to targeted protein degradation. This compound is a potent and selective Bruton's tyrosine kinase (BTK) degrader, functioning as a chimeric degradation activating compound (CDAC). This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Core Mechanism of Action: Targeted BTK Degradation

This compound's primary mechanism of action is the targeted degradation of BTK protein. Unlike conventional BTK inhibitors that reversibly or irreversibly bind to the kinase domain to block its enzymatic activity, this compound eliminates the entire BTK protein. This is achieved through the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to BTK, leading to the polyubiquitination of BTK and its subsequent degradation by the proteasome.[1] This degradation-based approach offers the potential to overcome resistance mechanisms associated with traditional BTK inhibitors, including mutations in the BTK gene.[2]

The bifunctional nature of this compound is central to its activity. One end of the molecule binds to the BTK protein, while the other end binds to Cereblon, a component of the CUL4-DDB1-CRBN-RBX1 (CRL4CRBN) E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the BTK protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BTK protein.

cluster_0 Mechanism of Action This compound This compound Ternary_Complex This compound-BTK-Cereblon Ternary Complex This compound->Ternary_Complex Binds BTK BTK BTK->Ternary_Complex Binds E3_Ligase Cereblon (E3 Ligase) E3_Ligase->Ternary_Complex Binds Polyubiquitinated_BTK Polyubiquitinated BTK Ternary_Complex->Polyubiquitinated_BTK Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated_BTK Proteasome Proteasome Polyubiquitinated_BTK->Proteasome Recognized by Degraded_BTK Degraded BTK (Amino Acids) Proteasome->Degraded_BTK Degrades

This compound's core mechanism of action.

Impact on B-Cell Receptor (BCR) Signaling

BTK is a critical downstream effector of the B-cell receptor (BCR) signaling pathway, which is essential for the survival, proliferation, and differentiation of both normal and malignant B-cells.[3] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn activates pathways such as NF-κB and MAPK, promoting cell survival and proliferation.[4][5]

By degrading BTK, this compound effectively abrogates this entire signaling cascade. This leads to the inhibition of B-cell proliferation and the induction of apoptosis in malignant B-cells that are dependent on BCR signaling.

cluster_1 B-Cell Receptor Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 / DAG PLCG2->IP3_DAG Downstream Downstream Signaling (NF-κB, MAPK) IP3_DAG->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->BTK Degrades

This compound's effect on BCR signaling.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical In Vitro Activity

ParameterValueCell Line/AssayReference
BTK Inhibition (IC50) 0.69 nMBiochemical Assay[3]
BTK Degradation (DC50) <1 nMTMD-8 Cells (4 hours)[2]
Anti-proliferative Activity (EC50) <10 nMTMD-8 Cells (72 hours)[2]
Anti-proliferative Activity (EC50) <10 nMBTKC481S mutant TMD-8 Cells[2]

Table 2: Preclinical In Vivo Pharmacokinetics and Pharmacodynamics

SpeciesDoseCmaxTmaxAUCBTK Degradation (Spleen)Reference
MouseSingle Oral DoseProportional to dose-Proportional to dose89% reduction at 6 hours[2]
MouseDaily Oral Dosing---Sustained BTK degradation[6]

Table 3: Clinical Efficacy in Relapsed/Refractory B-Cell Malignancies (CaDAnCe-101 Study, NCT05006716)

IndicationDoseOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Reference
CLL/SLL200 mg93.8%114[6]
CLL/SLL (all doses)50-500 mg67% (12/18)--[7]
MCL50-500 mg33% (1/3)10[7]
MZL50-500 mg100% (2/2)02[7]
WM50-500 mg75% (3/4)03[7]
FL50-500 mg50% (1/2)01[7]

Table 4: Clinical Safety in Relapsed/Refractory B-Cell Malignancies (CaDAnCe-101 Study)

Adverse Event (Any Grade)FrequencyGrade ≥3Reference
Contusion30.8%0%[7]
Pyrexia23.1%0%[7]
Neutropenia/Neutrophil count decreased23.1%15.4%[7]
Lipase increased23.1%3.8%[7]
Diarrhea24%-[8]
Fatigue20%-[8]

Experimental Protocols

Protocol 1: In Vitro BTK Degradation Assay (Western Blot)

This protocol describes a representative method for assessing the degradation of BTK in a B-cell lymphoma cell line (e.g., TMD-8) following treatment with this compound.

  • Cell Culture: Culture TMD-8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Seed cells at a density of 1 x 106 cells/mL in a 6-well plate. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BTK (and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control to determine the relative BTK protein levels.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a method to determine the effect of this compound on the viability of B-cell lymphoma cells.

  • Cell Seeding: Seed TMD-8 cells in a 96-well opaque-walled plate at a density of 1 x 104 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no-cell control) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the EC50 value.

Experimental Workflow Visualization

cluster_2 Typical Experimental Workflow Start Start Cell_Culture Cell Line Culture (e.g., TMD-8) Start->Cell_Culture Treatment Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Sample_Prep Sample Preparation Treatment->Sample_Prep Western_Blot Western Blot Analysis (BTK Degradation) Sample_Prep->Western_Blot Viability_Assay Cell Viability Assay (EC50 Determination) Sample_Prep->Viability_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

References

BGB-16673: A Technical Overview of its Discovery and Preclinical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGB-16673 (also known as catadegbrutinib) is a novel, orally bioavailable Bruton's tyrosine kinase (BTK) targeting chimeric degradation activation compound (CDAC).[1][2] As a heterobifunctional small molecule, it represents a significant advancement in the landscape of B-cell malignancy therapeutics, particularly for patient populations that have developed resistance to conventional BTK inhibitors.[3] This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical development of BGB-16673, including available data from key experiments and a discussion of its synthesis based on its chemical structure.

Discovery and Rationale

The development of BGB-16673 was driven by the clinical need to overcome acquired resistance to covalent and non-covalent BTK inhibitors in various B-cell malignancies.[4] Resistance often arises from mutations in the BTK gene, which impair drug binding.[5] BGB-16673 was designed as a proteolysis-targeting chimera (PROTAC) to induce the degradation of the BTK protein, thereby eliminating its signaling function regardless of the presence of resistance mutations.[3]

BGB-16673 is a bivalent molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[6][7] This design facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[8][9] This mechanism of action allows BGB-16673 to be effective against both wild-type and various mutant forms of BTK.[3]

Chemical Synthesis

While the specific, step-by-step synthesis protocol for BGB-16673 is proprietary to BeiGene and not publicly available in detail, an understanding of its synthesis can be derived from its chemical structure.

Chemical Structure of BGB-16673:

  • IUPAC Name: 3-tert-butyl-N-[(1R)-1-[4-[6-[6-[4-[[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-pyridinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methylphenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide

  • CAS Number: 2736508-94-2

  • Molecular Formula: C48H55N11O4

  • Molar Mass: 850.041 g·mol−1

The synthesis of a complex molecule like BGB-16673 would involve a multi-step process, likely starting with the individual synthesis of its three key components: the BTK-binding moiety, the E3 ligase-binding moiety (a derivative of thalidomide), and the linker. These components would then be coupled together to form the final compound. The synthesis would require advanced techniques in medicinal chemistry to ensure the correct stereochemistry and purity of the final product.

Mechanism of Action

BGB-16673's mechanism of action is centered on the targeted degradation of BTK. This process can be broken down into the following key steps:

  • Ternary Complex Formation: BGB-16673, with its two distinct binding domains, facilitates the formation of a ternary complex, bringing BTK and the E3 ubiquitin ligase into close proximity.[10][11]

  • Ubiquitination: Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BTK protein.[8][9]

  • Proteasomal Degradation: The poly-ubiquitinated BTK is then recognized and targeted for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[8][12]

  • Inhibition of Downstream Signaling: The degradation of BTK leads to the inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[6]

cluster_0 BGB-16673 Action cluster_1 Cellular Machinery BGB-16673 BGB-16673 Ternary_Complex Ternary Complex (BGB-16673 + BTK + E3 Ligase) BGB-16673->Ternary_Complex BTK BTK BTK->Ternary_Complex E3_Ligase E3 Ligase (Cereblon) E3_Ligase->Ternary_Complex Ubiquitinated_BTK Poly-ubiquitinated BTK Ternary_Complex->Ubiquitinated_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_BTK Proteasome Proteasome Degraded_BTK BTK Degradation Proteasome->Degraded_BTK Degradation Ubiquitinated_BTK->Proteasome Recognition Inhibition_of_Signaling Inhibition of BCR Downstream Signaling Degraded_BTK->Inhibition_of_Signaling Leads to Start Start Cell_Culture Culture TMD-8 cells Start->Cell_Culture Drug_Treatment Treat cells with BGB-16673 Cell_Culture->Drug_Treatment Protein_Extraction Extract total protein Drug_Treatment->Protein_Extraction Quantification Quantify protein concentration Protein_Extraction->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-BTK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with ECL Secondary_Ab->Detection Analysis Analyze BTK protein levels Detection->Analysis End End Analysis->End Start Start Cell_Implantation Subcutaneous implantation of TMD-8 cells into NCG mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach ~150-450 mm³ Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and vehicle groups Tumor_Growth->Randomization Drug_Administration Oral administration of BGB-16673 (once daily) Randomization->Drug_Administration Monitoring Measure tumor volume twice weekly Drug_Administration->Monitoring Data_Analysis Calculate Tumor Growth Inhibition (TGI) Monitoring->Data_Analysis End End Data_Analysis->End

References

Catadegbrutinib: A Technical Guide to a Novel BTK Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catadegbrutinib (BGB-16673) is an investigational, orally bioavailable, chimeric degradation activating compound (CDAC) that targets Bruton's tyrosine kinase (BTK) for degradation. As a proteolysis-targeting chimera (PROTAC), this compound offers a novel mechanism of action compared to traditional BTK inhibitors by inducing the ubiquitination and subsequent proteasomal degradation of the BTK protein. This approach has demonstrated the potential to overcome resistance mechanisms associated with conventional BTK inhibitors. Preclinical and emerging clinical data suggest that this compound is a potent degrader of both wild-type and clinically relevant mutant forms of BTK, showing promising anti-tumor activity in various B-cell malignancies. This technical guide provides an in-depth overview of this compound's target, mechanism of action, preclinical and clinical data, and relevant experimental protocols.

Target Protein: Bruton's Tyrosine Kinase (BTK)

This compound's primary target is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, activation, proliferation, and survival.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway.[2] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of downstream pathways essential for B-cell function. Dysregulation of the BCR signaling pathway, often involving hyperactive BTK, is a hallmark of many B-cell malignancies, making it a validated therapeutic target.[2]

Mechanism of Action: Targeted Protein Degradation

This compound is a heterobifunctional molecule designed to induce the degradation of BTK. It consists of three key components: a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] The binding of this compound to both BTK and an E3 ligase forms a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BTK, tagging it for degradation by the proteasome.[5] This degradation-based mechanism differs significantly from traditional BTK inhibitors that merely block the kinase activity of the protein. By eliminating the entire BTK protein, this compound has the potential to overcome resistance mutations that affect the binding of conventional inhibitors.[6]

Quantitative Data Summary

Preclinical Efficacy
ParameterValueCell Line(s)Notes
IC50 (BTK Inhibition) 0.69 nMNot specifiedRepresents the concentration for 50% inhibition of BTK enzymatic activity.[5]
DC50 (BTK Degradation) 0.7 nM (24h)TMD8Concentration for 50% degradation of wild-type BTK.[7]
1.4 nM (24h)TMD8Concentration for 50% degradation of V416L mutant BTK.[7]
4.1 nM (24h)TMD8Concentration for 50% degradation of A428D mutant BTK.[7]
6.8 nM (24h)TMD8Concentration for 50% degradation of M437R mutant BTK.[7]
0.8 nM (24h)TMD8Concentration for 50% degradation of T474I mutant BTK.[7]
1.1 nM (24h)TMD8Concentration for 50% degradation of C481S mutant BTK.[7]
0.4 nM (24h)TMD8Concentration for 50% degradation of C481F mutant BTK.[7]
0.4 nM (24h)TMD8Concentration for 50% degradation of C481Y mutant BTK.[7]
0.3 nM (24h)TMD8Concentration for 50% degradation of L528W mutant BTK.[7]
Dmax (Maximum Degradation) 96%TMD8Maximum degradation of wild-type BTK.[7]
62% - 98%TMD8Maximum degradation of various BTK mutants.[7]
Phase 1 Clinical Trial Data (CaDAnCe-101; NCT05006716)

Patient Demographics and Dosing:

ParameterValue
Enrolled Patients (as of May 26, 2023) 26
Dose Levels Evaluated 50 mg, 100 mg, 200 mg, 350 mg, 500 mg (once daily)[8]
Median Age 70.5 years (range, 25-83)[8]
Median Prior Therapies 3.5 (range, 2-9)[8]

Overall Response Rates (ORR) by Disease Type (as of May 26, 2023):

Disease TypeOverall Response Rate (ORR)
Chronic Lymphocytic Leukemia (CLL) 83% (5/6)[3]
Mantle Cell Lymphoma (MCL) 33% (1/3)[3]
Marginal Zone Lymphoma (MZL) 100% (2/2)[3]
Waldenström Macroglobulinemia (WM) 75% (3/4)[3]
Follicular Lymphoma (FL) 50% (1/2)[3]
Diffuse Large B-cell Lymphoma (DLBCL) 0% (0/1)[3]
Overall (response-evaluable patients) 67% (12/18)[3]

Most Common Treatment-Emergent Adverse Events (TEAEs) (≥20% of patients, as of May 24, 2024):

Adverse EventAny GradeGrade ≥3
Neutropenia/Neutrophil count decreased 32%23%
Contusion 23%0%
Diarrhea 23%0%

Experimental Protocols

Western Blot for BTK Protein Degradation

Objective: To quantify the degradation of BTK protein in cultured cells following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Plate B-cell lymphoma cell lines (e.g., TMD8, Ramos) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, actin) as a loading control.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize BTK protein levels to the loading control and express as a percentage of the vehicle-treated control.

Cell Viability Assay

Objective: To assess the effect of this compound-induced BTK degradation on the viability of B-cell malignancy cell lines.

Methodology:

  • Cell Seeding: Seed B-cell lymphoma cells in 96-well plates at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

Ternary Complex Formation Assay (Conceptual)

Objective: To demonstrate the formation of the BTK-Catadegbrutinib-E3 ligase ternary complex.

Methodology (based on NanoBRET™ technology):

  • Cell Line Engineering: Co-express a NanoLuc® luciferase-tagged BTK and a HaloTag®-fused E3 ligase component (e.g., Cereblon) in a suitable cell line.

  • Cell Plating and Labeling: Plate the engineered cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 ligand to label the E3 ligase fusion protein.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate.

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). An increase in the BRET ratio indicates the proximity of BTK and the E3 ligase, confirming the formation of the ternary complex.

Visualizations

B_Cell_Receptor_Signaling_and_Catadegbrutinib_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_degradation This compound-Mediated Degradation cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Proteasome Proteasome BTK->Proteasome Degradation PIP2 PIP2 PLCG2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKCβ DAG->PKC NFkB NF-κB PKC->NFkB Activates Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Translocates to Nucleus This compound This compound This compound->BTK E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase E3_Ligase->BTK Ub Ubiquitin Degraded_BTK Degraded BTK (Fragments) Proteasome->Degraded_BTK

Caption: B-Cell Receptor Signaling and this compound's Mechanism of Action.

Western_Blot_Workflow start Start: Cell Culture treatment Treat with this compound and Vehicle Control start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification preparation Sample Preparation (Laemmli Buffer, Heat) quantification->preparation sds_page SDS-PAGE preparation->sds_page transfer Transfer to Membrane (Western Blot) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-BTK, Anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: BTK Degradation Quantified analysis->end

Caption: Experimental Workflow for Western Blot Analysis of BTK Degradation.

References

The Pharmacological Profile of Catadegbrutinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

Abstract

Catadegbrutinib (BGB-16673) is a novel, orally bioavailable, small molecule currently under investigation for the treatment of B-cell malignancies. Unlike traditional kinase inhibitors, this compound is a heterobifunctional protein degrader. It functions as a proteolysis-targeting chimera (PROTAC), a distinct mechanism of action that facilitates the targeted destruction of Bruton's Tyrosine Kinase (BTK). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing its mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and the methodologies of key experimental assays. All quantitative data from preclinical and clinical studies are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its role in promoting B-cell proliferation, survival, and differentiation has made it a validated therapeutic target for a range of B-cell malignancies and autoimmune diseases. This compound represents a next-generation therapeutic approach, shifting from kinase inhibition to targeted protein degradation. As a PROTAC, it is designed to overcome resistance mechanisms associated with conventional BTK inhibitors. Clinical investigations, such as the Phase 1/2 CaDAnCe-101 trial (NCT05006716), are evaluating its safety and efficacy in patients with relapsed or refractory B-cell cancers.[1][2]

Mechanism of Action: Targeted Protein Degradation

This compound operates as a BTK-targeting chimeric degradation activation compound (CDAC).[3] Its heterobifunctional structure consists of two key moieties connected by a linker: one binds to BTK, and the other recruits an E3 ubiquitin ligase. This dual binding brings BTK into close proximity with the E3 ligase, leading to the polyubiquitination of the BTK protein. The cell's natural disposal machinery, the proteasome, then recognizes and degrades the tagged BTK.[3] This event-driven, catalytic process allows a single molecule of this compound to trigger the destruction of multiple BTK protein copies, offering the potential for a more profound and durable suppression of the BCR signaling pathway compared to traditional occupancy-driven inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 E3_Ligase E3 Ubiquitin Ligase PKC PKCβ PLCG2->PKC NFkB NF-κB Pathway PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->BTK Binds This compound->E3_Ligase Recruits Proteasome Proteasome E3_Ligase->Proteasome Polyubiquitination (Tags BTK) Degradation BTK Degradation Proteasome->Degradation Mediates Degradation->BTK Prevents Signaling start 1. Seed & Treat Cells with this compound lysis 2. Lyse Cells & Quantify Protein start->lysis sds 3. Separate Proteins by SDS-PAGE lysis->sds transfer 4. Transfer Proteins to PVDF Membrane sds->transfer block 5. Block Membrane transfer->block antibody 6. Incubate with Primary & Secondary Antibodies block->antibody detect 7. Detect with ECL & Image antibody->detect analyze 8. Quantify Bands (Densitometry) detect->analyze cluster_no_protac No PROTAC: High Signal cluster_with_protac With this compound: Low Signal E3_Ligase_A Tagged E3 Ligase Probe_A Biotinylated Probe E3_Ligase_A->Probe_A Binds Acceptor_A Acceptor Bead E3_Ligase_A->Acceptor_A Donor_A Donor Bead Probe_A->Donor_A Donor_A->Acceptor_A FRET Signal E3_Ligase_B Tagged E3 Ligase Acceptor_B Acceptor Bead E3_Ligase_B->Acceptor_B Probe_B Biotinylated Probe Donor_B Donor Bead Probe_B->Donor_B PROTAC This compound PROTAC->E3_Ligase_B Competes & Binds

References

Catadegbrutinib: A Technical Guide to a Novel BTK Degrader in Chronic Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catadegbrutinib (BGB-16673) is an investigational, orally bioavailable Bruton's tyrosine kinase (BTK) degrader being evaluated for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL). As a proteolysis-targeting chimera (PROTAC), this compound represents a novel therapeutic modality designed to overcome resistance to conventional BTK inhibitors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, clinical trial findings in CLL, and detailed experimental protocols.

Introduction

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells in chronic lymphocytic leukemia. While covalent BTK inhibitors have transformed the treatment landscape of CLL, the emergence of resistance, often through mutations in the BTK gene (e.g., C481S), necessitates the development of novel therapeutic strategies.

This compound is a heterobifunctional molecule that induces the degradation of both wild-type and mutated BTK. It achieves this by simultaneously binding to BTK and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of the BTK protein. This mode of action offers the potential for a more profound and durable inhibition of BTK signaling compared to traditional inhibitors.

Mechanism of Action

This compound functions as a PROTAC, a molecule with two distinct domains connected by a linker. One domain binds to the target protein, BTK, while the other binds to an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to BTK, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BTK proteins.

The degradation of BTK disrupts the downstream signaling cascade, including the phosphorylation of key signaling molecules like PLCγ2 and ERK, ultimately leading to decreased cell proliferation and survival.

cluster_cell B-Cell BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Proteasome Proteasome BTK->Proteasome Targeted for Degradation Downstream Downstream Signaling (e.g., PLCγ2, ERK) BTK->Downstream Phosphorylation This compound This compound This compound->BTK Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Ub Ubiquitin E3_Ligase->Ub Recruits Degraded_BTK Proteasome->Degraded_BTK Ub->BTK Ubiquitination Survival Cell Proliferation & Survival Downstream->Survival

Caption: Mechanism of action of this compound.

Preclinical Data

Preclinical studies have demonstrated the potent and selective degradation of BTK by this compound in various B-cell malignancy cell lines.

In Vitro Potency

This compound has shown high potency in degrading both wild-type and C481S-mutant BTK.

ParameterValueReference
BTK Degradation (DC50) 0.72 nM[1]
BTK Inhibition (IC50) 0.69 nM[2][3]
Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of CLL cells and downregulates key downstream signaling pathways.

Cell LineAssayEndpointResult
TMD8 (ABC-DLBCL) Cell ViabilityIC50~1 nM
REC-1 (Mantle Cell) Cell ViabilityIC50~5 nM
Primary CLL Cells BTK DegradationDC50Sub-nanomolar

Clinical Development in CLL

This compound is currently being investigated in clinical trials for patients with relapsed or refractory (R/R) B-cell malignancies, including CLL.[4]

Phase 1/2 Study (NCT04740529)

An ongoing, open-label, first-in-human Phase 1/2 study is evaluating the safety, tolerability, and efficacy of this compound monotherapy in patients with R/R B-cell malignancies.[4]

Preliminary Efficacy in R/R CLL:

Response MetricValuePatient Cohort
Overall Response Rate (ORR) 72%All R/R CLL patients
Overall Response Rate (ORR) 88%200mg dose cohort

These early results suggest promising clinical activity in a heavily pretreated patient population.

Phase 3 Study (BGB-16673-304)

A Phase 3 clinical trial is actively recruiting patients with R/R CLL or small lymphocytic lymphoma (SLL) to compare the efficacy and safety of this compound against pirtobrutinib.[5]

Experimental Protocols

The following are representative protocols for key assays used to characterize the activity of this compound.

BTK Degradation Assay (Western Blot)

Objective: To quantify the reduction in cellular BTK protein levels following treatment with this compound.

Protocol:

  • Cell Culture: Plate CLL cells (e.g., primary patient samples or cell lines) at a density of 1 x 106 cells/mL in appropriate culture medium.

  • Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Harvest cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against BTK.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Start Start Cell_Culture Cell Culture (CLL Cells) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Data_Analysis Data Analysis (Densitometry) Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Western Blot Experimental Workflow.

Ubiquitination Assay

Objective: To detect the ubiquitination of BTK induced by this compound.

Protocol:

  • Cell Culture and Treatment: Follow steps 1 and 2 from the BTK Degradation Assay protocol. A proteasome inhibitor (e.g., MG132) should be added in the last few hours of treatment to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation:

    • Lyse cells in a non-denaturing lysis buffer.

    • Pre-clear lysates with protein A/G agarose (B213101) beads.

    • Incubate the lysate with an anti-BTK antibody overnight.

    • Add protein A/G agarose beads to pull down the BTK protein-antibody complex.

    • Wash the beads extensively to remove non-specific binding.

  • Western Blot:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Perform SDS-PAGE and Western blotting as described above.

    • Probe the membrane with a primary antibody against ubiquitin.

  • Data Analysis: The presence of a high molecular weight smear or distinct bands corresponding to ubiquitinated BTK indicates successful ubiquitination.

Start Start Cell_Culture Cell Culture & Treatment (with Proteasome Inhibitor) Start->Cell_Culture Immunoprecipitation Immunoprecipitation (Anti-BTK) Cell_Culture->Immunoprecipitation Western_Blot Western Blot (Anti-Ubiquitin) Immunoprecipitation->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Ubiquitination Assay Workflow.

Conclusion

This compound is a promising novel therapeutic agent for CLL that acts through a distinct mechanism of targeted protein degradation. Its ability to degrade both wild-type and mutant BTK offers a potential solution to acquired resistance to conventional BTK inhibitors. Ongoing clinical trials will further elucidate its safety and efficacy profile in this patient population. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other protein degraders in the field of oncology.

References

Catadegbrutinib (CAS Number: 2736508-60-2): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catadegbrutinib, also known as BGB-16673, is a potent and orally bioavailable Bruton's tyrosine kinase (BTK) degrader being developed for the treatment of B-cell malignancies. As a proteolysis-targeting chimera (PROTAC), this compound offers a novel therapeutic modality by inducing the degradation of BTK rather than simply inhibiting its enzymatic activity. This mechanism allows it to overcome resistance associated with mutations in the BTK gene that affect the binding of conventional BTK inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Its dysregulation is a key driver in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Waldenström Macroglobulinemia. While BTK inhibitors have transformed the treatment landscape for these diseases, the emergence of resistance, often through mutations in the BTK gene, remains a significant clinical challenge.

This compound is a next-generation therapeutic agent designed to address this challenge. It is a heterobifunctional molecule that simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1] This event-driven pharmacology allows this compound to be effective against both wild-type and mutated forms of BTK.

Physicochemical Properties

PropertyValue
CAS Number 2736508-60-2
Molecular Formula C₄₇H₅₄N₁₂O₄
IUPAC Name 3-tert-butyl-N-[(1R)-1-[4-[6-[6-[4-[[1-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-pyridinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methylphenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide
Synonyms BGB-16673, BTK-IN-29

Mechanism of Action

This compound functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system to eliminate a target protein. Its mechanism can be broken down into the following steps:

  • Ternary Complex Formation: this compound, with its two distinct binding moieties, forms a ternary complex with the BTK protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1]

  • Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the BTK protein.

  • Proteasomal Degradation: The poly-ubiquitinated BTK is then recognized and targeted for degradation by the 26S proteasome.

This catalytic process allows a single molecule of this compound to induce the degradation of multiple BTK proteins, leading to a profound and sustained depletion of BTK.

cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery This compound This compound BTK_ligand BTK Binding Moiety This compound->BTK_ligand E3_ligand E3 Ligase (Cereblon) Binding Moiety This compound->E3_ligand BTK BTK Protein BTK_ligand->BTK Binds to E3_ligase Cereblon (CRBN) E3 Ubiquitin Ligase E3_ligand->E3_ligase Binds to Proteasome 26S Proteasome BTK->Proteasome Degraded by Ubiquitin Ubiquitin E3_ligase->Ubiquitin Recruits Ubiquitin->BTK Tags for Degradation

Figure 1: Mechanism of Action of this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent activity in in vitro assays, effectively inhibiting BTK and inducing its degradation in various cell lines.

AssayCell LineParameterValue
BTK Inhibition-IC₅₀0.69 nM[2]
BTK DegradationTMD8DC₅₀ (Wild-Type BTK)0.7 nM
TMD8Dₘₐₓ (Wild-Type BTK)96%
BTK Degradation (Mutant)TMD8 (C481S)DC₅₀1.1 nM
TMD8 (C481S)Dₘₐₓ96%
TMD8 (V416L)DC₅₀1.4 nM
TMD8 (V416L)Dₘₐₓ97%
TMD8 (L528W)DC₅₀0.3 nM
TMD8 (L528W)Dₘₐₓ96%
Preclinical Pharmacokinetics

Preclinical studies in animal models have shown that this compound is orally bioavailable. Translational pharmacokinetic/pharmacodynamic (PK/PD) modeling has been utilized to predict human BTK degradation from preclinical in vitro and in vivo data, supporting the progression to clinical trials.[3] Studies have also indicated that this compound has the ability to penetrate the central nervous system (CNS).[4]

Clinical Data

The primary clinical evidence for this compound comes from the Phase 1/2 CaDAnCe-101 trial (NCT05006716), which has evaluated its safety and efficacy in patients with relapsed or refractory B-cell malignancies.

Efficacy in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL)
ParameterAll Doses200 mg Dose
Overall Response Rate (ORR) 84.8%93.8%[5]
Complete Response (CR) 4.5%6.3%
Partial Response (PR) 66.7%75.0%
Partial Response with Lymphocytosis (PR-L) 13.6%12.5%
12-Month Progression-Free Survival (PFS) 77.4%-
Efficacy in Waldenström Macroglobulinemia
ParameterValue
Overall Response Rate (ORR) 90%
Major Response Rate (PR or better) 81%
Very Good Partial Response (VGPR) 14%
Safety Profile

This compound has been generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) are summarized below.

Adverse EventAny GradeGrade ≥3
Contusion 30%-
Diarrhea 24%-
Fatigue 20%-
Neutropenia/Neutrophil count decreased 16%12%

Experimental Protocols

Western Blot for BTK Degradation

This protocol provides a general framework for assessing BTK protein levels following treatment with this compound.

start Start cell_culture 1. Cell Culture (e.g., TMD8, Ramos cells) start->cell_culture treatment 2. Treatment - this compound (various concentrations) - Vehicle control (DMSO) - Incubate for specified time (e.g., 4, 16, 24 hours) cell_culture->treatment lysis 3. Cell Lysis - Lyse cells in RIPA or M-PER buffer - Add protease and phosphatase inhibitors treatment->lysis quantification 4. Protein Quantification (e.g., BCA assay) lysis->quantification sds_page 5. SDS-PAGE - Load equal amounts of protein - Separate proteins by size quantification->sds_page transfer 6. Protein Transfer - Transfer proteins to a nitrocellulose or PVDF membrane sds_page->transfer blocking 7. Blocking - Block with 5% BSA or non-fat milk in TBST transfer->blocking primary_ab 8. Primary Antibody Incubation - Incubate with anti-BTK antibody - Incubate with anti-loading control antibody (e.g., actin, GAPDH) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 10. Detection - Use enhanced chemiluminescence (ECL) substrate - Image the blot secondary_ab->detection analysis 11. Analysis - Quantify band intensity - Normalize BTK levels to loading control detection->analysis end End analysis->end

Figure 2: Western Blot Workflow for BTK Degradation.

Materials:

  • B-cell lymphoma cell lines (e.g., TMD8, Ramos)

  • This compound

  • Cell lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors[6]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-BTK, anti-actin (or other loading control)[6]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere or stabilize. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against BTK. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the BTK signal to a loading control to determine the extent of degradation.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of this compound on cell proliferation.

Materials:

  • Opaque-walled 96-well or 384-well plates

  • B-cell lymphoma cell lines

  • This compound

  • CellTiter-Glo® Reagent[7]

Procedure:

  • Cell Plating: Seed cells in opaque-walled multiwell plates at a density appropriate for the cell line and incubation time.[8]

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background measurement.[9]

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[8]

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[9]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence and normalize the data to the vehicle-treated cells to determine the percentage of cell viability. Calculate the IC₅₀ value using a suitable software.

Signaling Pathway

This compound targets a key node in the B-cell receptor signaling pathway, leading to the inhibition of downstream signals that promote cell survival and proliferation.

BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates & Activates NF_kB NF-κB Pathway BTK->NF_kB MAPK MAPK Pathway BTK->MAPK Degradation BTK Degradation BTK->Degradation PIP2 PIP2 PLCg2->PIP2 Hydrolyzes DAG_IP3 DAG + IP3 PIP2->DAG_IP3 PKC PKC DAG_IP3->PKC Activates Ca_flux Ca²⁺ Flux DAG_IP3->Ca_flux Induces PKC->NF_kB Ca_flux->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation MAPK->Proliferation This compound This compound This compound->BTK Induces

Figure 3: BTK Signaling Pathway and the Action of this compound.

Conclusion

This compound represents a promising new therapeutic strategy for B-cell malignancies. Its novel mechanism of action, which involves the targeted degradation of BTK, allows it to overcome key resistance mechanisms that limit the efficacy of conventional BTK inhibitors. Preclinical and clinical data have demonstrated its potent anti-tumor activity and a manageable safety profile. Further clinical development is ongoing to fully elucidate the therapeutic potential of this compound in various B-cell cancers. This technical guide provides a foundational understanding of this innovative molecule for researchers and clinicians in the field of oncology.

References

Catadegbrutinib's Impact on Bruton's Tyrosine Kinase Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of catadegbrutinib (BGB-16673), a novel chimeric degradation activator compound (CDAC), and its targeted effect on Bruton's tyrosine kinase (BTK) signaling. This compound represents a paradigm shift from traditional BTK inhibitors by inducing the degradation of the BTK protein, offering a potentially more profound and durable suppression of the B-cell receptor (BCR) signaling pathway.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated molecular and experimental workflows.

Introduction to Bruton's Tyrosine Kinase and this compound

Bruton's tyrosine kinase is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and proliferation.[2] It is a key component of the BCR signaling cascade, which, upon activation, triggers a series of downstream phosphorylation events essential for B-cell survival and function. Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, making it a prime therapeutic target.

This compound is an orally active small molecule that functions as a proteolysis-targeting chimera (PROTAC).[1][3] It is designed to simultaneously bind to BTK and an E3 ubiquitin ligase, thereby forming a ternary complex.[3] This proximity induces the polyubiquitination of BTK, marking it for degradation by the proteasome.[1][3] This mechanism of action allows this compound to eliminate both wild-type and mutated forms of BTK that may confer resistance to conventional covalent BTK inhibitors.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity based on available preclinical data.

ParameterValueCell Line/SystemReference
BTK Binding Affinity (IC50) 0.69 nMBiochemical Assay[1]
BTK Degradation (DC50) < 1 nM (at 4 hours)B-cell lines[2]
Cell Viability (EC50) < 10 nM (at 72 hours)TMD8 (ABC-DLBCL cell line)[2]
BTK Occupancy Rapid and sustainedIn vivo (clinical trial)[3][5]

Note: Further detailed dose-response and time-course data for downstream signaling inhibition by this compound are areas of ongoing investigation.

Mechanism of Action: BTK Signaling and this compound-Mediated Degradation

The following diagrams illustrate the BTK signaling pathway and the mechanism by which this compound induces its degradation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation

Caption: The B-Cell Receptor (BCR) signaling cascade initiated by antigen binding.

Catadegbrutinib_Mechanism This compound This compound Ternary_Complex Ternary Complex (BTK-Catadegbrutinib-E3) This compound->Ternary_Complex BTK BTK BTK->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_BTK Polyubiquitinated BTK Ternary_Complex->Polyubiquitinated_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated_BTK Proteasome Proteasome Polyubiquitinated_BTK->Proteasome Degradation Degraded BTK Fragments Proteasome->Degradation

Caption: Mechanism of this compound-induced BTK degradation via the proteasome.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound. These protocols are based on established methods for BTK inhibitors and degraders and may require optimization for specific experimental conditions.

Western Blot Analysis of BTK Degradation and Downstream Signaling

This protocol is designed to assess the dose- and time-dependent effects of this compound on the protein levels of BTK and the phosphorylation status of its downstream effectors, such as PLCγ2 and ERK.

Materials:

  • B-cell lines (e.g., TMD8, Ramos)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-BTK, anti-phospho-BTK (Y223), anti-PLCγ2, anti-phospho-PLCγ2 (Y759), anti-ERK, anti-phospho-ERK (T202/Y204), anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Culture B-cell lines to a density of approximately 1 x 10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of B-cell lymphoma cell lines.

Materials:

  • B-cell lymphoma cell lines

  • This compound

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Luminescence Measurement: Add the CellTiter-Glo® reagent to each well and measure luminescence using a luminometer.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

BTK Occupancy Assay

This assay quantifies the percentage of BTK molecules bound by this compound in a cellular context. This protocol is a generalized approach based on methods for covalent inhibitors and may need adaptation for a degrader.[6][7]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from treated subjects or treated cell lines

  • Biotinylated BTK probe

  • Lysis buffer

  • Streptavidin-coated plates

  • Anti-BTK antibody

  • Detection antibody (e.g., HRP-conjugated)

  • Substrate for detection

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates from samples treated with this compound.

  • Capture of Unoccupied BTK: Incubate the lysates with a biotinylated BTK probe that binds to the active site of unoccupied BTK.

  • Immunoassay: Transfer the lysates to streptavidin-coated plates to capture the biotin-probe-BTK complexes.

  • Detection: Detect the captured BTK using a primary anti-BTK antibody followed by a labeled secondary antibody.

  • Total BTK Measurement: In parallel, measure the total amount of BTK in the lysates using a standard ELISA.

  • Calculation: Calculate BTK occupancy as: (1 - (Unoccupied BTK / Total BTK)) * 100%.

Experimental_Workflow_BTK_Degradation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Start B-Cell Line Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Occupancy BTK Occupancy Assay Treatment->Occupancy WB Western Blot (BTK, p-PLCγ2, p-ERK) Lysis->WB

Caption: A generalized experimental workflow for characterizing this compound.

Conclusion

This compound offers a novel and potent approach to targeting BTK in B-cell malignancies. By inducing the degradation of the BTK protein, it has the potential to overcome resistance mechanisms associated with traditional BTK inhibitors and provide a more profound and sustained inhibition of the BCR signaling pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this promising therapeutic agent. Further research will be crucial to fully elucidate its clinical potential and optimize its therapeutic application.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for in vivo studies using Catadegbrutinib (BGB-16673), a potent and selective Bruton's tyrosine kinase (BTK) degrader. The information presented is intended to guide researchers in designing and executing preclinical efficacy studies in relevant animal models.

Introduction

This compound is a chimeric degradation activating compound that targets BTK for ubiquitination and subsequent proteasomal degradation. This mechanism of action leads to the profound and sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is a critical driver in various B-cell malignancies. Preclinical studies have demonstrated the superior anti-tumor potency of this compound in both wild-type and mutant BTK-expressing cancer models.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies, highlighting the dose-dependent anti-tumor activity of this compound in various lymphoma xenograft models.

Animal ModelDrugDosage (mg/kg, oral, once daily)Tumor Growth Inhibition (TGI)Citation
BTK Wild-Type Lymphoma XenograftThis compound672%[1]
This compound20104% (complete regression)[1]
Ibrutinib10-[1]
Large Lymphoma XenograftThis compound10Complete regression[1]
This compound20Complete regression[1]
BTK-C481S Mutant Lymphoma XenograftThis compound665%[1]
This compound20108%[1]
This compound10-30Sustained response[1]
BTK-T474I Mutant XenograftThis compound2096%[1]
This compound30106%[1]
Pirtobrutinib5042%[1]
BTK-L528W XenograftThis compound696%[1]
This compound2097%[1]
Pirtobrutinib5043%[1]

Signaling Pathway

BTK_Signaling_Pathway cluster_cell B-Cell cluster_drug_action Mechanism of this compound BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Proteasome Proteasome BTK->Proteasome Degradation BTK Degradation downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->downstream proliferation Cell Proliferation & Survival downstream->proliferation This compound This compound (BGB-16673) This compound->BTK Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Proteasome->Degradation

This compound-mediated BTK degradation pathway.

Experimental Protocols

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous lymphoma xenograft mouse model.

1. Cell Culture and Animal Model

  • Culture human lymphoma cell lines (e.g., TMD8 for wild-type BTK, or engineered lines with specific BTK mutations) under standard conditions.

  • Harvest cells during the exponential growth phase.

  • Acquire immunodeficient mice (e.g., NOD-SCID or similar strains), aged 6-8 weeks.

  • Allow mice to acclimatize for at least one week before the study begins.

2. Tumor Implantation

  • Resuspend the harvested lymphoma cells in a suitable medium (e.g., PBS or Hank's Balanced Salt Solution), with or without Matrigel.

  • Subcutaneously inject the cell suspension (typically 5-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Monitor the mice for tumor growth.

3. Study Groups and Treatment

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Vehicle Control Group: Administer the vehicle solution used to formulate this compound.

  • This compound Treatment Groups:

    • Low Dose: 6 mg/kg

    • Mid Dose: 10 mg/kg

    • High Dose: 20 mg/kg

    • (Optional) Very High Dose: 30 mg/kg (for specific mutant models)

  • Comparator Groups (Optional):

    • Ibrutinib: 10 mg/kg

    • Pirtobrutinib: 50 mg/kg

  • Formulation: Prepare this compound in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).

  • Administration: Administer the designated treatment orally once daily.

4. Monitoring and Endpoints

  • Measure tumor volume (using calipers: Volume = (Length x Width²)/2) and body weight 2-3 times per week.

  • Monitor the general health and behavior of the mice daily.

  • The primary endpoint is tumor growth inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Secondary endpoints may include survival analysis and spleen weight at the end of the study.[1]

  • Euthanize mice if tumors exceed a predetermined size, show signs of ulceration, or if the animal exhibits significant distress or weight loss.

5. Pharmacodynamic Analysis (Optional)

  • At the end of the study, or at specific time points, tumors and/or spleens can be harvested.

  • Prepare tissue lysates for Western blot analysis to assess the level of BTK protein degradation.

Experimental_Workflow cluster_groups Treatment Groups A Cell Culture (Lymphoma Cell Lines) B Tumor Implantation (Subcutaneous in Mice) A->B C Tumor Growth Monitoring B->C D Randomization into Groups (Tumor Volume ~150mm³) C->D E Daily Oral Administration D->E F Tumor Volume & Body Weight Measurement (2-3x/week) E->F G Endpoint Analysis (TGI, Survival) F->G H Pharmacodynamic Analysis (BTK Degradation) G->H Vehicle Vehicle This compound This compound (6, 10, 20, 30 mg/kg) Comparator Comparator (e.g., Ibrutinib)

Workflow for in vivo efficacy studies of this compound.

Conclusion

This compound demonstrates significant, dose-dependent anti-tumor activity in preclinical in vivo models of B-cell malignancies, including those with mutations conferring resistance to other BTK inhibitors. The provided dosage ranges and protocols serve as a valuable starting point for researchers investigating the therapeutic potential of this novel BTK degrader. As with any preclinical study, careful consideration of the specific animal model and experimental design is crucial for obtaining robust and translatable results.

References

Application Notes and Protocols for Catadegbrutinib Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Catadegbrutinib (BGB-16673), a Bruton's tyrosine kinase (BTK) degrader, in mouse xenograft models of B-cell malignancies.

Introduction

This compound is a chimeric degradation activation compound that potently and selectively targets BTK for degradation.[1] It functions by ligating BTK to an E3 ubiquitin ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.[1] This mechanism of action offers a novel therapeutic strategy for B-cell malignancies by eliminating the BTK protein, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival. Preclinical studies in lymphoma xenograft models have demonstrated significant anti-tumor activity, including complete tumor regression.

Mechanism of Action: BTK Degradation

This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of both wild-type and mutant forms of BTK. This is particularly relevant in the context of acquired resistance to conventional BTK inhibitors, which often involves mutations in the BTK gene.

BTK_Degradation_Pathway cluster_cell Tumor Cell cluster_signaling Downstream Signaling This compound This compound Ternary_Complex Ternary Complex (this compound-BTK-E3 Ligase) This compound->Ternary_Complex BTK BTK BTK->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_BTK Polyubiquitinated BTK Ternary_Complex->Polyubiquitinated_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Polyubiquitinated_BTK->Proteasome Degraded_BTK Degraded BTK (Amino Acids) Proteasome->Degraded_BTK Degradation Inhibition Inhibition Degraded_BTK->Inhibition BCR_Signaling BCR Signaling Pathway Cell_Proliferation Cell Proliferation & Survival BCR_Signaling->Cell_Proliferation Inhibition->BCR_Signaling

This compound-induced BTK degradation pathway.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in various mouse xenograft models.

Xenograft ModelCell LineBTK StatusTreatment Dose (mg/kg, oral, once daily)Tumor Growth Inhibition (TGI)Reference
LymphomaTMD8Wild-type672%
LymphomaTMD8Wild-type10Complete Regression
LymphomaTMD8Wild-type20104%
LymphomaTMD8C481S Mutant665%
LymphomaTMD8C481S Mutant20108%
LymphomaNot SpecifiedT474I Mutant2096%
LymphomaNot SpecifiedT474I Mutant30106%
LymphomaNot SpecifiedL528W Mutant696%
LymphomaNot SpecifiedL528W Mutant2097%

Pharmacokinetic Parameters in Mice

ParameterValue
CmaxNot specified in the provided search results.
AUCNot specified in the provided search results.
Not specified in the provided search results.

Experimental Protocols

A generalized workflow for a this compound xenograft study is presented below, followed by detailed protocols for each major step.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Procedures cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., TMD8) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Harvest->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization of Mice Tumor_Growth->Randomization Treatment 6. This compound Administration Randomization->Treatment Monitoring 7. Efficacy & Tolerability Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Sample Collection Monitoring->Endpoint Data_Analysis 9. Data Analysis Endpoint->Data_Analysis

References

Application Notes and Protocols for Cell Viability Assays with Catadegbrutinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catadegbrutinib (BGB-16673) is a novel, orally available chimeric degradation activating compound (CDAC) that potently and selectively targets Bruton's tyrosine kinase (BTK) for degradation.[1] Unlike traditional BTK inhibitors that merely block the kinase activity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1] This mechanism of action offers the potential for a more profound and sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is a critical driver for the proliferation and survival of various B-cell malignancies.[2] Furthermore, preclinical studies have demonstrated that this compound can effectively degrade both wild-type BTK and clinically relevant mutant forms that confer resistance to covalent and noncovalent BTK inhibitors.[3][4]

The assessment of cell viability is a cornerstone in the preclinical evaluation of anticancer agents like this compound. These assays are crucial for determining the cytotoxic and cytostatic effects of the compound, quantifying its potency through metrics such as the half-maximal inhibitory concentration (IC50), and understanding its spectrum of activity across different cancer cell lines. This document provides detailed protocols for two common and robust cell viability assays, the MTT and CellTiter-Glo® assays, which are well-suited for evaluating the efficacy of this compound in suspension cell cultures, typical for hematological malignancies.

Data Presentation

The following tables summarize the in vitro anti-proliferative activity of this compound in various B-cell lymphoma cell lines. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit cell growth by 50%.

Cell LineCancer TypeBTK StatusIC50 (nM)AssayReference
TMD-8Diffuse Large B-cell Lymphoma (DLBCL)Wild-Type0.971Not Specified[3]
TMD-8Diffuse Large B-cell Lymphoma (DLBCL)C481S Mutant0.168 - 2.041Not Specified[3]
TMD-8Diffuse Large B-cell Lymphoma (DLBCL)T474I Mutant0.168 - 2.041Not Specified[3]
TMD-8Diffuse Large B-cell Lymphoma (DLBCL)L528W Mutant0.168 - 2.041Not Specified[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inducing the degradation of Bruton's tyrosine kinase (BTK).

Catadegbrutinib_Mechanism cluster_cell B-Cell This compound This compound Ternary_Complex Ternary Complex (this compound-BTK-E3 Ligase) This compound->Ternary_Complex Binds BTK BTK BTK->Ternary_Complex Binds BCR_Signaling BCR Signaling Pathway BTK->BCR_Signaling Activates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination of BTK Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets BTK for Degradation BTK Degradation Proteasome->Degradation Degradation->BCR_Signaling Inhibits Cell_Survival Cell Proliferation & Survival BCR_Signaling->Cell_Survival Promotes

This compound-mediated BTK degradation pathway.

Experimental Protocols

The following diagram provides a high-level overview of the experimental workflow for assessing cell viability after treatment with this compound.

Cell_Viability_Workflow start Start cell_culture Culture Suspension Cancer Cells start->cell_culture cell_seeding Seed Cells into 96-well Plate cell_culture->cell_seeding drug_treatment Treat with this compound (and controls) cell_seeding->drug_treatment incubation Incubate for Desired Time (e.g., 24, 48, 72h) drug_treatment->incubation viability_assay Perform Cell Viability Assay (MTT or CellTiter-Glo) incubation->viability_assay data_acquisition Measure Absorbance or Luminescence viability_assay->data_acquisition data_analysis Analyze Data & Calculate IC50 data_acquisition->data_analysis end End data_analysis->end

General workflow for cell viability assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Materials:

  • This compound

  • Suspension cancer cell line of interest (e.g., TMD-8)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture cells to a logarithmic growth phase.

    • Determine cell density and viability using a hemocytometer and trypan blue exclusion.

    • Centrifuge the cell suspension and resuspend the pellet in fresh culture medium to the desired seeding density (typically 1 x 10^4 to 5 x 10^4 cells/well in 100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only as a blank control.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Add 100 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and formazan crystals.

    • Carefully aspirate the supernatant without disturbing the pellet.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control wells (which represent 100% viability).

    • Plot the percentage of cell viability against the logarithm of this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Materials:

  • This compound

  • Suspension cancer cell line of interest

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well microplates (white or black)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates.

  • Drug Treatment:

    • Follow the same drug treatment procedure as described in the MTT assay protocol.

  • Assay Procedure:

    • After the desired incubation period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is at room temperature before use.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the medium-only control wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

References

Application Notes and Protocols: Monitoring BTK Degradation by Catadegbrutinib Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catadegbrutinib (BGB-16673) is a potent and selective chimeric degradation activating compound (CDAC) that targets Bruton's tyrosine kinase (BTK) for degradation.[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies.[3][4][5] Unlike traditional inhibitors that block the kinase activity of BTK, this compound acts by ligating BTK to an E3 ubiquitin ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism of action offers the potential for a more profound and sustained inhibition of BTK signaling and a way to overcome resistance mechanisms associated with kinase inhibitors.[6]

Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of BTK protein levels in cells treated with this compound. This document provides a detailed protocol for performing Western blot analysis to monitor BTK degradation and presents key quantitative data and visual representations of the underlying biological processes.

Data Presentation

Quantitative Analysis of BTK Degradation by this compound

The efficacy of this compound in degrading wild-type (WT) and various clinically relevant mutant forms of BTK has been demonstrated. The following table summarizes the degradation concentration 50 (DC50) and maximum degradation (Dmax) of BTK after 24 hours of treatment with this compound in the TMD8 lymphoma cell line.[7]

BTK GenotypeDC50 (nM)Dmax (%)
Wild-Type (WT)0.796
V416L1.497
A428D4.162
M437R6.898
T474I0.895
C481S1.196
C481F0.494
C481Y0.495
L528W0.396

Table 1: Potency of this compound in Degrading Wild-Type and Mutant BTK. Data from a study evaluating BTK degradation in the TMD8 cell line after a 24-hour treatment with this compound.[7]

Experimental Protocols

Western Blot Protocol for BTK Degradation

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect BTK protein levels.

1. Cell Culture and Treatment:

  • Cell Lines: TMD8, OCI-LY10, Ramos, or other suitable B-cell lymphoma cell lines expressing BTK.[7][8][9][10]

  • Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.

  • Treatment:

    • Plate cells at a suitable density.

    • Prepare a stock solution of this compound in DMSO.[11]

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 4, 8, 16, 24 hours).[8][12]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

2. Cell Lysis:

  • Harvest cells by centrifugation.

  • Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[13]

  • Load 20-40 µg of total protein per lane onto an 8% or 4-12% SDS-polyacrylamide gel.[14]

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]

  • (Optional) Stain the membrane with Ponceau S to verify transfer efficiency.

5. Immunoblotting:

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.[15]

    • Recommended Primary Antibody: Rabbit monoclonal anti-BTK antibody or Mouse anti-BTK antibody.[15]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[13]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis:

  • Detection: Use an Enhanced Chemiluminescence (ECL) substrate to detect the HRP signal.[13]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[13]

  • Stripping and Re-probing for Loading Control:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein.[13]

    • Recommended Loading Controls: β-actin (42 kDa), GAPDH (37 kDa), or α/β-Tubulin (55 kDa).[16] Ensure the chosen loading control has a different molecular weight than BTK (~77 kDa).[15][16]

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[13] Normalize the BTK band intensity to the corresponding loading control band intensity.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Phosphorylates (Activates) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates (Activates) IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG PKC PKC IP3->PKC Activates via Ca²⁺ mobilization DAG->PKC NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway PKC->MAPK Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription MAPK->Transcription Antigen Antigen Antigen->BCR Binds

Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., TMD8 cells) Treatment 2. Treatment with This compound Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Quantification 4. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody (anti-BTK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection Imaging 11. Imaging Detection->Imaging Reprobing 12. Strip & Re-probe (Loading Control) Imaging->Reprobing Densitometry 13. Densitometry Analysis Reprobing->Densitometry

Caption: Experimental Workflow for Western Blot Analysis of BTK Degradation.

References

Application Notes and Protocols for the Long-Term Storage and Stability of Catadegbrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are intended for research purposes only. Detailed, validated long-term stability data and specific protocols for Catadegbrutinib (BGB-16673) are not extensively available in the public domain. The information provided herein is based on general principles of pharmaceutical stability testing for small molecules, data on other Bruton's tyrosine kinase (BTK) inhibitors, and available preliminary storage recommendations for research-grade this compound. It is essential to validate all methods and storage conditions for specific formulations and intended use.

Introduction

This compound (BGB-16673) is an orally active, selective chimeric degradation activator compound (CDAC) that targets Bruton's tyrosine kinase (BTK) for degradation.[1] It ligates BTK to an E3 ubiquitin ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for B-cell malignancies.[1][2] Ensuring the long-term stability of this compound is critical for maintaining its potency, safety, and efficacy throughout its shelf life. This document provides guidance on the recommended storage conditions and outlines generalized protocols for assessing the stability of this compound.

Recommended Storage Conditions for this compound Stock Solutions

For research purposes, stock solutions of this compound require specific storage conditions to maintain their integrity. The following table summarizes the recommended storage conditions based on available data.

Storage ConditionTemperatureDurationAdditional Precautions
Powder -20°C3 years
In Solvent (e.g., DMSO) -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthProtect from light. Store under nitrogen.

Data sourced from publicly available information for research-grade this compound.[1][3] It is crucial to note that optimal storage conditions for formulated drug products may differ and require extensive stability studies.

Generalized Protocol for Long-Term Stability Testing

A comprehensive long-term stability study is essential to establish the shelf life of a drug product. The following is a generalized protocol for assessing the stability of a this compound formulation. This protocol is based on general guidelines from the International Council for Harmonisation (ICH) and practices for other small molecule kinase inhibitors.

Objective

To evaluate the physical and chemical stability of a this compound formulation under various environmental conditions over a designated period.

Materials
  • This compound active pharmaceutical ingredient (API)

  • Excipients for the specific formulation

  • Final drug product in the proposed container closure system

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • LC-Mass Spectrometry (LC-MS) system for impurity identification

  • pH meter

  • Dissolution apparatus

  • Stability chambers with controlled temperature and humidity

Experimental Workflow

G cluster_0 Preparation cluster_1 Storage cluster_2 Testing at Time Points cluster_3 Analysis prep_api Prepare this compound API prep_formulation Formulate Drug Product prep_api->prep_formulation prep_packaging Package in Final Container prep_formulation->prep_packaging storage_long Long-Term Storage (e.g., 25°C/60% RH) prep_packaging->storage_long Place samples in stability chambers storage_intermediate Intermediate Storage (e.g., 30°C/65% RH) prep_packaging->storage_intermediate Place samples in stability chambers storage_accelerated Accelerated Storage (e.g., 40°C/75% RH) prep_packaging->storage_accelerated Place samples in stability chambers testing_0 Time 0 testing_3 3 Months testing_0->testing_3 analysis_visual Visual Inspection testing_0->analysis_visual Pull samples testing_6 6 Months testing_3->testing_6 testing_3->analysis_visual Pull samples testing_9 9 Months testing_6->testing_9 testing_6->analysis_visual Pull samples testing_12 12 Months testing_9->testing_12 testing_9->analysis_visual Pull samples testing_24 24 Months testing_12->testing_24 testing_12->analysis_visual Pull samples testing_24->analysis_visual Pull samples analysis_hplc HPLC for Assay and Purity analysis_visual->analysis_hplc analysis_dissolution Dissolution Testing analysis_hplc->analysis_dissolution analysis_ms LC-MS for Impurity ID analysis_dissolution->analysis_ms

Figure 1: Generalized workflow for a long-term stability study of this compound.
Stability-Indicating HPLC Method (Example)

The following is a hypothetical stability-indicating RP-HPLC method based on methods developed for other BTK inhibitors.[4][5][6] This method must be optimized and validated for this compound.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL
Forced Degradation Studies

Forced degradation studies are crucial for developing and validating a stability-indicating method and understanding the degradation pathways of the drug.[7][8][9]

Stress ConditionExample Protocol
Acid Hydrolysis 1 mg/mL this compound in 0.1 N HCl at 60°C for 24 hours.
Base Hydrolysis 1 mg/mL this compound in 0.1 N NaOH at 60°C for 24 hours.
Oxidative Degradation 1 mg/mL this compound in 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Solid this compound at 80°C for 48 hours.
Photostability Expose solid drug and solution to light (ICH Q1B guidelines).

Samples from forced degradation studies should be analyzed by the developed HPLC method to ensure that all degradation products are well-resolved from the parent peak.

Signaling Pathway of this compound

This compound functions as a BTK degrader. The diagram below illustrates its mechanism of action within the BTK signaling pathway.

G cluster_0 This compound Mechanism This compound This compound ternary_complex Ternary Complex (this compound-BTK-E3 Ligase) This compound->ternary_complex btk BTK btk->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Polyubiquitination of BTK ternary_complex->ubiquitination Ubiquitin transfer proteasome Proteasome ubiquitination->proteasome degradation BTK Degradation proteasome->degradation

References

Application Notes and Protocols for the Solubilization of Catadegbrutinib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catadegbrutinib, also known as BGB-16673, is a potent and selective degrader of Bruton's tyrosine kinase (BTK). As a heterobifunctional molecule, this compound brings BTK into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1][2] This mechanism of action makes it a valuable tool for studying the roles of BTK in various cellular processes and a promising therapeutic candidate for B-cell malignancies and autoimmune diseases.[1][3]

Proper solubilization and handling of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization of this compound, guidance on its use in cell-based assays, and information on its mechanism of action.

Data Presentation

Physicochemical and Solubility Data of this compound

The following table summarizes the key physicochemical properties and solubility information for this compound.

PropertyValue
Molecular Formula C₄₇H₅₄N₁₂O₄
Molecular Weight 851.01 g/mol
Appearance Solid
Solubility in DMSO 100 mg/mL (117.5 mM)[3][4][5] to 125 mg/mL (146.88 mM)[1]; may require ultrasonication to fully dissolve. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1][3]
Solubility in Water Insoluble[5]
Solubility in Ethanol Insoluble[5]
Recommended Storage Conditions
FormStorage TemperatureShelf LifeNotes
Solid Powder -20°CUp to 3 yearsStore protected from light.
Stock Solution in DMSO -80°CUp to 1 year[5]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solution in DMSO -20°CUp to 1 month[1]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS) or desired cell culture medium

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.851 mg of this compound (Molecular Weight = 851.01 g/mol ).

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile, anhydrous DMSO. For 0.851 mg of this compound, add 100 µL of DMSO to make a 10 mM stock solution.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief ultrasonication can aid in dissolution if necessary.[1] Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][5] Ensure the tubes are tightly sealed and protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.

  • Determine Final Concentration: Decide on the final concentrations of this compound to be used in your cell culture experiment.

  • Calculate Dilutions: Calculate the required dilutions from the high-concentration stock solution. It is recommended to perform serial dilutions to achieve low nanomolar or micromolar concentrations accurately.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to minimize the final DMSO concentration, it is advisable to first prepare an intermediate dilution of the stock solution in sterile cell culture medium or PBS.

  • Final Dilution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution or the intermediate dilution into the final cell culture medium to achieve the desired working concentrations.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity. [6] Some cell lines may tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line.[7]

    • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

  • Application to Cells: Add the prepared working solutions of this compound to your cell cultures and incubate for the desired duration.

Note on Stability in Cell Culture Media: There is limited publicly available data on the stability of this compound in cell culture media at 37°C. The stability of a compound in media can be influenced by factors such as media composition, serum concentration, pH, and light exposure. For long-term experiments, it is recommended to empirically determine the stability of this compound under your specific experimental conditions. This can be done by incubating the compound in the media for various durations and then analyzing its concentration by methods such as HPLC or LC-MS. Alternatively, consider replenishing the media with freshly prepared this compound at regular intervals during long-term incubations.

Mandatory Visualizations

This compound Mechanism of Action: BTK Degradation

This compound is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of BTK. It consists of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of BTK, marking it for degradation by the proteasome.

cluster_0 Mechanism of this compound Action This compound This compound (PROTAC) Ternary_Complex Ternary Complex (BTK-Catadegbrutinib-E3 Ligase) This compound->Ternary_Complex Binds BTK BTK Protein BTK->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BTK Adds to BTK Proteasome Proteasome Ub_BTK->Proteasome Recognized by Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK Degrades

Caption: Mechanism of this compound-induced BTK protein degradation.

Experimental Workflow for this compound Solubilization and Use in Cell Culture

The following diagram illustrates the key steps for preparing and using this compound in cell-based assays.

cluster_workflow Experimental Workflow Start Start: This compound Powder Weigh 1. Weigh this compound Start->Weigh Dissolve 2. Dissolve in Anhydrous DMSO (Vortex/Sonicate) Weigh->Dissolve Stock 3. Prepare High-Concentration Stock Solution (e.g., 10 mM) Dissolve->Stock Store 4. Aliquot and Store (-80°C or -20°C) Stock->Store Dilute 5. Prepare Working Solutions in Cell Culture Medium Stock->Dilute On day of experiment Treat 7. Treat Cells Dilute->Treat Control 6. Prepare Vehicle Control (Medium + DMSO) Control->Treat Assay 8. Perform Cell-Based Assay Treat->Assay

Caption: Workflow for preparing this compound for cell culture experiments.

Simplified Bruton's Tyrosine Kinase (BTK) Signaling Pathway

This compound targets BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. The degradation of BTK by this compound disrupts downstream signaling events that are crucial for B-cell proliferation and survival.

cluster_pathway Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activates Antigen Antigen Antigen->BCR Activates BTK BTK Lyn_Syk->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->BTK Induces Degradation

Caption: Simplified diagram of the BTK signaling pathway and the point of intervention by this compound.

References

Application Notes and Protocols: Catadegbrutinib in Autoimmune Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catadegbrutinib, also known as BGB-16673, is a potent and selective Bruton's tyrosine kinase (BTK) targeted protein degrader.[1][2] It functions as a Proteolysis-Targeting Chimera (PROTAC), a novel class of drugs designed to induce the degradation of specific target proteins.[2] BTK is a critical signaling enzyme in B cells and myeloid cells, playing a central role in the pathways that drive the pathogenesis of many autoimmune diseases.[3][4][5] By mediating the degradation of BTK rather than just inhibiting its enzymatic activity, this compound offers the potential for a deeper and more sustained suppression of the signaling pathways involved in autoimmune-mediated inflammation.[6][7]

Dysregulation of B lymphocytes is a major factor in numerous autoimmune diseases, where they contribute through the production of autoantibodies, antigen presentation to T cells, and the secretion of pro-inflammatory cytokines.[8][9][10][11] BTK is essential for B cell receptor (BCR) signaling, which governs B cell proliferation, differentiation, and survival.[4][12] Therefore, targeting BTK is a key therapeutic strategy. These application notes provide an overview of this compound's mechanism and detailed protocols for its evaluation in common preclinical models of autoimmune disease.

Mechanism of Action & Signaling Pathways

This compound is a chimeric molecule that links a BTK-binding moiety to a ligand for an E3 ubiquitin ligase.[1] This dual binding brings BTK into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the cell's proteasome, leading to a profound and lasting reduction in total BTK protein levels.[1] This degradation mechanism contrasts with traditional BTK inhibitors that only block the kinase's active site.[12]

BTK Signaling Pathway in B Cells

Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated that is crucial for B-cell activation. BTK is a central node in this pathway. Its activation leads to downstream signaling involving phospholipase Cγ2 (PLCγ2) and the activation of transcription factors like NF-κB, which are essential for B-cell survival and proliferation.[4][12]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Effectors (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation Antigen Antigen Antigen->BCR Binds

Diagram of the simplified BTK signaling cascade in B cells.
This compound's PROTAC Mechanism

The diagram below illustrates the catalytic mechanism by which this compound induces the degradation of BTK. The molecule acts as a bridge, is not consumed in the reaction, and can trigger the degradation of multiple BTK molecules.

PROTAC_Mechanism This compound (PROTAC) Mechanism of Action cluster_ternary Ternary Complex Formation This compound This compound E3 E3 Ubiquitin Ligase This compound->E3 BTK BTK Protein BTK->this compound Ubiquitin Ubiquitin Transfer E3->Ubiquitin Catalyzes PolyUb_BTK Polyubiquitinated BTK Ubiquitin->PolyUb_BTK Tags BTK Proteasome Proteasome PolyUb_BTK->Proteasome Targeted to Degradation Degradation Proteasome->Degradation

This compound forms a ternary complex to induce BTK degradation.

Quantitative Data Summary

While extensive data on this compound in autoimmune models is emerging, key parameters from initial studies and analogous BTK inhibitors highlight its potential.

ParameterValue / ObservationCompoundDisease ModelReference
BTK Binding (IC₅₀) 0.69 nMThis compoundIn Vitro Assay[1]
Efficacy Dose-dependent reduction in clinical arthritis scores.Evobrutinib (BTKi)Mouse Collagen-Induced Arthritis (CIA)[13]
Efficacy Near-complete disease inhibition at 3 mg/kg (once daily).Evobrutinib (BTKi)Mouse Collagen-Induced Arthritis (CIA)[13]
Mechanism Reduction of autoantibodies and plasma cell numbers.Evobrutinib (BTKi)Mouse SLE Model[13]
Pharmacodynamics >80% mean BTK occupancy linked to near-complete disease inhibition.Evobrutinib (BTKi)Mouse RA and SLE Models[13]

Note: Data from the BTK inhibitor Evobrutinib is included to provide a representative example of the expected efficacy of potent BTK inhibition in relevant autoimmune models.

Experimental Protocols

The following protocols describe the use of this compound in a standard preclinical model of rheumatoid arthritis, the Collagen-Induced Arthritis (CIA) model in mice.

Protocol 1: Evaluation of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model

This model is widely used as it shares pathological and immunological features with human rheumatoid arthritis.[14]

1. Materials and Reagents:

  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Induction Reagents: Bovine Type II Collagen (CII), Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA).

  • This compound: To be formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80).

  • Calipers: For measuring paw thickness.

2. Experimental Workflow:

CIA_Workflow start Start: Acclimatize DBA/1 Mice (1 week) day0 Day 0: Primary Immunization (CII in CFA) start->day0 day18 Day 18: Initiate Dosing (Vehicle or this compound) day0->day18 day21 Day 21: Booster Immunization (CII in IFA) day18->day21 monitoring Days 21-35: Monitor Disease Progression (Clinical Score, Paw Swelling) day21->monitoring endpoint Day 35: Terminal Endpoint (Collect Blood & Tissue) monitoring->endpoint analysis Post-Endpoint Analysis: - Histopathology - Biomarker Analysis (ELISA) - Flow Cytometry endpoint->analysis

Workflow for the Collagen-Induced Arthritis (CIA) experiment.

3. Detailed Procedure:

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Primary Immunization (Day 0): Emulsify Bovine Type II Collagen in CFA (final concentration 2 mg/mL). Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment Initiation (Prophylactic Model, Day 18):

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: this compound (e.g., 1 mg/kg)

      • Group 3: this compound (e.g., 3 mg/kg)

      • Group 4: this compound (e.g., 10 mg/kg)

    • Administer the assigned treatment orally (gavage) once daily until the end of the study.

  • Booster Immunization (Day 21): Emulsify Bovine Type II Collagen in IFA (2 mg/mL). Administer a 100 µL booster injection intradermally.

  • Disease Monitoring (From Day 21):

    • Record body weight and clinical scores for each paw 3-4 times per week.

    • Clinical Scoring System:

      • 0 = No evidence of erythema or swelling.

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

      • 3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.

      • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits.

    • The maximum score per mouse is 16.

    • Measure paw thickness using digital calipers.

4. Endpoint Analysis (Day 35 or as defined):

  • Blood Collection: Collect terminal blood via cardiac puncture for serum analysis.

  • Tissue Collection: Harvest hind paws and fix in 10% neutral buffered formalin for histology. Spleens can be collected for flow cytometric analysis of B and T cell populations.

  • Histopathology: Decalcify, embed, section, and stain paw tissues with Hematoxylin and Eosin (H&E). Score for inflammation, pannus formation, and bone/cartilage destruction.

  • Biomarker Analysis: Use serum to measure levels of anti-CII antibodies (IgG1, IgG2a) and inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.

5. Data Analysis:

  • Compare mean clinical scores, paw thickness, and body weight between groups using a two-way ANOVA with repeated measures.

  • Analyze terminal endpoint data (histology scores, antibody levels) using a one-way ANOVA or Kruskal-Wallis test.

  • A p-value of <0.05 is typically considered statistically significant.

Summary and Future Directions

This compound represents a next-generation therapeutic approach for autoimmune diseases by inducing the degradation of BTK. Its application in preclinical models is essential for defining its efficacy, understanding its impact on immunopathology, and establishing the pharmacokinetic/pharmacodynamic relationships necessary for clinical translation. The protocols outlined here provide a framework for evaluating this compound in a robust model of inflammatory arthritis. Future studies should expand this evaluation to other models, such as those for systemic lupus erythematosus (e.g., MRL/lpr mice) and multiple sclerosis (e.g., experimental autoimmune encephalomyelitis), to fully characterize its therapeutic potential across a range of B cell-mediated autoimmune conditions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Catadegbrutinib Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to Catadegbrutinib (BGB-16673) in cell lines.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, presented in a question-and-answer format.

Issue 1: Reduced this compound Efficacy in Long-Term Cultures

Question: My cell line, which was initially sensitive to this compound, is now showing reduced growth inhibition and less potent BTK degradation after several weeks of continuous culture with the compound. What are the potential causes and how can I investigate them?

Answer: This scenario strongly suggests the development of acquired resistance. The primary mechanisms can be broadly categorized into on-target mutations in the BTK gene or the activation of alternative "bypass" signaling pathways.

Troubleshooting Steps:

  • Confirm Resistance: First, re-evaluate the potency of this compound in your cultured cell line compared to the parental, sensitive cell line. A significant increase in the IC50 (concentration for 50% inhibition of proliferation) or DC50 (concentration for 50% degradation of the target) confirms resistance.

  • Sequence the BTK Gene: The most common mechanism of resistance to BTK-targeted therapies involves mutations in the BTK gene itself.

    • Action: Extract genomic DNA from both your resistant and parental cell lines and perform Sanger or Next-Generation Sequencing (NGS) of the entire BTK coding region, with a particular focus on the kinase domain.

    • Expected Outcome: Look for mutations known to confer resistance to other BTK inhibitors. While this compound is effective against many common mutations (e.g., C481S, L528W, T474I, V416L), some, like the A428D mutation, have been shown to confer resistance.[1][2]

  • Investigate Bypass Pathways: If no BTK mutations are found, the resistance is likely mediated by the cell's activation of alternative survival pathways that circumvent the need for BTK signaling.

    • PI3K/Akt/mTOR Pathway: This is a common bypass mechanism.[3]

      • Action: Perform Western blot analysis on cell lysates to check for increased phosphorylation of key pathway proteins like Akt (at Ser473) and S6 ribosomal protein.

    • PLCγ2 Activation by RAC2: An epigenetic switch can lead to the small GTPase RAC2 substituting for BTK in the activation of PLCγ2.[4]

      • Action: Perform a co-immunoprecipitation (Co-IP) assay. Use an anti-PLCγ2 antibody to pull down protein complexes and then blot for RAC2 to see if their interaction is increased in resistant cells compared to parental cells.

    • NF-κB and MAPK Pathways: These pathways can also be activated independently of BTK.

      • Action: Use Western blotting to assess the phosphorylation status of key mediators like IκBα, ERK1/2, and p38.

Workflow for Investigating Acquired Resistance

G start Reduced this compound Efficacy Observed confirm Confirm Resistance (IC50/DC50 Shift) start->confirm sequence Sequence BTK Gene confirm->sequence mutation_found BTK Mutation Identified (e.g., A428D) sequence->mutation_found no_mutation No BTK Mutation sequence->no_mutation conclusion_mutation On-Target Resistance Mechanism mutation_found->conclusion_mutation pathway_analysis Investigate Bypass Pathways (Western Blot, Co-IP) no_mutation->pathway_analysis pi3k PI3K/Akt Pathway (p-Akt, p-S6) pathway_analysis->pi3k rac2 RAC2-PLCγ2 Interaction (Co-IP) pathway_analysis->rac2 other_pathways NF-κB / MAPK Pathways (p-ERK, p-IκBα) pathway_analysis->other_pathways conclusion_bypass Bypass Pathway Activation pi3k->conclusion_bypass rac2->conclusion_bypass other_pathways->conclusion_bypass

Caption: Workflow for troubleshooting acquired this compound resistance.

Issue 2: Intrinsic (Primary) Resistance in a New Cell Line

Question: I am screening a panel of lymphoma cell lines, and one of them shows high intrinsic resistance to this compound without any prior exposure. How do I determine the mechanism?

Answer: Intrinsic, or primary, resistance occurs when cells possess pre-existing characteristics that make them non-responsive to a drug. The investigative approach is similar to acquired resistance but focuses on the baseline state of the cells.

Troubleshooting Steps:

  • Baseline BTK Status: Although less common for intrinsic resistance to a degrader, a pre-existing BTK mutation could be responsible.

    • Action: Sequence the BTK gene of the resistant cell line.

  • Assess Baseline Bypass Pathway Activation: Intrinsically resistant cells often have constitutively active survival pathways that make them independent of the target that the drug inhibits.

    • Action: Perform a comprehensive Western blot analysis of the key bypass pathways identified in Issue 1 (PI3K/Akt/mTOR, NF-κB, MAPK) and compare the baseline phosphorylation levels to known sensitive cell lines. High baseline activation in one or more of these pathways is a strong indicator of the resistance mechanism.

  • Evaluate Expression of Pro-Survival Proteins: Overexpression of anti-apoptotic proteins like BCL2 or MCL-1 can confer broad drug resistance.

    • Action: Use Western blot or flow cytometry to compare the expression levels of BCL2 family proteins (BCL2, MCL-1, BCL-XL) between your resistant and sensitive cell lines.

  • Consider Combination Therapy: To overcome intrinsic resistance, targeting the identified active bypass pathway simultaneously with BTK degradation is a rational strategy.

    • Action: Based on your findings, test this compound in combination with an appropriate inhibitor (e.g., a PI3K inhibitor if the PI3K/Akt pathway is active, or a BCL2 inhibitor like Venetoclax (B612062) if BCL2 is overexpressed). Preclinical studies have shown synergy between BTK and BCL2 inhibitors.[3][4][5]

Signaling Pathways in BTK Inhibitor Resistance

G cluster_0 BCR Signaling cluster_1 Bypass Mechanisms BCR BCR BTK BTK BCR->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB Pathway PLCG2->NFkB Cell Survival Cell Survival NFkB->Cell Survival This compound This compound This compound->BTK Degradation PI3K PI3K/Akt Pathway PI3K->Cell Survival RAC2 RAC2 RAC2->PLCG2 Alternative Activation MAPK MAPK Pathway MAPK->Cell Survival

Caption: Key signaling pathways involved in this compound action and resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound (BGB-16673) is a chimeric degradation activating compound (CDAC), also known as a PROTAC (PROteolysis TArgeting Chimera). It functions by simultaneously binding to Bruton's tyrosine kinase (BTK) and an E3 ubiquitin ligase. This proximity tags the BTK protein for polyubiquitination and subsequent degradation by the cell's proteasome, thereby eliminating the protein entirely rather than just inhibiting its kinase function.[6][7]

Q2: Which BTK mutations does this compound overcome? A2: Preclinical studies have shown that this compound is effective at degrading BTK with a wide range of mutations that confer resistance to both covalent (e.g., ibrutinib) and non-covalent (e.g., pirtobrutinib) BTK inhibitors. This includes the common C481S mutation as well as non-covalent resistance mutations like V416L, M437R, T474I, and L528W.[1][2][8]

Q3: Are there any BTK mutations known to be resistant to this compound? A3: Yes, the BTK A428D mutation has been reported to confer resistance to this compound and other BTK inhibitors.[1][2][9] If you suspect on-target resistance, sequencing for this specific mutation is recommended.

Q4: How do I generate a this compound-resistant cell line in the lab? A4: The most common method is through continuous, long-term culture with stepwise dose escalation of the drug. You begin by culturing a sensitive parental cell line in a low concentration of this compound (e.g., near the IC20) and gradually increase the concentration over several months as the cells adapt and resume normal proliferation. See "Experimental Protocol 1" for a detailed methodology.[10][11]

Q5: What combination strategies are most promising for overcoming this compound resistance? A5: The most rational combination strategies involve co-targeting the identified resistance mechanism.

  • For Bypass Pathways: If resistance is driven by the PI3K/Akt pathway, combining this compound with a PI3K or Akt inhibitor is a logical approach.

  • Targeting Apoptosis: For resistance mediated by overexpression of anti-apoptotic proteins, combining this compound with a BCL2 inhibitor like venetoclax is highly promising. Preclinical and clinical studies with other BTK inhibitors have demonstrated strong synergy with this combination.[4][5][12] Clinical trials are underway to evaluate this compound in combination with agents like the BCL2 inhibitor sonrotoclax (B12400364) and the BTK inhibitor zanubrutinib.[13]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against various BTK genotypes in lymphoma cell lines.

Table 1: Anti-Proliferative Activity (IC50) of this compound

Cell Line Model BTK Genotype This compound IC50 (nM) Reference
TMD8 Wild-Type 0.971 [14]
TMD8 Expressing Mutant C481S 0.168 - 2.041 (range) [14]
TMD8 Expressing Mutant T474I 0.168 - 2.041 (range) [14]

| TMD8 Expressing Mutant | L528W | 0.168 - 2.041 (range) |[14] |

Table 2: BTK Degradation Activity (DC50) of this compound in TMD8 Cells

BTK Genotype This compound DC50 (nM) at 24h Max Degradation (Dmax %) Reference
Wild-Type 0.7 96% [2]
C481S 1.1 96% [2]
C481F 0.4 94% [2]
C481Y 0.4 95% [2]
V416L 1.4 97% [2]
T474I 0.8 95% [2]
L528W 0.3 96% [2]
M437R 6.8 98% [2]

| A428D | 4.1 | 62% |[2] |

Note: The lower Dmax for the A428D mutant is consistent with it being a resistance mutation.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a stepwise dose-escalation method to generate a resistant cell line from a sensitive parental line.[10][11][15]

Materials:

  • Sensitive parental lymphoma cell line (e.g., TMD8)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • This compound (BGB-16673) stock solution (e.g., 10 mM in DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • Standard cell culture flasks, plates, and incubator (37°C, 5% CO2)

Methodology:

  • Determine Parental IC50: First, perform a standard cell viability assay to determine the precise IC50 of this compound for the parental cell line.

  • Initiate Low-Dose Culture: Start by culturing the parental cells in their complete medium supplemented with a low concentration of this compound, typically between the IC10 and IC20 values determined in step 1.

  • Monitor and Maintain: Maintain the cells in this drug-containing medium. Initially, cell proliferation will be slow. Change the medium every 2-3 days, replenishing with fresh drug. Passage the cells when they reach ~80% confluency.

  • Dose Escalation: Once the cells have adapted and their proliferation rate is consistent for 2-3 passages, increase the this compound concentration by a factor of 1.5 to 2.0.

  • Iterative Selection: Repeat steps 3 and 4. The cells will again show slowed growth, followed by adaptation. This iterative process of adaptation and dose escalation should be continued for several months. If cells show excessive death after a dose increase, revert to the previous concentration until the culture stabilizes.

  • Interim Validation: Periodically (e.g., every 4-6 weeks), perform a cell viability assay on the adapting cells to measure the shift in the IC50 value.

  • Establish Stable Resistant Line: The resistant cell line is considered established when it can proliferate steadily at a high concentration of this compound and its IC50 value is at least 5-10 fold higher than the parental line.

  • Characterization and Banking: Once established, characterize the resistant line (e.g., via BTK sequencing) and cryopreserve multiple vials for future experiments. Maintain the resistant line in a culture medium containing the final established concentration of this compound to prevent reversion.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect RAC2-PLCγ2 Interaction

This protocol provides a method to assess the physical interaction between RAC2 and PLCγ2, a key BTK-bypass resistance mechanism.[4][16]

Materials:

  • Parental and this compound-resistant cell pellets (approx. 20-50 million cells each)

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails)

  • Anti-PLCγ2 antibody (for immunoprecipitation)

  • Rabbit or Mouse IgG Isotype Control antibody

  • Protein A/G magnetic beads

  • Anti-RAC2 antibody (for Western blot detection)

  • Anti-PLCγ2 antibody (for Western blot detection)

  • Standard Western blot reagents (SDS-PAGE gels, transfer system, buffers, secondary antibodies, ECL substrate)

Methodology:

  • Cell Lysis:

    • Wash cell pellets with ice-cold PBS and centrifuge.

    • Resuspend pellets in 1 mL of ice-cold Co-IP Lysis Buffer.

    • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Protein Quantification & Pre-clearing:

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

    • To reduce non-specific binding, pre-clear the lysate by adding 20 µL of Protein A/G beads to 1 mg of total protein and incubating for 1 hour at 4°C with rotation.

    • Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation (IP):

    • To 1 mg of pre-cleared lysate, add 2-4 µg of the anti-PLCγ2 IP antibody.

    • In a separate tube, add 2-4 µg of the corresponding IgG Isotype Control to another 1 mg of lysate (this is a critical negative control).

    • Incubate overnight at 4°C with gentle rotation.

    • Add 30 µL of fresh Protein A/G beads to each tube and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, remove all residual buffer.

  • Elution and Analysis:

    • Elute the protein complexes by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Also load 20-30 µg of the input lysate from each cell line as a positive control for protein expression.

    • Perform standard Western blot analysis. Probe one membrane with the anti-RAC2 antibody and another with the anti-PLCγ2 antibody (to confirm successful pulldown).

    • Interpretation: A stronger band for RAC2 in the PLCγ2 IP lane of the resistant cell line compared to the parental line indicates an increased interaction and activation of this bypass pathway.

References

Catadegbrutinib Off-Target Effects: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed, publicly available kinase screening data quantifying the specific off-target effects of catadegbrutinib (BGB-16673) is limited. The information provided herein is based on the established principles of kinase inhibitor and degrader pharmacology, with a focus on its intended on-target mechanism. This guide is intended for research professionals and is not a substitute for experimental validation.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals investigating the off-target effects of this compound in kinase screening assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as BGB-16673) is a potent and selective Bruton's tyrosine kinase (BTK) degrader.[1][2] It is classified as a Proteolysis Targeting Chimera (PROTAC), a molecule designed to induce the degradation of a target protein.[3] this compound works by forming a complex with BTK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[3] Its primary target is BTK, a crucial kinase in the B-cell receptor (BCR) signaling pathway, which is vital for the proliferation and survival of various B-cell malignancies.[1][4]

Q2: Why is it important to investigate the off-target effects of this compound?

While this compound is designed for high selectivity towards BTK, like most kinase-targeted therapies, there is a potential for it to interact with other kinases, known as off-target effects. Understanding these off-target interactions is critical for several reasons:

  • Interpreting Experimental Results: Unidentified off-target effects can lead to misinterpretation of phenotypic data, attributing an observed effect to the inhibition of the primary target (BTK) when it may be caused or influenced by the modulation of another kinase.

  • Predicting Potential Toxicities: Off-target kinase inhibition can lead to unforeseen side effects. For example, off-target effects of the first-generation BTK inhibitor ibrutinib (B1684441) have been associated with adverse events such as atrial fibrillation.[5]

  • Discovering Novel Therapeutic Applications: In some cases, off-target effects can be beneficial and may lead to the discovery of new therapeutic indications for a compound.

Q3: How does the PROTAC mechanism of this compound potentially influence its off-target profile compared to a traditional kinase inhibitor?

This compound's PROTAC mechanism may offer a more selective profile compared to traditional kinase inhibitors. While the BTK-binding component of this compound might have some affinity for other kinases, the formation of a stable ternary complex (PROTAC-target-E3 ligase) is a prerequisite for degradation. Off-target kinases that can bind to the inhibitor moiety may not necessarily form a productive complex with the E3 ligase, thus sparing them from degradation. However, it is still possible for this compound to act as a simple inhibitor for some off-target kinases without inducing their degradation.

Q4: What are the common methods to assess the off-target profile of a kinase-targeted compound like this compound?

Several methods are commonly employed to determine the kinase selectivity of a compound:

  • Kinome Scanning: This involves screening the compound against a large panel of purified kinases (often hundreds) to measure its binding affinity or inhibitory activity at a fixed concentration. Services like KINOMEscan are widely used for this purpose.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring the change in thermal stability of proteins upon ligand binding.

  • Biochemical IC50/Ki Determination: For any "hits" identified in a kinome scan, dose-response experiments are performed to determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), providing a quantitative measure of potency against off-target kinases.

  • Phosphoproteomics: This unbiased approach can identify changes in phosphorylation patterns across the proteome in cells treated with the compound, offering insights into which signaling pathways are affected.

Troubleshooting Guide for Kinase Screening Experiments

Observed Issue Potential Cause (Related to Off-Target Effects) Troubleshooting Steps
Unexpected Cell Phenotype The observed cellular effect may be due to the inhibition or degradation of an off-target kinase, either alone or in combination with BTK inhibition.1. Perform a Kinome Scan: Screen this compound against a broad panel of kinases to identify potential off-targets. 2. Validate Hits: For any identified off-targets, confirm the interaction with orthogonal assays (e.g., in-cell target engagement assays like NanoBRET or CETSA). 3. Use a Structurally Unrelated BTK Inhibitor/Degrader: Compare the phenotype induced by this compound with that of another potent and selective BTK-targeting compound with a different chemical scaffold. A similar phenotype strengthens the case for an on-target effect, while a different phenotype suggests off-target involvement. 4. Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
Discrepancy Between Biochemical and Cellular Potency The compound may have poor cell permeability, be actively transported out of the cell by efflux pumps, or be rapidly metabolized. Alternatively, off-target effects in the cellular context could be influencing the overall phenotype.1. Assess Cell Permeability: Use assays to determine the intracellular concentration of this compound. 2. Investigate Efflux Pump Involvement: Test for synergy with known efflux pump inhibitors. 3. Evaluate Metabolic Stability: Measure the half-life of this compound in the relevant cell line. 4. Consider Off-Target Engagement in Cells: Utilize cellular target engagement assays to confirm that this compound is interacting with BTK and potentially other kinases within the cell.
Variable Results Across Different Cell Lines The expression levels of BTK and potential off-target kinases can vary significantly between cell lines. The observed effect of this compound may depend on the specific "kinome" of the cell line being used.1. Characterize Kinase Expression: Perform proteomic or transcriptomic analysis to determine the expression levels of BTK and any suspected off-target kinases in the cell lines of interest. 2. Correlate Sensitivity with Target Expression: Assess whether the sensitivity to this compound correlates with the expression level of BTK or any identified off-targets. 3. Use Engineered Cell Lines: Employ isogenic cell lines (e.g., knockout or overexpression) to definitively link the observed phenotype to a specific kinase target.

Quantitative Data on this compound Off-Target Effects

As of the latest available information, a detailed quantitative summary of this compound's off-target kinase interactions is not publicly available. Researchers are encouraged to perform their own kinase selectivity profiling to determine the off-target effects relevant to their specific experimental systems. For context, other BTK inhibitors have shown varying degrees of off-target activity against kinases such as TEC, EGFR, and ITK.[6]

Experimental Protocols

General Protocol for a Kinase Screening Assay (e.g., KINOMEscan)

This is a generalized workflow and specific details may vary depending on the platform used.

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions to be used in the assay.

  • Assay Plate Preparation: A panel of kinases is immobilized on a solid support in a multi-well plate format. Each well typically contains a single kinase species.

  • Binding Reaction: A proprietary tracer molecule that is known to bind to the active site of the kinases is added to the wells. This compound is then added at a fixed concentration (e.g., 1 µM) to compete with the tracer for binding to the kinases.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Wash and Detection: Unbound compound and tracer are washed away. The amount of tracer remaining bound to each kinase is quantified, typically using a fluorescence- or luminescence-based method.

  • Data Analysis: The amount of tracer bound in the presence of this compound is compared to a control (e.g., DMSO vehicle). A reduction in the tracer signal indicates that this compound has bound to and displaced the tracer from the kinase active site. Results are often expressed as a percentage of control or percent inhibition.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Phosphorylation Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Degradation Proteasomal Degradation BTK->Degradation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Activation NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Ca_PKC->NFkB_NFAT_AP1 Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT_AP1->Gene_Expression This compound This compound This compound->BTK Induces Degradation This compound->Degradation

Caption: BTK Signaling Pathway and this compound's Mechanism of Action.

Kinase_Screening_Workflow Compound This compound Stock Solution Assay Competitive Binding Assay (Compound vs. Tracer) Compound->Assay KinasePanel Kinase Panel (Immobilized Kinases) KinasePanel->Assay Detection Signal Detection (Quantify Bound Tracer) Assay->Detection Analysis Data Analysis (% Inhibition) Detection->Analysis Hits Identify Off-Target 'Hits' Analysis->Hits Validation Hit Validation (IC50, Cellular Assays) Hits->Validation

Caption: General Experimental Workflow for a Kinase Screening Assay.

References

Technical Support Center: Optimizing Catadegbrutinib Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with catadegbrutinib. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments aimed at optimizing its concentration for apoptosis induction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-induced apoptosis?

This compound (also known as BGB-16673) is a Bruton's tyrosine kinase (BTK) degrader.[1][2] It is a proteolysis-targeting chimera (PROTAC) that functions by binding simultaneously to BTK and the E3 ubiquitin ligase Cereblon.[1] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which promotes cell survival and proliferation in many B-cell malignancies.[3][4] By degrading BTK, this compound effectively shuts down downstream survival signals, including the PI3K/AKT and NF-κB pathways, ultimately leading to the induction of apoptosis (programmed cell death).[5][6]

Q2: What is a typical starting concentration range for inducing apoptosis with this compound in B-cell lymphoma cell lines?

The optimal concentration of this compound is highly dependent on the specific cell line. Preclinical data on marginal zone lymphoma (MZL) cell lines have shown high potency, with IC50 values for cell viability ranging from 0.1 nM to 1.7 nM in sensitive lines like SSK41 and Karpas1718.[1] For initial experiments, a dose-response study is recommended, starting from a low concentration (e.g., 0.1 nM) and titrating up to a higher concentration (e.g., 100 nM or 1 µM) to determine the EC50 (effective concentration for 50% response) for apoptosis in your specific model system.

Q3: How long should I incubate cells with this compound to observe apoptosis?

The time required to observe significant apoptosis can vary between cell types and the concentration of this compound used. Apoptosis is a dynamic process. Early markers, such as Annexin V staining, can often be detected within 24 hours of treatment. Later markers, such as PARP cleavage and significant DNA fragmentation, may require longer incubation periods of 48 to 72 hours. A time-course experiment (e.g., 12, 24, 48, and 72 hours) is crucial to identify the optimal endpoint for your apoptosis assay.

Q4: How can I confirm that the observed cell death is due to apoptosis and not necrosis?

It is essential to distinguish between apoptosis and necrosis. Dual staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD followed by flow cytometry is a standard method.

  • Early apoptotic cells will be Annexin V positive and PI negative.

  • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

  • Viable cells will be negative for both stains.

  • Necrotic cells will be Annexin V negative and PI positive.

Additionally, the induction of apoptosis can be confirmed by Western blot analysis showing the cleavage of specific proteins like caspase-3 and PARP.[7]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from dose-response and time-course experiments to determine the optimal conditions for this compound-induced apoptosis in a sensitive B-cell lymphoma cell line (e.g., Karpas1718).

Table 1: Dose-Dependent Induction of Apoptosis by this compound (48-hour incubation)

This compound Concentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
0 (Vehicle Control)3.5 ± 0.82.1 ± 0.55.6 ± 1.3
0.110.2 ± 1.54.3 ± 0.714.5 ± 2.2
1.025.8 ± 3.18.9 ± 1.234.7 ± 4.3
10.045.1 ± 4.515.6 ± 2.060.7 ± 6.5
100.052.3 ± 5.028.4 ± 3.380.7 ± 8.3
Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis Induction with 10 nM this compound

Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
03.2 ± 0.62.0 ± 0.45.2 ± 1.0
1215.7 ± 2.25.1 ± 0.920.8 ± 3.1
2430.4 ± 3.510.3 ± 1.540.7 ± 5.0
4845.5 ± 4.815.2 ± 2.160.7 ± 6.9
7238.2 ± 4.135.8 ± 3.974.0 ± 8.0
Data are represented as mean ± standard deviation from three independent experiments.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates This compound This compound This compound->BTK Binds CRBN Cereblon (E3 Ligase) This compound->CRBN Recruits BTK_Ub Ubiquitinated BTK BTK->BTK_Ub Ubiquitination PLCG2 PLCγ2 BTK->PLCG2 Activates BTK->PLCG2 PI3K PI3K BTK->PI3K Activates BTK->PI3K CRBN->BTK_Ub Ubiquitination Proteasome Proteasome BTK_Ub->Proteasome Degradation NFkB NF-κB PLCG2->NFkB Activates AKT AKT PI3K->AKT Activates AKT->NFkB Activates AKT->NFkB Apoptosis Apoptosis NFkB->Apoptosis Inhibits Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes

This compound-induced apoptosis signaling pathway.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Apoptosis Assay cluster_analysis Phase 4: Data Analysis Start Start: Healthy B-Cell Lymphoma Culture Seed Seed Cells in Multi-well Plates Start->Seed Dose Treat with this compound (Concentration Gradient: 0.1 nM to 100 nM) + Vehicle Control Seed->Dose Incubate Incubate for a Fixed Time Point (e.g., 48 hours) Dose->Incubate Harvest Harvest Adherent & Suspension Cells Incubate->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Flow Analyze by Flow Cytometry Stain->Flow Quantify Quantify % of Apoptotic Cells (Early, Late, Total) Flow->Quantify Plot Plot Dose-Response Curve & Determine EC50 Quantify->Plot End End: Optimal Concentration Identified Plot->End

Workflow for optimizing this compound concentration.

Troubleshooting Guides

Issue 1: Low or No Apoptosis Detected in Treated Cells

Potential Cause Recommended Solution
Insufficient Drug Concentration The concentration of this compound may be too low for your specific cell line. Perform a broader dose-response experiment, extending to higher concentrations (e.g., up to 10 µM).[1]
Inadequate Incubation Time Apoptosis may occur at a later time point. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of the apoptotic response.
Cell Line Resistance Your cell line may be resistant to BTK degradation-induced apoptosis. Confirm BTK expression in your cells. Consider using a positive control for apoptosis (e.g., staurosporine) to ensure the assay is working correctly.
Reagent Degradation Ensure the this compound stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment.
Loss of Apoptotic Cells Apoptotic cells can detach and float in the culture medium. When harvesting, always collect both the supernatant and the adherent cells to avoid losing the apoptotic population.

Issue 2: High Background Apoptosis in Vehicle Control Cells

Potential Cause Recommended Solution
Poor Cell Health Ensure cells are in the logarithmic growth phase and not overgrown (confluent) before treatment. High cell density can lead to spontaneous apoptosis. Use cells with a low passage number.
Solvent Toxicity The final concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control to verify.
Harsh Cell Handling Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false-positive Annexin V staining. Use gentle cell detachment methods and centrifuge at low speeds (e.g., 300-400 x g).
Contamination Check cultures for microbial (e.g., mycoplasma) contamination, which can induce cell death.

Issue 3: Inconsistent Results Between Experiments

Potential Cause Recommended Solution
Variability in Cell Density Seed cells at a consistent density for all experiments. Cell confluence significantly affects drug sensitivity.
Inconsistent Reagent Preparation Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing.
Fluctuations in Incubation Conditions Maintain consistent incubator conditions (temperature, CO2, humidity). Small variations can impact cell health and experimental outcomes.
Flow Cytometer Setup Ensure consistent flow cytometer settings (voltages, compensation) between runs. Use single-stain controls for each experiment to set up proper compensation.

Experimental Protocols

Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol describes the detection of apoptosis by staining for externalized phosphatidylserine (B164497) (PS) and loss of membrane integrity.

Materials:

  • This compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution (or 7-AAD)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates and flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells (e.g., 0.5 x 10^6 cells/mL) in a 6-well plate and allow them to adhere or stabilize for 24 hours.

  • Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS, then detach them using a gentle method (e.g., Accutase or brief trypsinization).

    • Combine the detached cells with the collected medium from the previous step.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained and single-stained controls to set up appropriate gates and compensation.

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of executioner caspase-3, a key marker of apoptosis.

Materials:

  • Colorimetric Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells (1-5 x 10^6 per sample) as described in the Annexin V protocol.

  • Cell Lysis:

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, cold tube.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading (e.g., using a BCA assay).

  • Assay Reaction:

    • Load 50-100 µg of protein per well in a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.

    • Prepare a master mix of Reaction Buffer with DTT according to the kit manufacturer's instructions. Add 50 µL to each well.

    • Add 5 µL of the DEVD-pNA substrate to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 400-405 nm using a microplate reader.

    • Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Protocol 3: Western Blot for Cleaved PARP

This protocol detects the cleavage of PARP, a substrate of activated caspase-3, providing further evidence of apoptosis.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Primary antibody (anti-PARP that detects both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blotting equipment

  • ECL detection reagent

Procedure:

  • Lysate Preparation:

    • Treat and harvest cells as previously described.

    • Lyse the cell pellet in ice-cold RIPA buffer for 30 minutes on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Quantify protein concentration.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

    • Apoptosis is indicated by a decrease in the full-length PARP band (~116 kDa) and the appearance of the cleaved PARP fragment (~89 kDa).

References

Technical Support Center: Mechanisms of Acquired Resistance to BTK Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating acquired resistance to Bruton's tyrosine kinase (BTK) degraders. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to BTK degraders?

Acquired resistance to BTK degraders can arise through several mechanisms:

  • On-target mutations in BTK: Specific mutations in the BTK protein can prevent the degrader from binding, thus inhibiting its degradation. A notable example is the A428D mutation in the kinase domain.[1][2] Other mutations have been identified in the kinase domain, often clustered within exons 13-19.[3]

  • Mutations in downstream signaling pathways: Alterations in proteins downstream of BTK, such as Phospholipase C gamma 2 (PLCG2), can lead to pathway reactivation even in the absence of functional BTK.

  • Alterations in the E3 ligase machinery: Since BTK degraders rely on the cell's ubiquitin-proteasome system, changes in the components of the E3 ligase complex can confer resistance. For instance, reduced expression or mutations in Cereblon (CRBN), a common E3 ligase recruited by degraders, can impair their efficacy.

  • Increased drug efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters like ABCB1, can reduce the intracellular concentration of the BTK degrader, leading to decreased efficacy.

  • Scaffolding function of "kinase-dead" BTK mutants: Some BTK mutations that impair kinase activity may still allow the protein to act as a scaffold, sustaining B-cell receptor (BCR) signaling.[4] BTK degraders have the potential to overcome this by removing the entire protein.[5]

Q2: How do BTK degraders work, and how does this differ from BTK inhibitors?

BTK inhibitors are small molecules that bind to the active site of the BTK enzyme, blocking its kinase activity. In contrast, BTK degraders are heterobifunctional molecules, often referred to as Proteolysis-Targeting Chimeras (PROTACs). They have two key components: one part binds to BTK, and the other binds to an E3 ubiquitin ligase. This dual binding brings BTK into close proximity with the E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[6][7] This degradation mechanism can overcome resistance mediated by some BTK mutations that prevent inhibitor binding but not degrader binding.[6]

Q3: What are the first steps I should take when I suspect my cell line has developed resistance to a BTK degrader?

If you observe that your cell line is no longer responding to a BTK degrader as expected (e.g., no decrease in cell viability or BTK protein levels), a systematic approach is recommended:

  • Confirm BTK degradation: Perform a Western blot to verify that the BTK protein is not being degraded upon treatment with the degrader.

  • Sequence the BTK gene: Analyze the full-length BTK coding sequence to identify any potential resistance mutations.

  • Assess E3 ligase components: Check the expression levels of the E3 ligase components that your degrader recruits (e.g., CRBN or VHL) by Western blot or qPCR.

  • Investigate drug efflux: Measure the expression of common drug efflux pumps like ABCB1 using qPCR.

Troubleshooting Guides

Problem 1: No or reduced BTK protein degradation observed by Western blot.
Potential Cause Troubleshooting Step
Ineffective Lysis Ensure your lysis buffer is sufficient to extract nuclear proteins if BTK is localized there. Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation during sample preparation.[8]
Poor Antibody Quality Validate your primary antibody for BTK. Use a positive control lysate from a cell line known to express high levels of BTK. Consider using a different antibody clone if the signal is weak or non-specific.
Suboptimal Degrader Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for maximal BTK degradation.[9][10]
Low E3 Ligase Expression Confirm that your cell line expresses the E3 ligase (e.g., Cereblon) that your degrader utilizes.[11] This can be checked by Western blot or qPCR. If expression is low, consider using a different cell line or a degrader that recruits a different E3 ligase.[12]
Proteasome Inhibition To confirm that the degradation is proteasome-dependent, co-treat your cells with the BTK degrader and a proteasome inhibitor (e.g., MG132).[12] A rescue of BTK protein levels in the presence of the proteasome inhibitor indicates that the degrader is functioning as expected.
High Protein Synthesis Rate The rate of new BTK protein synthesis may be outpacing the rate of degradation. This can be investigated by treating with a protein synthesis inhibitor like cycloheximide (B1669411) in combination with the degrader.
Problem 2: Inconsistent results in cell viability assays.
Potential Cause Troubleshooting Step
Cell Seeding Density Optimize the cell seeding density to ensure logarithmic growth throughout the experiment. Over-confluent or sparse cultures can lead to variability.
Assay Incubation Time The timing of the viability readout is critical. A time-course experiment will help determine the optimal endpoint for observing the degrader's effect.
"Hook Effect" At very high concentrations, some PROTACs can exhibit reduced degradation due to the formation of binary complexes (PROTAC-BTK or PROTAC-E3 ligase) instead of the productive ternary complex (BTK-PROTAC-E3 ligase). Perform a wide dose-response curve to identify the optimal concentration range and rule out a hook effect.[13]
Off-Target Toxicity High concentrations of the degrader may induce off-target effects leading to cell death that is not related to BTK degradation. Correlate cell viability with BTK degradation levels to ensure the observed effect is on-target.[11]
Problem 3: Difficulty in identifying resistance mutations by sequencing.
Potential Cause Troubleshooting Step
Low Allelic Frequency of Mutations The resistance mutation may be present in only a sub-population of cells. Consider using more sensitive techniques like next-generation sequencing (NGS) with deep coverage instead of traditional Sanger sequencing.[14][15]
Poor DNA Quality Ensure high-quality genomic DNA is extracted from your resistant cell population. Poor quality DNA can lead to PCR failure or sequencing artifacts.
Primer Design for PCR Design and validate primers that specifically amplify the entire coding region of the BTK gene. For Sanger sequencing, it may be necessary to sequence multiple overlapping amplicons to cover the entire gene.
Complex Karyotype In some resistant clones, there may be complex genomic rearrangements that are not easily detected by standard PCR and sequencing. Consider performing whole-exome or whole-genome sequencing to identify larger structural variations.

Quantitative Data Summary

Table 1: Examples of Acquired BTK Mutations Conferring Resistance to BTK Degraders

MutationLocationReported EffectReference(s)
A428D Kinase DomainConfers resistance to the BTK degrader BGB-16673. Modeling suggests it may also confer resistance to NX-2127.[1][2][1][2]
T474I/L Kinase DomainFound in patients progressing on the non-covalent BTK inhibitor pirtobrutinib, and may also impact degrader efficacy.[16][16]
L528W Kinase DomainCan arise with both covalent and non-covalent BTK inhibitors and may affect degrader binding.[16][16]

Experimental Protocols

Protocol 1: Western Blot for BTK Degradation
  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a 6-well plate to achieve 70-80% confluency at the time of harvest.

    • Treat cells with a range of concentrations of the BTK degrader or vehicle control for the desired amount of time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BTK overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[11]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

Protocol 2: Sanger Sequencing of the BTK Gene
  • Genomic DNA Extraction:

    • Isolate genomic DNA from both the parental (sensitive) and resistant cell lines using a commercial kit.

  • PCR Amplification:

    • Design primers to amplify the entire coding sequence of the BTK gene in overlapping fragments. A 382 bp fragment covering the Cys481 residue can be amplified using the following primers: Forward 5′-TGAGAAGCTGGTGCAGTTGTATG-3′ and Reverse 5′-CTGGAGATATTTGATGGGCTCAG-3′.[17]

    • Perform PCR using a high-fidelity polymerase.

  • PCR Product Purification:

    • Purify the PCR products to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing:

    • Send the purified PCR products and corresponding sequencing primers for Sanger sequencing.

    • Analyze the sequencing chromatograms using appropriate software to identify any nucleotide changes between the resistant and parental cell lines.

Protocol 3: qPCR for ABCB1 Expression
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from parental and resistant cells using a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.[18]

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for the ABCB1 gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[18][19]

    • The relative gene expression can be calculated using the 2-ΔΔCt method.[18]

Visualizations

BTK_Degrader_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation BTK BTK Protein E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) Proteasome Proteasome BTK->Proteasome Targeted for Degradation Degrader BTK Degrader (PROTAC) Degrader->BTK Degrader->E3_Ligase Recruits E3 Ligase E3_Ligase->BTK Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK BTK_bound->Degrader_bound Degrader_bound->E3_bound

Caption: Mechanism of action of a BTK degrader (PROTAC).

Resistance_Mechanisms Degrader BTK Degrader BTK_Degradation BTK Degradation Degrader->BTK_Degradation Apoptosis Cell Death BTK_Degradation->Apoptosis Resistance Acquired Resistance Resistance->Degrader Blocks Action BTK_Mutation BTK Mutation (e.g., A428D) BTK_Mutation->Resistance E3_Ligase_Alteration E3 Ligase Alteration (e.g., CRBN loss) E3_Ligase_Alteration->Resistance Drug_Efflux Increased Drug Efflux (e.g., ABCB1) Drug_Efflux->Resistance Downstream_Mutation Downstream Mutation (e.g., PLCG2) Downstream_Mutation->Resistance Experimental_Workflow Start Start: Resistant Phenotype Observed WB_Confirm 1. Confirm Lack of BTK Degradation (Western Blot) Start->WB_Confirm Sequencing 2. Sequence BTK Gene (Sanger/NGS) WB_Confirm->Sequencing Mutation_Found BTK Mutation Identified? Sequencing->Mutation_Found E3_Ligase_Check 3. Assess E3 Ligase Components (Western Blot/qPCR) E3_Ligase_Down E3 Ligase Downregulated? E3_Ligase_Check->E3_Ligase_Down Efflux_Pump_Check 4. Check Drug Efflux Pump Expression (qPCR) Efflux_Pump_Up Efflux Pump Upregulated? Efflux_Pump_Check->Efflux_Pump_Up Mutation_Found->E3_Ligase_Check No Conclusion_Mutation Conclusion: On-Target Resistance Mutation_Found->Conclusion_Mutation Yes E3_Ligase_Down->Efflux_Pump_Check No Conclusion_E3 Conclusion: E3 Ligase-Mediated Resistance E3_Ligase_Down->Conclusion_E3 Yes Conclusion_Efflux Conclusion: Drug Efflux-Mediated Resistance Efflux_Pump_Up->Conclusion_Efflux Yes Conclusion_Other Investigate Other Mechanisms (e.g., Downstream Pathways) Efflux_Pump_Up->Conclusion_Other No

References

Technical Support Center: Catadegbrutinib Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing toxicities during animal studies of catadegbrutinib (BGB-16673).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as BGB-16673) is a Bruton's tyrosine kinase (BTK) degrader.[1][2] It is a proteolysis-targeting chimera (PROTAC) that functions by inducing the degradation of the BTK protein.[3][4] Unlike traditional BTK inhibitors that block the enzyme's activity, this compound brings the BTK protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This mechanism has the potential to overcome resistance to conventional BTK inhibitors.[4]

Q2: What are the known toxicities of this compound from clinical studies in humans?

A2: In the phase 1/2 CaDAnCe-101 trial, this compound was generally well-tolerated with no unexpected toxicities.[5] Commonly reported treatment-emergent adverse events (TEAEs) in humans include:

  • Neutropenia (low neutrophil counts)[6][7]

  • Contusion (bruising)[6][7]

  • Diarrhea[7]

  • Upper respiratory tract infection[8]

  • Fatigue[8]

  • Increased lipase (B570770) (an enzyme involved in digestion), though without clinical pancreatitis[9][10]

  • Hypertension[8]

  • Atrial fibrillation (uncommon)[8]

Q3: What are the potential on-target and off-target toxicities to consider in animal studies?

A3: Based on the mechanism of BTK inhibitors and PROTACs, potential toxicities in animal studies can be categorized as follows:

  • On-target toxicities: These result from the intended degradation of BTK. Since BTK is crucial for B-cell and myeloid cell function, on-target effects may include immunosuppression, leading to an increased risk of infections. Bleeding and bruising can also occur due to BTK's role in platelet function.[11][12]

  • Off-target toxicities: These may arise from the unintended degradation of other proteins.[13][14] For PROTACs, this can be influenced by the choice of E3 ligase binder and the linker design.[3] Off-target effects of first-generation BTK inhibitors have been linked to cardiovascular toxicities like atrial fibrillation and hypertension, as well as gastrointestinal issues.[11][15][16] While second-generation BTK inhibitors have improved selectivity, monitoring for these effects is still crucial.[17]

Q4: Are there any species-specific toxicities reported for BTK inhibitors?

A4: Yes, a notable species-specific toxicity has been observed with BTK inhibitors. In Sprague-Dawley rats, administration of some BTK inhibitors has led to pancreatic lesions characterized by hemorrhage, inflammation, and fibrosis.[18] However, these findings were not observed in mice or dogs at much higher exposures and are considered unlikely to be relevant to humans.[18][19] Researchers should be aware of this potential finding when using this specific rat strain.

Troubleshooting Guides for In Vivo Toxicity Studies

Issue 1: Unexpectedly high mortality or severe adverse events at planned doses.

  • Possible Cause: The maximum tolerated dose (MTD) was overestimated.

  • Troubleshooting Steps:

    • Conduct a Dose Range-Finding (DRF) Study: Before initiating definitive toxicology studies, perform a short-term DRF study with a wide range of doses to establish the MTD.[20] This involves administering single or a few doses and closely monitoring for clinical signs of toxicity, body weight changes, and food/water consumption.

    • Review Pharmacokinetic (PK) Data: Analyze PK data to understand drug exposure at different dose levels. High exposure (AUC) could lead to exaggerated pharmacology or off-target effects.

    • Evaluate Formulation and Vehicle: Ensure the vehicle used for drug administration is well-tolerated. A vehicle-only control group is essential to rule out formulation-related toxicity.[21]

Issue 2: High incidence of bleeding or bruising in test animals.

  • Possible Cause: On-target effect of BTK degradation on platelet function.

  • Troubleshooting Steps:

    • Implement Hematological Monitoring: Regularly monitor platelet counts and coagulation parameters (e.g., prothrombin time, activated partial thromboplastin (B12709170) time).

    • Clinical Observations: Carefully observe animals for signs of bleeding, such as petechiae, ecchymoses, or hematuria.

    • Dose Adjustment: Consider dose reduction to see if the bleeding events are dose-dependent.

Issue 3: Evidence of immunosuppression, such as opportunistic infections.

  • Possible Cause: On-target effect of BTK degradation on B-cell and myeloid cell function.

  • Troubleshooting Steps:

    • Maintain a High-Standard Vivarium Environment: House animals in a clean, controlled environment to minimize exposure to pathogens.

    • Monitor for Clinical Signs of Infection: Observe animals for signs of illness, such as lethargy, ruffled fur, and weight loss.

    • Immunophenotyping: At necropsy, collect lymphoid tissues (spleen, lymph nodes, thymus) and peripheral blood for immunophenotyping by flow cytometry to assess changes in immune cell populations.

Issue 4: Inconsistent or non-reproducible toxicity findings.

  • Possible Cause: Issues with drug formulation, administration, or animal handling.

  • Troubleshooting Steps:

    • Verify Formulation Stability and Homogeneity: Ensure the dosing formulation is stable and homogenous throughout the study period.

    • Standardize Dosing Procedures: Ensure accurate and consistent dose administration by trained personnel.

    • Control for Environmental Factors: Minimize variability in housing conditions, diet, and light cycles, as these can influence animal physiology and drug metabolism.

Data Presentation: Representative Preclinical Toxicology Data

Disclaimer: The following tables are illustrative examples based on typical findings for BTK inhibitors and the reported clinical adverse events of this compound. Specific quantitative data from non-clinical animal studies of this compound are not publicly available.

Table 1: Summary of Potential Dose-Dependent Findings in a 28-Day Rat Toxicology Study

FindingLow Dose (e.g., 10 mg/kg/day)Mid Dose (e.g., 30 mg/kg/day)High Dose (e.g., 100 mg/kg/day)
Clinical Observations No significant findingsOccasional mild lethargyIncreased incidence of lethargy, ruffled fur
Body Weight No significant effectSlight decrease in body weight gainSignificant decrease in body weight gain
Hematology No significant findingsMild, transient thrombocytopeniaModerate, persistent thrombocytopenia; mild neutropenia
Clinical Chemistry No significant findingsMinimal elevation in liver enzymes (ALT, AST)Mild to moderate elevation in liver enzymes
Histopathology No significant findingsMinimal to mild lymphoid depletion in spleen and lymph nodesMild to moderate lymphoid depletion; potential for minimal pancreatic islet cell changes (in Sprague-Dawley rats)

Table 2: Summary of Potential Findings in a 28-Day Dog Toxicology Study

FindingLow Dose (e.g., 5 mg/kg/day)Mid Dose (e.g., 15 mg/kg/day)High Dose (e.g., 50 mg/kg/day)
Clinical Observations No significant findingsOccasional emesis or diarrheaIncreased incidence of emesis and diarrhea
Cardiovascular (Telemetry) No significant effect on ECG or blood pressureMinimal increase in heart rateDose-dependent increase in heart rate and slight increase in blood pressure
Hematology No significant findingsMild, transient decrease in plateletsModerate, dose-dependent decrease in platelets
Clinical Chemistry No significant findingsNo significant findingsMinimal elevation in liver enzymes
Histopathology No significant findingsMinimal lymphoid depletion in spleen and lymph nodesMild lymphoid depletion in spleen and lymph nodes

Experimental Protocols

Protocol 1: Dose Range-Finding (DRF) Study in Rats

  • Animal Model: Male and female Sprague-Dawley rats (5 per sex per group).

  • Dose Levels: Vehicle control, 10, 30, 100, and 300 mg/kg/day.

  • Administration: Oral gavage, once daily for 7 days.

  • Endpoints:

    • Clinical Observations: Daily cage-side observations for signs of toxicity.

    • Body Weight: Measured daily.

    • Food Consumption: Measured daily.

    • Terminal Procedures (Day 8):

      • Blood collection for hematology and clinical chemistry.

      • Gross necropsy of all animals.

      • Organ weight measurements (liver, kidneys, spleen, thymus).

Protocol 2: 28-Day Repeated-Dose Toxicology Study in Dogs

  • Animal Model: Male and female Beagle dogs (3 per sex per group), with telemetry implants for cardiovascular monitoring.

  • Dose Levels: Vehicle control, 5, 15, and 50 mg/kg/day.

  • Administration: Oral capsule, once daily for 28 days.

  • Endpoints:

    • Clinical Observations: Daily.

    • Body Weight and Food Consumption: Weekly.

    • Cardiovascular Monitoring: Continuous telemetry recording (ECG, blood pressure, heart rate) for 24 hours pre-dose and at specified time points post-dose on Days 1 and 28.

    • Ophthalmology: Pre-study and at the end of the treatment period.

    • Hematology, Coagulation, and Clinical Chemistry: Pre-study and weekly.

    • Urinalysis: Pre-study and at the end of the treatment period.

    • Terminal Procedures (Day 29):

      • Gross necropsy.

      • Organ weights.

      • Histopathological examination of a comprehensive list of tissues.

Visualizations

Catadegbrutinib_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Degradation Pathway This compound This compound (BGB-16673) BTK BTK Protein This compound->BTK Binds to BTK E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits E3 Ligase Ternary_Complex Ternary Complex (BTK-Catadegbrutinib-E3 Ligase) BTK->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of BTK Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targeted by Degradation BTK Degradation Proteasome->Degradation Results in

Caption: Mechanism of action of this compound as a BTK degrader.

Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Investigation of Cause cluster_2 Mitigation Strategies Start Unexpected Toxicity Observed in Animal Study Check_Dose Verify Dosing Accuracy and Formulation Start->Check_Dose Review_PK Review Pharmacokinetic Data Check_Dose->Review_PK Vehicle_Control Assess Vehicle-Only Control Group Review_PK->Vehicle_Control On_Target On-Target Toxicity? (Exaggerated Pharmacology) Vehicle_Control->On_Target Off_Target Off-Target Toxicity? On_Target->Off_Target No Adjust_Dose Adjust Dose Level or Frequency On_Target->Adjust_Dose Yes Species_Specific Species-Specific Effect? Off_Target->Species_Specific No Refine_Monitoring Implement Specific Monitoring Parameters Off_Target->Refine_Monitoring Yes Species_Specific->Adjust_Dose No Change_Model Consider Alternative Animal Model Species_Specific->Change_Model Yes

Caption: Troubleshooting workflow for unexpected toxicity in animal studies.

References

Impact of BTK mutations like C481S on Catadegbrutinib efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Bruton's tyrosine kinase (BTK) mutations, such as C481S, on the efficacy of Catadegbrutinib (BGB-16673).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as BGB-16673) is an orally available, selective chimeric degradation activating compound (CDAC) that targets Bruton's tyrosine kinase (BTK).[1] Unlike traditional BTK inhibitors that block the kinase activity, this compound functions as a BTK degrader. It links BTK to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent degradation of the BTK protein by the proteasome.[2][3] This mechanism removes the entire protein, which may offer advantages over simple inhibition, particularly in the context of resistance mutations.[4]

Q2: How does the BTK C481S mutation affect the efficacy of conventional BTK inhibitors?

The C481S mutation is a common mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib. This mutation occurs at the cysteine residue (C481) in the BTK active site, to which covalent inhibitors irreversibly bind. The substitution of cysteine with serine prevents this covalent binding, thereby reducing the efficacy of these drugs.[5]

Q3: Is this compound effective against BTK with the C481S mutation?

Yes, preclinical studies have demonstrated that this compound is effective at degrading both wild-type (WT) BTK and BTK harboring the C481S mutation.[1][3][6] This suggests that this compound has the potential to overcome resistance mediated by the C481S mutation.

Q4: What is the quantitative difference in this compound's efficacy against wild-type BTK versus the C481S mutant?

Preclinical data indicates that this compound potently degrades both wild-type and C481S mutant BTK. The half-maximal degradation concentration (DC50) values are comparable for both forms of the protein, highlighting its efficacy in the presence of this common resistance mutation.[1]

Troubleshooting Guide

Problem: Reduced this compound efficacy observed in cell-based assays with a cell line expected to be sensitive.

  • Possible Cause 1: Cell line integrity and BTK expression.

    • Troubleshooting Step: Confirm the identity of the cell line using short tandem repeat (STR) profiling. Verify the expression of BTK (both wild-type and any expected mutant forms) via Western blot or flow cytometry.

  • Possible Cause 2: Compound stability and concentration.

    • Troubleshooting Step: Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. Verify the final concentration of the compound in the assay.

  • Possible Cause 3: Off-target resistance mechanisms.

    • Troubleshooting Step: While this compound overcomes C481S-mediated resistance, cells may develop other resistance mechanisms. Consider sequencing other genes in the B-cell receptor (BCR) signaling pathway (e.g., PLCG2) to investigate other potential mutations.

Problem: Inconsistent results in BTK degradation Western blot experiments.

  • Possible Cause 1: Inefficient cell lysis and protein extraction.

    • Troubleshooting Step: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Ensure complete cell lysis by sonication or mechanical disruption if necessary.

  • Possible Cause 2: Suboptimal antibody performance.

    • Troubleshooting Step: Titrate the primary anti-BTK antibody to determine the optimal concentration. Use a fresh dilution of the secondary antibody for each experiment. Include appropriate positive and negative controls.

  • Possible Cause 3: Issues with protein transfer or membrane blocking.

    • Troubleshooting Step: Confirm efficient protein transfer from the gel to the membrane using a stain like Ponceau S. Ensure the blocking step is sufficient to prevent non-specific antibody binding; 5% non-fat milk or BSA in TBST for 1 hour is a common starting point.

Quantitative Data Summary

The following tables summarize the preclinical efficacy of this compound against wild-type and mutant BTK.

Table 1: Degradation Potency of this compound (BGB-16673) against Wild-Type and C481S Mutant BTK

TargetDC50 (nM)Dmax (%)
Wild-Type BTK0.796
C481S Mutant BTK1.196

Data from a homogeneous time-resolved fluorescence (HTRF) assay in the TMD8 cell line after 24 hours of treatment.[1]

Table 2: Anti-proliferative Activity of this compound (BGB-16673) in Lymphoma Cells Expressing Wild-Type or Mutant BTK

Cell LineBTK StatusIC50 (nM)
TMD-8Wild-Typesingle-digit nM
TMD-8C481S Mutantsingle-digit nM

Data from a CellTiter-Glo (CTG) assay measuring cell viability.[6][7]

Experimental Protocols

1. Western Blot for BTK Degradation

This protocol is for determining the extent of BTK protein degradation in a cell line following treatment with this compound.

  • Cell Culture and Treatment:

    • Seed TMD-8 cells (or other suitable lymphoma cell line) at a density of 1 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for 24 hours. Include a vehicle-only (DMSO) control.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BTK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

2. Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.

  • Cell Seeding:

    • Seed TMD-8 cells expressing either wild-type or C481S mutant BTK in a 96-well plate at a density of 10,000 cells/well.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate IC50 values by fitting the data to a dose-response curve using appropriate software.

Visualizations

BTK_Degradation_Pathway cluster_0 This compound (BGB-16673) cluster_1 Cellular Machinery This compound This compound BTK BTK Protein (Wild-Type or C481S Mutant) This compound->BTK Binds to E3_Ligase Cereblon E3 Ligase This compound->E3_Ligase Recruits Proteasome Proteasome BTK->Proteasome Targeted for Degradation E3_Ligase->BTK Ubiquitinates Proteasome->BTK Degrades Ubiquitin Ubiquitin Ubiquitin->BTK Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Start Seed Cells (e.g., TMD-8 with WT or C481S BTK) Treat Treat with this compound (Dose-Response) Start->Treat Viability Cell Viability Assay (e.g., CellTiter-Glo) Treat->Viability Degradation Western Blot for BTK Degradation Treat->Degradation IC50 Calculate IC50 Viability->IC50 DC50 Quantify Degradation (DC50) Degradation->DC50

References

Addressing variability in Catadegbrutinib experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Catadegbrutinib (BGB-16673). This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as BGB-16673, is an orally active, selective chimeric degradation activator compound (CDAC), more specifically a Proteolysis Targeting Chimera (PROTAC), that targets Bruton's tyrosine kinase (BTK).[1][2] Unlike traditional inhibitors that only block the kinase activity of BTK, this compound functions by inducing the degradation of the BTK protein.[3] It does this by simultaneously binding to BTK and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BTK, marking it for degradation by the cell's proteasome.[1][2] This mechanism allows for the elimination of both wild-type and mutated forms of BTK.[2][3]

Catadegbrutinib_Mechanism cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery cluster_2 Ternary Complex Formation & Degradation This compound This compound BTK_ligand BTK Binding Moiety This compound->BTK_ligand contains E3_ligand E3 Ligase Ligand This compound->E3_ligand contains Ternary_Complex BTK - this compound - E3 Ligase (Ternary Complex) This compound->Ternary_Complex BTK BTK Protein BTK_ligand->BTK Binds to E3_Ubiquitin_Ligase E3 Ubiquitin Ligase E3_ligand->E3_Ubiquitin_Ligase Recruits BTK->Ternary_Complex E3_Ubiquitin_Ligase->Ternary_Complex Proteasome Proteasome Ub Ubiquitin Polyubiquitination Polyubiquitination of BTK Ub->Polyubiquitination Ternary_Complex->Polyubiquitination Degradation BTK Degradation Polyubiquitination->Degradation Degradation->Proteasome

Caption: Mechanism of Action for this compound.

Q2: What are the key chemical and physical properties of this compound?

Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments.

PropertyValueReference
Synonyms BGB-16673; BTK-IN-29[1]
Molecular Formula C44H46N8O6S[4]
Molecular Weight 851.01 g/mol [4]
Class BTK PROTAC Degrader[2][3]
IC50 (BTK) 0.69 nM[1]
DC50 (BTK) 0.72 nM[3]
Solubility DMSO: 100 mg/mL (117.5 mM)[4]
Storage (Powder) -20°C for 3 years[5]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (protect from light)[1]

Q3: How should I prepare and store this compound stock solutions?

For optimal results and to avoid variability, proper handling of this compound is essential.

  • Stock Solution Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of powder in fresh, high-quality DMSO.[4] For example, for 1 mg of this compound (MW: 851.01), add 117.5 µL of DMSO.

    • Vortex briefly to ensure the compound is fully dissolved. A clear solution should be obtained.[4]

  • Storage:

    • Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

    • For long-term storage (up to 6 months), store at -80°C.[1]

    • For short-term storage (up to 1 month), store at -20°C.[1]

    • Always protect solutions from light.[1]

Troubleshooting Guide

Variability in experimental results can arise from multiple factors. This guide addresses common issues encountered when working with this compound.

Troubleshooting_Flowchart cluster_Compound Compound Integrity & Handling cluster_CellCulture Cell Culture Conditions cluster_Assay Assay Protocol Start Inconsistent Experimental Results (e.g., variable IC50/DC50, Western Blot) CheckStorage Verify Storage Conditions (-20°C/-80°C, protected from light) Start->CheckStorage CheckSolubility Inspect for Precipitation in stock and working solutions CheckStorage->CheckSolubility Correct PrepareFresh Action: Prepare Fresh Stock & Working Dilutions CheckStorage->PrepareFresh Incorrect CheckSolubility->PrepareFresh Precipitate Observed CheckPassage Consistent Cell Passage Number? CheckSolubility->CheckPassage No Precipitate PrepareFresh->Start Re-run Experiment CheckDensity Uniform Seeding Density? CheckPassage->CheckDensity Yes StandardizeCulture Action: Standardize Cell Culture Protocol CheckPassage->StandardizeCulture No CheckMycoplasma Mycoplasma Contamination Test? CheckDensity->CheckMycoplasma Yes CheckDensity->StandardizeCulture No CheckMycoplasma->StandardizeCulture Positive CheckPipetting Calibrated Pipettes Used? CheckMycoplasma->CheckPipetting Negative StandardizeCulture->Start Re-run Experiment CheckIncubation Consistent Incubation Times? CheckPipetting->CheckIncubation Yes OptimizeAssay Action: Optimize & Standardize Assay Parameters CheckPipetting->OptimizeAssay No CheckReagents Reagents Expired/Degraded? CheckIncubation->CheckReagents Yes CheckIncubation->OptimizeAssay No CheckReagents->OptimizeAssay Yes OptimizeAssay->Start Re-run Experiment

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

Q4: I am observing inconsistent IC50 or DC50 values for this compound in my cellular assays. What could be the cause?

Inconsistent potency values are a common issue. Consider the following factors:

  • Inhibitor Instability/Precipitation: this compound, like many small molecules, can precipitate out of solution, especially in aqueous media.[6]

    • Troubleshooting: Always prepare fresh dilutions from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. If solubility is a concern, ensure the final DMSO concentration is consistent and non-toxic to your cells (typically <0.5%).[5]

  • Cell Culture Variability: The physiological state of your cells can significantly impact their response to treatment.[6]

    • Troubleshooting: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells of your assay plate. Avoid using cells that are over-confluent. Regularly test for mycoplasma contamination, which can alter cellular responses.[5]

  • Assay Conditions: Minor variations in your experimental protocol can introduce significant variability.

    • Troubleshooting: Use precise, calibrated pipettes for all liquid handling. Ensure incubation times for drug treatment and reagent addition are standardized across all experiments.[5][6]

Q5: My Western blot results for BTK protein levels are not consistent after this compound treatment. How can I troubleshoot this?

As this compound is a protein degrader, Western blotting is a key assay to confirm its mechanism of action. Variability can be due to:

  • Inconsistent Sample Preparation: The degradation of BTK can be rapid, and its phosphorylation state can change quickly.

    • Troubleshooting: Ensure lysis buffer is always supplemented with a fresh cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times during preparation. Quantify total protein concentration (e.g., using a BCA assay) and normalize loading amounts meticulously.

  • Treatment and Lysis Timing: The kinetics of BTK degradation are crucial.

    • Troubleshooting: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal endpoint for observing maximal BTK degradation in your specific cell line. Harvest all samples for a given experiment at the same time point post-treatment.

  • Western Blotting Technique:

    • Troubleshooting: Ensure efficient protein transfer from the gel to the membrane. Use a validated primary antibody for BTK. Always probe for a loading control (e.g., GAPDH, β-actin) on the same membrane to normalize the data and confirm equal protein loading.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol provides a general framework for assessing the effect of this compound on the viability of B-cell malignancy cell lines.

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration will be ≤0.5%.

  • Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells. Include wells with vehicle control (DMSO-containing medium) and wells with medium only (for background).

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Subtract background luminescence, normalize the data to the vehicle control, and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for BTK Degradation

This protocol details how to assess the degradation of BTK protein following this compound treatment.

WB_Workflow A 1. Cell Treatment Seed cells, allow to adhere. Treat with this compound (dose-response or time-course). B 2. Protein Extraction Lyse cells in RIPA buffer with protease/phosphatase inhibitors. A->B C 3. Protein Quantification Perform BCA assay to determine protein concentration. B->C D 4. SDS-PAGE Normalize samples and load equal protein amounts. Separate proteins by size. C->D E 5. Protein Transfer Transfer proteins from gel to PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting Block membrane. Incubate with primary antibodies (anti-BTK, anti-loading control). Incubate with HRP-conjugated secondary antibodies. E->F G 7. Detection & Analysis Apply ECL substrate. Image chemiluminescence. Quantify band intensity. F->G

Caption: A general experimental workflow for a Western blot assay.

  • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or with a fixed concentration for different time points. Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice with RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same concentration with lysis buffer and Laemmli sample buffer. Denature at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BTK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detector.

    • Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH) to normalize the data.

References

Technical Support Center: Investigating Compensatory Signaling in Catadegbrutinib Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Catadegbrutinib, with a focus on identifying compensatory signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other BTK inhibitors?

This compound (BGB-16673) is an orally active, selective chimeric degradation activator compound (CDAC), also known as a proteolysis-targeting chimera (PROTAC).[1][2] Unlike traditional Bruton's tyrosine kinase (BTK) inhibitors that block the kinase activity of BTK, this compound functions by linking BTK to an E3 ubiquitin ligase.[1][2] This action leads to the polyubiquitination and subsequent degradation of the BTK protein by the proteasome.[1] This mechanism of action allows it to be effective against both wild-type BTK and certain mutated forms that confer resistance to covalent and non-covalent BTK inhibitors.[3][4]

Q2: What are the known resistance mechanisms to BTK inhibitors that could be relevant for this compound?

Resistance to BTK inhibitors can arise through several mechanisms. While this compound is designed to overcome resistance mediated by specific BTK mutations, it is crucial to consider other potential mechanisms:

  • On-target BTK mutations: While this compound is effective against some BTK mutations (e.g., C481S), novel mutations could emerge that interfere with its binding or the degradation process.[5][6][7]

  • Mutations in downstream signaling molecules: Alterations in proteins downstream of BTK, such as phospholipase Cγ2 (PLCγ2), can reactivate the B-cell receptor (BCR) signaling pathway.[8][9][10]

  • Activation of compensatory ("bypass") signaling pathways: Cancer cells may adapt by upregulating parallel signaling pathways to maintain proliferation and survival, thereby circumventing their dependence on BTK signaling. Key compensatory pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[7][11][12]

Q3: My this compound-resistant cell line shows sustained proliferation. How do I begin to investigate compensatory signaling?

A logical first step is to assess the activation status of key nodes in major survival signaling pathways. We recommend performing western blot analysis to examine the phosphorylation levels of proteins such as AKT, mTOR, ERK1/2, and MEK in your resistant cell line compared to the parental, sensitive cell line, both with and without this compound treatment. A significant increase in the phosphorylation of these proteins in the resistant line would suggest the activation of a bypass pathway.

Troubleshooting Guides

Problem 1: No significant difference in phosphorylation of AKT or ERK in resistant vs. sensitive cells.
  • Possible Cause 1: Activation of a different compensatory pathway.

    • Troubleshooting Step: Broaden your investigation to other known survival pathways. Consider pathways such as JAK/STAT, NF-κB, or Wnt/β-catenin. Use pathway-specific antibody arrays or phosphoproteomic screening for a more comprehensive analysis.

  • Possible Cause 2: Insufficient drug concentration or treatment duration.

    • Troubleshooting Step: Confirm the IC50 of this compound in your sensitive and resistant cell lines with a dose-response cell viability assay. Ensure you are treating with a concentration that effectively inhibits BTK in the sensitive line but not in the resistant line. Optimize the treatment duration to allow for the observation of signaling pathway reactivation.

  • Possible Cause 3: Alterations in the drug target itself.

    • Troubleshooting Step: Sequence the BTK gene in your resistant cell line to check for mutations that might prevent this compound from binding and inducing degradation.

Problem 2: Increased phosphorylation of both AKT and ERK pathways in the resistant cell line.
  • Possible Cause: Upstream activation of a common regulator.

    • Troubleshooting Step: Investigate the activation of receptor tyrosine kinases (RTKs) such as EGFR, HER2, or FGFR, which can activate both the PI3K/AKT and MAPK/ERK pathways. A phospho-RTK array can be a useful tool for this purpose.

  • Possible Cause: Crosstalk between the two pathways.

    • Troubleshooting Step: Use specific inhibitors for each pathway (e.g., a PI3K inhibitor like Alpelisib and a MEK inhibitor like Trametinib) to see if inhibiting one pathway affects the activity of the other. This can help to dissect the signaling network and identify the dominant survival pathway.

Data Presentation

Table 1: Cell Viability (IC50) of this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental (Sensitive)1
Resistant Clone 1
Resistant Clone 2
...

Table 2: Quantification of Western Blot Data for Key Signaling Proteins

Parental (Sensitive) Resistant Clone 1
Treatment Control This compound
p-AKT (Ser473) / Total AKT
p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2
p-mTOR (Ser2448) / Total mTOR
BTK / β-actin

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/XTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound. Remove the culture medium and add the drug dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours (or a previously optimized time point) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measurement: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blotting for Phosphorylated Proteins
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, BTK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against your protein of interest (e.g., BTK) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the proteins from the beads by boiling in Laemmli buffer.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against potential interacting partners.

Mandatory Visualizations

B_Cell_Receptor_Signaling cluster_BCR B-Cell Receptor Complex cluster_downstream Downstream Signaling BCR BCR LYN LYN SYK SYK LYN->SYK BTK BTK SYK->BTK Proteasome Proteasome Degradation BTK->Proteasome PLCG2 PLCγ2 BTK->PLCG2 This compound This compound This compound->BTK PKC PKCβ PLCG2->PKC NFkB NF-κB PKC->NFkB Proliferation Proliferation & Survival NFkB->Proliferation

Caption: this compound-mediated BTK degradation.

Compensatory_Signaling_Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS BCR BCR BTK BTK BCR->BTK This compound This compound This compound->BTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential compensatory signaling pathways in this compound resistance.

Experimental_Workflow Start Develop this compound- Resistant Cell Line Confirm Confirm Resistance (Cell Viability Assay) Start->Confirm Hypothesis Hypothesize Compensatory Signaling Activation Confirm->Hypothesis Western Western Blot for p-AKT, p-ERK, etc. Hypothesis->Western Pathway_Active Compensatory Pathway Activation Confirmed? Western->Pathway_Active Inhibitor Test Combination Therapy (this compound + Pathway Inhibitor) Pathway_Active->Inhibitor Yes Other Investigate Other Mechanisms (e.g., BTK sequencing) Pathway_Active->Other No Synergy Assess Synergy Inhibitor->Synergy

Caption: Workflow for identifying and validating compensatory signaling pathways.

References

Technical Support Center: Catadegbrutinib Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves for Catadegbrutinib (BGB-16673), a potent and selective Bruton's tyrosine kinase (BTK) degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BGB-16673) is a chimeric degradation activating compound (CDAC), specifically a Proteolysis Targeting Chimera (PROTAC), that targets Bruton's tyrosine kinase (BTK) for degradation.[1][2] It is an orally active, heterobifunctional molecule that links a BTK inhibitor to a ligand for an E3 ubiquitin ligase.[][4] This ternary complex formation leads to the polyubiquitination of BTK, marking it for degradation by the proteasome.[1][] This degradation mechanism is distinct from traditional BTK inhibitors that only block the kinase activity.

Q2: What are the key in vitro potency values for this compound?

This compound has demonstrated high potency in preclinical studies. Key values include:

  • IC50 (BTK Inhibition): 0.69 nM[1][2]

  • DC50 (BTK Degradation): 0.72 nM

Q3: Which cell lines are recommended for this compound dose-response studies?

Cell lines with endogenous expression of BTK and the relevant E3 ligase (e.g., Cereblon or Von Hippel-Lindau) are suitable. Commonly used cell lines for studying BTK inhibitors and degraders include:

  • Ramos: A human Burkitt's lymphoma cell line.

  • JeKo-1: A human mantle cell lymphoma cell line.

  • THP-1: A human monocytic cell line.

  • Peripheral Blood Mononuclear Cells (PBMCs): Particularly from chronic lymphocytic leukemia (CLL) patients, for more clinically relevant studies.[5][6]

Q4: What were the doses of this compound used in early clinical trials?

In a Phase 1, first-in-human study in patients with relapsed or refractory B-cell malignancies, this compound was evaluated at several dose levels, including 50 mg, 100 mg, 200 mg, 350 mg, and 500 mg administered orally once daily.[7][8] The recommended dose for the expansion phase of this trial was 200 mg daily.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC50 (BTK Inhibition)0.69 nM[1][2]
DC50 (BTK Degradation)0.72 nM

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory CLL/SLL (Phase 1/2 CaDAnCe-101 Trial)

Dose LevelOverall Response Rate (ORR)Reference
50 mg100% (n=1)[9]
100 mg81.8% (n=22)[9]
200 mg93.8% (n=16)[9][10]
350 mg73.3% (n=15)[9]
500 mg91.7% (n=12)[9]
Overall 84.8% (N=66) [9]

Experimental Protocols

Protocol 1: In Vitro BTK Degradation Assay via Western Blot

This protocol outlines the steps to assess the degradation of BTK in a cellular context following treatment with this compound.

Materials:

  • Selected cancer cell line (e.g., Ramos, JeKo-1)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BTK

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight (for adherent cells).

    • Treat cells with a serial dilution of this compound for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., pre-treatment with a proteasome inhibitor like MG132 before adding this compound).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-BTK and anti-loading control antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for BTK and the loading control.

    • Normalize the BTK signal to the loading control.

    • Plot the normalized BTK levels against the log of this compound concentration to generate a dose-response curve and determine the DC50 value.

Protocol 2: BTK Target Occupancy Assay

This protocol provides a method to measure the engagement of this compound with BTK in cells. A common method is a competition-based assay using a fluorescently labeled probe that binds to the same site as the drug.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or other suitable cells

  • This compound

  • BTK target occupancy probe (a fluorescently labeled covalent BTK ligand)

  • Cell lysis buffer

  • Anti-BTK antibody coated plates (for ELISA-based methods) or reagents for flow cytometry

  • Detection reagents (e.g., streptavidin-HRP for biotinylated probes)

  • Plate reader or flow cytometer

Procedure (ELISA-based example):

  • Cell Treatment:

    • Treat cells with varying concentrations of this compound for a defined period to allow for target engagement.

  • Cell Lysis:

    • Lyse the cells to release intracellular proteins.

  • Probe Incubation:

    • Incubate the cell lysates with a fixed concentration of the BTK target occupancy probe. The probe will bind to any BTK that is not occupied by this compound.

  • Capture and Detection:

    • Add the lysates to anti-BTK antibody-coated microplates to capture the BTK-probe complexes.

    • Wash the plates to remove unbound probe.

    • Add a detection reagent (e.g., streptavidin-HRP) that binds to the probe.

    • Add a substrate to generate a measurable signal (e.g., luminescence or fluorescence).

  • Data Analysis:

    • The signal will be inversely proportional to the amount of BTK bound by this compound.

    • Calculate the percentage of BTK occupancy for each concentration of this compound.

    • Plot the percent occupancy against the log of this compound concentration to determine the concentration required for a certain level of target engagement.

Troubleshooting Guides

Issue 1: No or low BTK degradation observed in Western Blot.

Possible Cause Troubleshooting Step
Inefficient Ternary Complex Formation The linker length or composition of the PROTAC may not be optimal for the specific cell line. If possible, test analogs with different linkers.
Poor Cell Permeability PROTACs are large molecules and may have difficulty crossing the cell membrane. Confirm target engagement with a BTK occupancy assay.
Incorrect E3 Ligase Ensure the target cells express the E3 ligase (e.g., Cereblon or VHL) that this compound utilizes. This can be checked by Western blot or qPCR.
Compound Instability Assess the stability of this compound in the cell culture medium over the course of the experiment.
Technical Issues with Western Blot Refer to the general Western blot troubleshooting guide below.

Issue 2: A "Hook Effect" is observed in the dose-response curve (decreased degradation at high concentrations).

Possible Cause Troubleshooting Step
Formation of Non-productive Binary Complexes At high concentrations, PROTACs can form binary complexes with either BTK or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[11]
Confirmation of Hook Effect Perform a wide dose-response experiment with concentrations spanning several orders of magnitude (e.g., picomolar to high micromolar) to clearly visualize the bell-shaped curve.[1][11]
Optimization Focus on the lower concentration range of the dose-response curve to determine the optimal concentration for maximal degradation (the nadir of the bell curve).

Issue 3: High background or non-specific bands in Western Blot.

Possible Cause Troubleshooting Step
Insufficient Blocking Increase the blocking time or use a different blocking agent (e.g., switch from non-fat milk to BSA).[12][13]
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background.
Secondary Antibody Non-specificity Ensure the secondary antibody is specific for the primary antibody's host species. Run a control lane with only the secondary antibody to check for non-specific binding.
Insufficient Washing Increase the number and duration of washes with TBST between antibody incubations.[14]

Visualizations

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Hydrolysis of PIP2 Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Calcium->Downstream PKC->Downstream Proliferation B-Cell Proliferation, Survival, and Activation Downstream->Proliferation

Caption: Simplified BTK signaling pathway in B-cells.

PROTAC_Mechanism This compound (PROTAC) Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound (PROTAC) Ternary Ternary Complex (BTK-Catadegbrutinib-E3) This compound->Ternary BTK BTK (Target Protein) BTK->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_BTK Polyubiquitinated BTK Ternary->PolyUb_BTK Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb_BTK->Proteasome Recognition Degradation Degraded BTK (Peptides) Proteasome->Degradation Degradation Dose_Response_Workflow General Workflow for Dose-Response Curve Generation start Start cell_culture Cell Seeding and Culture start->cell_culture treatment Treatment with Serial Dilutions of This compound cell_culture->treatment incubation Incubation (Time Course) treatment->incubation lysis Cell Lysis and Protein Quantification incubation->lysis assay Western Blot / Target Occupancy Assay lysis->assay data_acq Data Acquisition (Imaging / Plate Reading) assay->data_acq analysis Data Analysis (Normalization, Curve Fitting) data_acq->analysis end Determine DC50 / Occupancy analysis->end

References

Validation & Comparative

Catadegbrutinib Demonstrates Superior Efficacy Over Ibrutinib in Preclinical Models of Resistant Chronic Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that catadegbrutinib (BGB-16673), a Bruton's tyrosine kinase (BTK) degrader, overcomes key resistance mechanisms that render the first-generation BTK inhibitor, ibrutinib (B1684441), ineffective in resistant Chronic Lymphocytic Leukemia (CLL) models. This compound effectively eliminates BTK protein, including mutated forms, leading to potent anti-tumor activity in cell lines and animal models harboring ibrutinib-resistant mutations.

This guide provides a detailed comparison of the performance of this compound and ibrutinib in preclinical models of ibrutinib-resistant CLL, presenting supporting experimental data, detailed methodologies, and visualizations of the key signaling pathways and mechanisms of action.

Introduction to BTK Inhibition and Resistance in CLL

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of CLL cells.[1] Ibrutinib, a first-generation covalent BTK inhibitor, has revolutionized the treatment of CLL.[2] It works by irreversibly binding to the cysteine residue at position 481 (C481) in the active site of BTK, thereby blocking its kinase activity.[1][2]

However, a significant challenge in the long-term treatment with ibrutinib is the development of acquired resistance. The most common mechanism of resistance is a mutation in the BTK gene, leading to the substitution of cysteine with serine at position 481 (C481S). This mutation prevents the covalent binding of ibrutinib, allowing the kinase to remain active.

This compound: A Novel BTK Degrader

This compound represents a distinct therapeutic strategy. Instead of merely inhibiting BTK, it is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the entire BTK protein.[3] This is achieved by simultaneously binding to BTK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome. This mechanism of action allows this compound to be effective against both wild-type and mutated forms of BTK that are resistant to covalent inhibitors like ibrutinib.[3][4][5]

Comparative Efficacy in Resistant CLL Models

Preclinical studies have demonstrated the superior efficacy of this compound over ibrutinib in various ibrutinib-resistant CLL models.

In Vitro Efficacy

This compound has shown potent anti-proliferative activity in lymphoma cell lines engineered to express BTK mutations that confer resistance to ibrutinib. A key model for these studies is the TMD8 cell line, derived from a diffuse large B-cell lymphoma, which is often used in preclinical BTK inhibitor research.

Cell LineBTK MutationThis compound (BGB-16673) IC₅₀ (nM)Ibrutinib IC₅₀ (nM)
TMD8Wild-Type0.971[6]Potent (specific IC₅₀ not provided in this source)
TMD8C481S0.168 - 2.041[6]Ineffective (qualitative)[7]
TMD8T474I0.168 - 2.041[6]Ineffective (qualitative)[7]
TMD8L528W0.168 - 2.041[6]Ineffective (qualitative)[7]
Table 1: Comparative in vitro anti-proliferative activity of this compound and ibrutinib in TMD8 cell lines with various BTK mutations. IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%.

As shown in Table 1, this compound maintains potent activity against TMD8 cells harboring the C481S mutation, as well as other resistance mutations like T474I and L528W. In contrast, ibrutinib loses its efficacy in these mutant cell lines.[7]

In Vivo Efficacy

The superior performance of this compound is also evident in in vivo xenograft models, where human lymphoma cells are implanted in immunodeficient mice.

Xenograft ModelBTK MutationTreatmentDose (mg/kg)Tumor Growth Inhibition (TGI) (%)
TMD8C481SThis compound (BGB-16673)665[6]
TMD8C481SThis compound (BGB-16673)20108 (complete regression)[6][8]
TMD8C481SIbrutinibNot specifiedIneffective (qualitative)[7][8]
TMD8Wild-TypeThis compound (BGB-16673)672[6]
TMD8Wild-TypeThis compound (BGB-16673)20104 (complete regression)[6]
TMD8Wild-TypeIbrutinib10Less potent than this compound[6]
Table 2: Comparative in vivo anti-tumor activity of this compound and ibrutinib in TMD8 xenograft models.

In a TMD8 xenograft model with the ibrutinib-resistant BTK-C481S mutation, this compound demonstrated significant, dose-dependent tumor growth inhibition, with higher doses leading to complete tumor regression.[6][8] Long-term treatment with this compound in this model resulted in a 100% survival rate at day 70, whereas mice treated with ibrutinib had lower survival rates.[6] Furthermore, this compound treatment was associated with less spleen infiltration by tumor cells compared to ibrutinib.[8]

Signaling Pathway Analysis

The differential effects of this compound and ibrutinib can be visualized through their impact on the BCR signaling pathway.

BCR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention BCR BCR LYN LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Proteasome Proteasome BTK->Proteasome Ubiquitination & Degradation PKC PKCβ PLCG2->PKC NFkB NF-κB PKC->NFkB Proliferation Gene Expression (Proliferation, Survival) NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits (ineffective in C481S mutant) This compound This compound This compound->BTK Binds to BTK & E3 Ligase

Caption: B-Cell Receptor (BCR) signaling pathway and mechanisms of action.

In ibrutinib-resistant cells with the BTK C481S mutation, ibrutinib fails to inhibit BTK, allowing for continued downstream signaling and cell proliferation. This compound, however, bypasses this resistance by targeting the BTK protein for degradation, effectively shutting down the entire pathway. Studies have confirmed that this compound leads to a more profound and sustained inhibition of BTK and PLCγ2 phosphorylation in cells with C481S, T474I, and L528W mutations compared to ibrutinib.[7]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical comparison of this compound and ibrutinib.

Cell Lines and Culture
  • Cell Line: TMD8, a human diffuse large B-cell lymphoma cell line, was used.

  • Genetic Modification: TMD8 cell lines were engineered to express wild-type BTK or BTK with resistance-conferring mutations such as C481S, T474I, and L528W.

  • Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cell Viability Assay
  • Method: The CellTiter-Glo® Luminescent Cell Viability Assay was used to measure cell proliferation.

  • Procedure:

    • TMD8 cells (wild-type or mutant) were seeded in 96-well plates.

    • Cells were treated with serial dilutions of this compound or ibrutinib.

    • After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent was added to each well.

    • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

    • IC₅₀ values were calculated from the dose-response curves.

cell_viability_workflow start Seed TMD8 cells (WT or mutant) in 96-well plate treatment Add serial dilutions of This compound or Ibrutinib start->treatment incubation Incubate for 72 hours treatment->incubation reagent Add CellTiter-Glo® reagent incubation->reagent measurement Measure luminescence (plate reader) reagent->measurement analysis Calculate IC₅₀ values measurement->analysis

Caption: Workflow for the in vitro cell viability assay.

In Vivo Xenograft Model
  • Animal Model: Female immunodeficient mice (e.g., NCG or SCID) aged 6-8 weeks were used.

  • Procedure:

    • TMD8 cells (wild-type or C481S mutant) were implanted subcutaneously into the flank of the mice.

    • When tumors reached a specified volume (e.g., ~150-450 mm³), mice were randomized into treatment groups.

    • Mice were treated with either vehicle control, this compound, or ibrutinib via oral administration once daily.

    • Tumor volume was measured regularly (e.g., twice weekly).

    • Tumor Growth Inhibition (TGI) was calculated at the end of the study.

    • For long-term studies, animal survival was monitored.

xenograft_workflow implantation Subcutaneous implantation of TMD8 cells (WT or C481S) into immunodeficient mice tumor_growth Allow tumors to grow to ~150-450 mm³ implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Daily oral administration of Vehicle, this compound, or Ibrutinib randomization->treatment measurement Measure tumor volume twice weekly treatment->measurement endpoint Calculate Tumor Growth Inhibition (TGI) and monitor survival measurement->endpoint

Caption: Workflow for the in vivo xenograft model study.

Conclusion

The preclinical data strongly support this compound as a promising therapeutic agent for CLL patients who have developed resistance to ibrutinib. Its novel mechanism of action, leading to the degradation of BTK protein, allows it to overcome common resistance mutations that render covalent BTK inhibitors ineffective. The superior efficacy of this compound in both in vitro and in vivo models of ibrutinib-resistant CLL highlights its potential to address a significant unmet clinical need. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with resistant CLL.

References

A Comparative Analysis of Catadegbrutinib and Pirtobrutinib in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and mechanisms of two Bruton's tyrosine kinase (BTK) targeting agents: Catadegbrutinib (BGB-16673), a novel BTK degrader, and pirtobrutinib (B8146385), a non-covalent BTK inhibitor.

This comparison summarizes available clinical trial data for both compounds, details their distinct mechanisms of action, and outlines the experimental protocols from their respective clinical studies.

Executive Summary

This compound and pirtobrutinib represent two distinct approaches to targeting BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway that is implicated in the survival and proliferation of malignant B-cells. Pirtobrutinib acts as a non-covalent (reversible) inhibitor of BTK, demonstrating efficacy in patients who have developed resistance to covalent BTK inhibitors. This compound, a proteolysis-targeting chimera (PROTAC), functions by inducing the degradation of the BTK protein itself. While direct head-to-head clinical trial data is not yet available, this guide consolidates the current efficacy and safety findings from key clinical trials to offer a comparative overview.

Mechanism of Action

Pirtobrutinib is a highly selective, non-covalent inhibitor of BTK.[1][2] Unlike first-generation covalent BTK inhibitors that form a permanent bond with the C481 residue in the BTK active site, pirtobrutinib binds reversibly to a different location.[1][3] This allows it to inhibit both wild-type BTK and BTK with the C481S mutation, a common mechanism of resistance to covalent inhibitors.[3] By blocking BTK activity, pirtobrutinib disrupts downstream BCR signaling, leading to decreased B-cell proliferation and survival.[1]

This compound is a first-in-class BTK degrader.[4] It is a bifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[4] This mechanism of action is distinct from inhibition, as it leads to the physical elimination of the BTK protein, which may offer a more profound and sustained disruption of the BCR signaling pathway.[4]

cluster_pirtobrutinib Pirtobrutinib (Non-covalent Inhibitor) cluster_this compound This compound (BTK Degrader) pirtobrutinib Pirtobrutinib btk_p BTK pirtobrutinib->btk_p Reversible Binding bcr_signaling_p BCR Signaling btk_p->bcr_signaling_p Inhibition This compound This compound btk_c BTK This compound->btk_c e3_ligase E3 Ubiquitin Ligase This compound->e3_ligase proteasome Proteasome btk_c->proteasome Ubiquitination e3_ligase->proteasome degraded_btk Degraded BTK proteasome->degraded_btk start Patient Enrollment (R/R B-Cell Malignancies) dose_escalation Phase 1: Dose Escalation (50mg, 100mg, 200mg, 350mg, 500mg) start->dose_escalation rp2d Determine MTD and RP2D dose_escalation->rp2d phase2 Phase 2: Dose Expansion (at RP2D) rp2d->phase2 endpoints Evaluate Efficacy and Safety (ORR, DOR, PFS) phase2->endpoints start Patient Enrollment (Previously treated CLL/SLL, post-covalent BTKi) randomization Randomization (1:1) start->randomization arm_a Arm A: Pirtobrutinib (200mg QD) randomization->arm_a arm_b Arm B: Investigator's Choice (IdelaR or BR) randomization->arm_b pfs_analysis Primary Endpoint: Progression-Free Survival arm_a->pfs_analysis arm_b->pfs_analysis secondary_endpoints Secondary Endpoints: OS, ORR, DOR, Safety pfs_analysis->secondary_endpoints

References

Comparative Efficacy of Catadegbrutinib on BTK C481S Mutant Cells

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the emergence of next-generation Bruton's tyrosine kinase (BTK) modulators designed to overcome acquired resistance to covalent inhibitors. This guide focuses on Catadegbrutinib, a novel BTK-targeting chimeric degradation activator compound, and compares its efficacy against the clinically significant BTK C481S mutation with first-generation covalent inhibitors and next-generation non-covalent inhibitors.

Introduction: The Challenge of Acquired Resistance in BTK Inhibition

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies.[1][2] First-generation BTK inhibitors, such as ibrutinib (B1684441), function as covalent, irreversible inhibitors by binding to the Cysteine 481 (Cys481) residue within the ATP-binding site of BTK.[2][3] While highly effective, their long-term use is often compromised by the emergence of acquired resistance, most commonly through a substitution mutation at the Cys481 residue to serine (C481S).[2][4][5] This mutation prevents the covalent bond formation, rendering first-generation inhibitors less effective.[4][5][6]

To address this challenge, next-generation BTK inhibitors have been developed. These can be broadly categorized into two classes:

  • Non-covalent (Reversible) Inhibitors: These agents, such as pirtobrutinib (B8146385), bind to BTK through non-covalent interactions and do not rely on the Cys481 residue for their mechanism of action.[1][7][8] This allows them to maintain potency against both wild-type (WT) and C481S-mutant BTK.[7][8][9]

  • BTK Degraders (PROTACs): this compound (BGB-16673) represents a novel approach using Proteolysis-Targeting Chimera (PROTAC) technology.[10][11] this compound is a chimeric degradation activator compound (CDAC) that links BTK to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the entire BTK protein.[10][11] This mechanism is also independent of the C481 residue.[1][2]

This guide provides a comparative analysis of these different inhibitor classes against the BTK C481S mutation.

Quantitative Performance Data

The efficacy of various BTK inhibitors against wild-type and C481S mutant BTK can be quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Table 1: Comparative IC50 Values of BTK Inhibitors Against Wild-Type (WT) and C481S Mutant BTK

Inhibitor Class Target IC50 (nM) - WT BTK IC50 (nM) - C481S BTK Fold Change (C481S/WT) Reference
Ibrutinib Covalent Inhibition ~2.3 >1000 >435x [8][12]
Pirtobrutinib Non-covalent Inhibition 4.2 16 ~3.8x [8]
This compound Degrader Degradation 0.69 (IC50) Not specified, but effective Not applicable [10]

| Fenebrutinib | Non-covalent | Inhibition | Potent | Potent | Maintained Efficacy |[7][8] |

Note: The IC50 for this compound reflects its potency in targeting BTK for degradation, a different mechanism than direct enzymatic inhibition.

Signaling Pathways and Mechanisms of Action

The diagrams below illustrate the BCR signaling pathway and the distinct mechanisms by which different inhibitor classes target BTK.

cluster_membrane Cell Membrane cluster_btk BTK Activation BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK_WT BTK (Wild-Type) SYK->BTK_WT BTK_C481S BTK (C481S Mutant) SYK->BTK_C481S PLCG2 PLCγ2 BTK_WT->PLCG2 Degradation Proteasomal Degradation BTK_WT->Degradation BTK_C481S->PLCG2 BTK_C481S->Degradation Downstream Downstream Signaling (Proliferation, Survival) PLCG2->Downstream Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK_WT Binds Cys481 INHIBITS Ibrutinib->BTK_C481S Binding Impaired NO INHIBITION Pirtobrutinib Pirtobrutinib (Non-covalent) Pirtobrutinib->BTK_WT Reversibly Binds INHIBITS Pirtobrutinib->BTK_C481S Reversibly Binds INHIBITS This compound This compound (Degrader) This compound->BTK_WT Tags for Degradation This compound->BTK_C481S Tags for Degradation

Caption: BCR signaling pathway and points of BTK inhibitor action.

The C481S mutation prevents covalent inhibitors like ibrutinib from binding effectively, thus allowing continued downstream signaling.[4][5] Non-covalent inhibitors like pirtobrutinib and degraders like this compound are unaffected by this mutation as they do not rely on binding to the Cys481 residue.[1][7][8]

G cluster_covalent Covalent Inhibition (e.g., Ibrutinib) cluster_degrader Degradation (this compound) C_BTK_WT BTK (WT) C_Inhibited Inhibited BTK C_BTK_WT->C_Inhibited C_BTK_C481S BTK (C481S) C_Active Active BTK C_BTK_C481S->C_Active C_Inhibitor Ibrutinib C_Inhibitor->C_BTK_WT Binds C481 C_Inhibitor->C_BTK_C481S No Binding D_BTK BTK (WT or C481S) D_Complex Ternary Complex (BTK-Degrader-E3) D_Degrader This compound D_Degrader->D_BTK D_E3 E3 Ligase D_Degrader->D_E3 D_Ub Ubiquitination D_Complex->D_Ub D_Degraded Degraded BTK D_Ub->D_Degraded

Caption: Comparison of covalent inhibition vs. degradation mechanisms.

Experimental Protocols

The following is a generalized protocol for a cellular BTK autophosphorylation assay, a common method to determine the potency of BTK inhibitors in a cellular context.

Objective: To measure the inhibition of BTK autophosphorylation at Tyr223 in cells expressing either wild-type or C481S mutant BTK after treatment with an inhibitor.

Workflow Diagram:

cluster_workflow BTK Autophosphorylation Assay Workflow A 1. Cell Culture (e.g., HEK293T expressing WT or C481S BTK) B 2. Inhibitor Treatment (Dose range of this compound, Pirtobrutinib, Ibrutinib) A->B C 3. Cell Lysis (Ice-cold RIPA buffer with phosphatase inhibitors) B->C D 4. Protein Quantification (BCA or Bradford Assay) C->D E 5. Western Blot (SDS-PAGE & Transfer) D->E F 6. Immunoblotting (Primary Ab: anti-pBTK Y223, Secondary Ab: HRP-conjugated) E->F G 7. Detection & Analysis (Chemiluminescence and Densitometry to determine IC50) F->G

Caption: Workflow for a cellular BTK autophosphorylation assay.

Methodology:

  • Cell Culture:

    • Culture HEK293T cells stably transfected to express either wild-type BTK (BTK-WT) or C481S mutant BTK (BTK-C481S).[8] Maintain cells in appropriate media (e.g., DMEM with 10% FBS).

  • Inhibitor Treatment:

    • Seed cells in 6-well plates.

    • Once cells reach ~80% confluency, treat them with a serial dilution of the BTK inhibitor (e.g., this compound, Pirtobrutinib, Ibrutinib) for a specified duration (e.g., 2 hours).[8] Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[13] Collect the supernatant containing the protein lysate.[13]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for the Western blot.[13]

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli sample buffer.[13]

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[13]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BTK at Tyr223 (pBTK Y223).[13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Perform a parallel blot for total BTK and a loading control (e.g., GAPDH or β-actin) to normalize the results.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

    • Calculate the percentage of pBTK inhibition relative to the vehicle control for each drug concentration. Plot the data to determine the IC50 value.

Conclusion

The emergence of the BTK C481S mutation is a primary mechanism of acquired resistance to first-generation covalent BTK inhibitors.[14][15][16] Preclinical data strongly indicate that next-generation agents with alternative mechanisms of action can overcome this resistance. Non-covalent inhibitors like pirtobrutinib maintain potent inhibition against the C481S mutant by binding reversibly to a different conformation of the kinase.[8][9][17]

This compound, as a BTK degrader, offers a distinct and highly potent strategy. By inducing the complete removal of the BTK protein rather than just inhibiting its enzymatic activity, it effectively eliminates both wild-type and C481S mutant BTK.[10][11] This approach holds significant promise for patients who have developed resistance to covalent inhibitors, providing a durable and effective therapeutic alternative. Further clinical investigation is necessary to fully delineate the long-term efficacy and safety profile of this compound in this patient population.

References

Catadegbrutinib in B-cell Lymphoma: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of B-cell lymphoma treatment is rapidly evolving, with Bruton's tyrosine kinase (BTK) inhibitors becoming a cornerstone of therapy. This guide provides a comparative analysis of the emerging BTK-targeted protein degrader, catadegbrutinib, alongside other key BTK inhibitors, presenting experimental data, detailed methodologies, and visual representations of molecular pathways and clinical trial workflows.

Introduction to this compound and the BTK Inhibitor Class

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for the proliferation and survival of malignant B-cells.[1] The development of BTK inhibitors has significantly improved outcomes for patients with various B-cell malignancies.[1]

This compound (BGB-16673) represents a novel approach in this class. Unlike traditional BTK inhibitors that block the enzyme's activity, this compound is a targeted protein degrader. It functions by inducing the breakdown and removal of the BTK protein from cancer cells, a mechanism that may overcome resistance seen with conventional inhibitors.[2][3] This guide compares the clinical trial data of this compound with first-generation (ibrutinib), second-generation (acalabrutinib, zanubrutinib), and non-covalent (pirtobrutinib) BTK inhibitors.

Comparative Efficacy in B-cell Malignancies

The following tables summarize key efficacy data from clinical trials of this compound and its comparators in various B-cell lymphomas. It is important to note that these trials were conducted in different patient populations and at different stages of clinical development, precluding direct head-to-head comparison in all instances.

Table 1: Efficacy in Diffuse Large B-cell Lymphoma (DLBCL)

DrugTrial (NCT)Patient PopulationOverall Response Rate (ORR)Complete Response (CR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Citation(s)
This compound CaDAnCe-101 (NCT05006716)R/R DLBCLData not yet matureData not yet matureData not yet matureData not yet mature[3]
Ibrutinib (B1684441) PHOENIX (NCT01855750)Newly Diagnosed non-GCB DLBCL (<60 years) with R-CHOP--3-year EFS: 100% (MCD/N1 subtypes)3-year OS: 100% (MCD/N1 subtypes)[4]
Acalabrutinib Phase Ib (NCT02112526)R/R non-GCB DLBCL24%19%1.9 months15.5 months[5][6]
Zanubrutinib BGB-3111-207 (NCT03145064)R/R non-GCB DLBCL29.3%17.1%2.8 months8.4 months[7][8][9]
Pirtobrutinib BRUIN (NCT03740529)R/R DLBCLData not yet matureData not yet matureData not yet matureData not yet mature[10]

R/R: Relapsed/Refractory; non-GCB: non-Germinal Center B-cell; EFS: Event-Free Survival; OS: Overall Survival

Table 2: Efficacy in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) and Mantle Cell Lymphoma (MCL)

DrugTrial (NCT)Patient PopulationOverall Response Rate (ORR)Citation(s)
This compound CaDAnCe-101 (NCT05006716)R/R CLL/SLL77.6%-
Ibrutinib VariousR/R CLL/SLL & MCLEstablished efficacy[1]
Acalabrutinib VariousR/R CLL/SLL & MCLEstablished efficacy[1]
Zanubrutinib VariousR/R CLL/SLL & MCLEstablished efficacy[1]
Pirtobrutinib BRUIN (NCT03740529)R/R MCL (cBTKi pre-treated)52%[10]
Pirtobrutinib BRUIN (NCT03740529)R/R CLL/SLL (cBTKi pre-treated)62%[11]

R/R: Relapsed/Refractory; cBTKi: covalent BTK inhibitor

Comparative Safety Profiles

The safety profiles of BTK inhibitors are a critical consideration in treatment selection. The following table outlines common and serious adverse events observed in clinical trials.

Table 3: Key Adverse Events (Any Grade and Grade ≥3)

DrugCommon Adverse Events (Any Grade)Grade ≥3 Adverse EventsCitation(s)
This compound (Data from early trials)Neutropenia, Thrombocytopenia-
Ibrutinib Diarrhea, Fatigue, Nausea, BruisingAtrial fibrillation, Hypertension, Major hemorrhage, Neutropenia[12][13][14]
Acalabrutinib Headache, Diarrhea, FatigueNeutropenia, Anemia[5][6][15]
Zanubrutinib Upper respiratory tract infection, Bruising, NeutropeniaNeutropenia, Thrombocytopenia[7][8][16][17]
Pirtobrutinib Fatigue, Diarrhea, ContusionNeutropenia, Anemia, Thrombocytopenia, Infections[10][18][19]

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the protocols for the pivotal studies discussed.

This compound: CaDAnCe-101 (NCT05006716) [20][21]

  • Phase: 1/2

  • Study Design: Open-label, dose-escalation and expansion study.

  • Patient Population: Adults with relapsed or refractory B-cell malignancies, including DLBCL, MCL, FL, MZL, WM, and CLL/SLL.[3] Patients must have received at least two prior therapies, including a covalent BTK inhibitor if approved for their disease.[22]

  • Intervention: this compound administered orally once daily.

  • Primary Objectives: To assess safety and tolerability, and to determine the maximum tolerated dose and recommended Phase 2 dose.

Ibrutinib: PHOENIX (NCT01855750) [23][24][25]

  • Phase: 3

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter study.

  • Patient Population: Newly diagnosed patients with non-GCB subtype of DLBCL.

  • Intervention: Ibrutinib (560 mg daily) in combination with R-CHOP chemotherapy versus placebo plus R-CHOP.[23]

  • Primary Endpoint: Event-free survival.[23]

Acalabrutinib in DLBCL: Phase Ib Study (NCT02112526) [5][6][26][27]

  • Phase: 1b

  • Study Design: Multicenter, open-label study.

  • Patient Population: Adults with relapsed or refractory de novo non-GCB DLBCL.[5]

  • Intervention: Acalabrutinib 100 mg administered orally twice daily in 28-day cycles.[5]

  • Primary Endpoint: Safety profile of acalabrutinib.[5]

Zanubrutinib in DLBCL: BGB-3111-207 (NCT03145064) [7][8][9][28]

  • Phase: 2

  • Study Design: Multicenter, single-arm study.

  • Patient Population: Patients with relapsed or refractory non-GCB DLBCL who were ineligible for intensive chemotherapy and bone marrow transplantation.[7]

  • Intervention: Zanubrutinib 160 mg administered orally twice daily.[7]

  • Primary Endpoint: Overall response rate.[7]

Pirtobrutinib: BRUIN (NCT03740529) [10][19][29]

  • Phase: 1/2

  • Study Design: First-in-human, multicenter, open-label, dose-escalation and expansion trial.

  • Patient Population: Patients with previously treated B-cell malignancies, including those who have failed prior covalent BTK inhibitors.[10]

  • Intervention: Pirtobrutinib administered orally once daily at various dose levels, with 200 mg daily selected as the recommended Phase 2 dose.[10][19]

  • Primary Endpoints: Maximum tolerated dose (Phase 1) and overall response rate (Phase 2).[10]

Visualizing Molecular Mechanisms and Clinical Workflows

BTK Signaling Pathway and Drug Mechanisms

The following diagram illustrates the B-cell receptor signaling cascade and the points of intervention for different classes of BTK-targeted therapies.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Proteasome Proteasome BTK->Proteasome Degradation NFkB NF-κB Pathway PLCg2->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Translocation E3_Ligase E3 Ubiquitin Ligase Ibrutinib Ibrutinib Acalabrutinib Zanubrutinib (Covalent Inhibitors) Ibrutinib->BTK Irreversible Inhibition Pirtobrutinib Pirtobrutinib (Non-covalent Inhibitor) Pirtobrutinib->BTK Reversible Inhibition This compound This compound (BTK Degrader) This compound->BTK Binds to BTK This compound->E3_Ligase Binds to E3 Ligase

Caption: BTK signaling pathway and points of therapeutic intervention.

Typical Clinical Trial Workflow for B-cell Lymphoma

This diagram outlines the standard process for a patient participating in a clinical trial for a new B-cell lymphoma therapy.

Clinical_Trial_Workflow Start Patient with Relapsed/Refractory B-cell Lymphoma Screening Screening & Eligibility Assessment - Inclusion/Exclusion Criteria - Informed Consent Start->Screening Enrollment Enrollment & Randomization (if applicable) Screening->Enrollment Treatment Treatment Initiation - Drug Administration - Monitoring for AEs Enrollment->Treatment Response_Assessment Response Assessment - Imaging (e.g., PET-CT) - Clinical Evaluation Treatment->Response_Assessment After pre-defined cycles Off_Study Discontinuation - Disease Progression - Unacceptable Toxicity Treatment->Off_Study Toxicity Continuation Treatment Continuation (for responding patients) Response_Assessment->Continuation Response (CR, PR, SD) Response_Assessment->Off_Study Progression Continuation->Treatment Next Cycle Follow_Up Long-term Follow-up - Survival Status - Late-onset AEs Continuation->Follow_Up End of Treatment

References

Head-to-Head Comparison of BTK Degraders for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, Bruton's tyrosine kinase (BTK) has emerged as a prominent target for the treatment of B-cell malignancies and autoimmune diseases. BTK degraders, often designed as Proteolysis Targeting Chimeras (PROTACs), offer a novel therapeutic modality by inducing the ubiquitination and subsequent proteasomal degradation of the BTK protein. This approach presents potential advantages over traditional small molecule inhibitors, including the ability to overcome resistance mutations and achieve a more sustained therapeutic effect.

This guide provides an objective, data-driven comparison of several key BTK degraders evaluated in vitro, supported by experimental data from publicly available research.

Quantitative Comparison of BTK Degrader Performance

The efficacy of BTK degraders is primarily assessed by their ability to induce the degradation of the BTK protein. Key metrics include the half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to achieve 50% of the maximum degradation, and the maximum degradation level (Dmax). The following table summarizes the in vitro degradation performance of several notable BTK degraders. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines and treatment durations may vary between studies.

DegraderBTK Binder LigandE3 Ligase RecruitedCell LineTreatment Time (h)DC50 (nM)Dmax (%)Reference
PTD10 GDC-0853Cereblon (CRBN)Ramos170.5>95[1][2][3][4][5][6][7]
JeKo-1170.6>95[2][7]
UBX-382 UndisclosedCereblon (CRBN)TMD-8244.56Not specified[8][9][10][11][12]
BGB-16673 UndisclosedCereblon (CRBN)TMD-8Not specifiedPotent anti-proliferative activity reportedSubstantial reduction in BTK protein levels[13][14][15][16][17]
AC676 UndisclosedCereblon (CRBN)Various B-cell malignancy cell linesNot specifiedPotent and selective degradation reportedEffective BTK degradation[13][18][19][20]
NX-2127 UndisclosedCereblon (CRBN)Not specifiedNot specifiedPotent degradation reportedStrong and persistent degradation[13][21]
NX-5948 UndisclosedCereblon (CRBN)Not specifiedNot specifiedPotent degradation reportedEffective degradation[13][21]

Visualizing Key Processes

To better understand the context of BTK degradation, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for evaluating BTK degraders in vitro.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NF_kB NF-κB Ca_flux->NF_kB Activation PKC->NF_kB Activation Cell_Response B-Cell Proliferation, Survival, Differentiation NF_kB->Cell_Response

BTK Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Ramos, TMD-8) Degrader_Treatment 2. BTK Degrader Treatment (Varying Concentrations & Times) Cell_Culture->Degrader_Treatment Western_Blot 3a. Western Blot (BTK Degradation - DC50, Dmax) Degrader_Treatment->Western_Blot Viability_Assay 3b. Cell Viability Assay (e.g., CellTiter-Glo®) Degrader_Treatment->Viability_Assay Selectivity_Assay 3c. Selectivity Profiling (e.g., Proteomics) Degrader_Treatment->Selectivity_Assay Data_Analysis 4. Data Analysis & Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Selectivity_Assay->Data_Analysis

In Vitro BTK Degrader Evaluation Workflow

Detailed Experimental Protocols

For reproducible and comparable results, adherence to standardized experimental protocols is crucial. Below are detailed methodologies for key in vitro assays used to evaluate BTK degraders.

Cell Culture and Degrader Treatment
  • Cell Lines: B-cell lymphoma cell lines such as Ramos, TMD-8, or JeKo-1 are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded at a specified density (e.g., 1 x 10^6 cells/mL) and allowed to acclimate. BTK degraders, dissolved in DMSO, are then added to the culture medium at various concentrations. A vehicle control (DMSO) is always included. Treatment duration can range from a few hours to over 24 hours, depending on the experimental endpoint.

Western Blot for BTK Degradation

This protocol quantifies the amount of BTK protein remaining in cells after treatment.[22]

  • Cell Lysis:

    • After treatment, harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate (e.g., ECL) to the membrane.

    • Detect the signal using an imaging system.

    • To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.

    • Quantify the band intensities using densitometry software. Normalize the BTK signal to the loading control to determine the relative BTK protein levels.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[22]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach or stabilize overnight.

  • Treatment: Treat the cells with a serial dilution of the BTK degrader for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly related to the number of viable cells.

Selectivity Profiling via Proteomics

Mass spectrometry-based proteomics can provide an unbiased, global view of a degrader's selectivity by quantifying changes in the abundance of thousands of proteins following treatment.

  • Sample Preparation:

    • Treat cells with the BTK degrader or vehicle control.

    • Harvest and lyse the cells.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Mass Spectrometry:

    • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins from the MS data using specialized software.

    • Compare the protein abundance between the degrader-treated and control samples to identify proteins that are significantly downregulated (i.e., potential off-targets).

This comprehensive in vitro comparison guide serves as a valuable resource for researchers in the field of targeted protein degradation, enabling informed decisions in the selection and evaluation of BTK degraders for further investigation.

References

Unveiling the Selectivity of Catadegbrutinib: A Comparative Analysis of a Novel BTK Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 4, 2025 – In the rapidly evolving landscape of targeted therapies for B-cell malignancies and autoimmune diseases, the selectivity of kinase inhibitors is a paramount determinant of both efficacy and safety. This guide provides a comprehensive comparison of Catadegbrutinib (BGB-16673), a novel Bruton's tyrosine kinase (BTK) degrader, with other BTK inhibitors, focusing on its selectivity profile across the human kinome.

This compound is an orally active, chimeric degradation activating compound (CDAC) that targets BTK for proteasomal degradation.[1] This mechanism of action distinguishes it from traditional BTK inhibitors, which function by occupying the kinase's active site. Preclinical studies have demonstrated this compound's potent activity against its primary target, with a reported IC50 value of 0.69 nM for BTK.[1] Furthermore, it has shown the ability to degrade both wild-type BTK and various clinically relevant mutant forms that confer resistance to conventional BTK inhibitors.

Comparative Kinase Inhibition Profile

A critical aspect of any kinase-targeted therapeutic is its selectivity—the ability to inhibit the intended target without significantly affecting other kinases, which can lead to off-target side effects. To objectively assess this compound's selectivity, a comprehensive analysis of its inhibitory activity against a broad panel of kinases is essential. While specific kinome-wide screening data for this compound is not yet publicly available, we can draw comparisons with established BTK inhibitors for which such data exists.

The following table summarizes the selectivity of several BTK inhibitors based on KINOMEscan™ data, a widely used platform for assessing kinase inhibitor selectivity. The data represents the percentage of kinases inhibited by more than 65% at a 1 µM concentration of the compound. A lower percentage indicates higher selectivity.

Inhibitor Primary Target % of Kinome Inhibited (>65% at 1 µM) Key Off-Targets
Ibrutinib BTK9.4%TEC family kinases, EGFR, SRC family kinases, JAK3
Acalabrutinib BTK1.5%Minimal off-target activity reported
Zanubrutinib BTK4.3%Less activity on TEC and ITK compared to ibrutinib
Spebrutinib (CC-292) BTK8.3%ERBB4 (moderate interaction)

Note: Data for Ibrutinib, Acalabrutinib, Zanubrutinib, and Spebrutinib is compiled from publicly available KINOMEscan™ results.[2][3] Specific quantitative kinome-wide selectivity data for this compound is not yet publicly available.

The data clearly illustrates the evolution of BTK inhibitors towards greater selectivity. First-generation inhibitors like Ibrutinib, while effective, demonstrate a broader range of off-target activities.[4] Second-generation inhibitors, such as Acalabrutinib and Zanubrutinib, were designed to have improved selectivity, potentially leading to a better safety profile.[3]

As a BTK degrader, this compound's unique mechanism of action may confer an even higher degree of selectivity. By targeting BTK for degradation rather than just inhibition, it may be less prone to off-target binding with other kinases. However, without direct comparative kinome-wide data, this remains a hypothesis to be confirmed by further studies.

Experimental Methodologies

The validation of a kinase inhibitor's selectivity relies on robust and standardized experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of BTK inhibitors.

Biochemical Kinase Inhibition Assays (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Generalized Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test inhibitor (e.g., this compound) serially diluted in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, HTRF®)

    • Microplates (e.g., 384-well)

  • Procedure:

    • Add the assay buffer, kinase, and substrate to the wells of the microplate.

    • Add the serially diluted test inhibitor to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or time-resolved fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the high and low controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Competition Binding Assay

Objective: To quantitatively measure the binding of a test compound to a large panel of human kinases.

Generalized Protocol:

  • Principle: The assay is based on a competitive binding format where a test compound is competed against an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Procedure:

    • The test compound is incubated with a panel of DNA-tagged kinases.

    • The mixture is passed over a column containing the immobilized ligand.

    • Kinases that are not bound by the test compound will bind to the immobilized ligand, while kinases complexed with the test compound will flow through.

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase. The results are often visualized using a TREEspot™ diagram, which provides a graphical representation of the inhibitor's interactions across the kinome.

Cellular Phospho-BTK Assay

Objective: To measure the inhibition of BTK phosphorylation in a cellular context.

Generalized Protocol:

  • Cell Culture and Treatment:

    • Culture B-cells (e.g., Ramos or TMD8 cells) in appropriate media.

    • Treat the cells with serial dilutions of the test inhibitor for a specified time.

    • Stimulate the B-cell receptor (BCR) pathway (e.g., with anti-IgM) to induce BTK phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract proteins.

    • Determine the protein concentration of the lysates.

  • Detection of Phospho-BTK:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated BTK (pBTK) and total BTK.

    • ELISA/HTRF®: Use a plate-based immunoassay with antibodies specific for pBTK and total BTK for a more quantitative and high-throughput analysis.

  • Data Analysis:

    • Quantify the levels of pBTK and normalize to the levels of total BTK.

    • Determine the concentration of the inhibitor that reduces pBTK levels by 50% (IC50).

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Recruitment & Activation PIP2 PIP2 PIP3 PIP3 PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_release->NF_kB PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression This compound This compound This compound->BTK Degradation

Caption: Simplified B-cell receptor (BCR) signaling pathway and the point of intervention by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays b_start Purified Kinase + Substrate b_inhibitor Add this compound (Serial Dilutions) b_start->b_inhibitor b_reaction Initiate with ATP b_inhibitor->b_reaction b_detection Detect Kinase Activity b_reaction->b_detection b_result IC50 Determination b_detection->b_result c_start B-cell Culture c_inhibitor Treat with this compound c_start->c_inhibitor c_stimulate Stimulate BCR c_inhibitor->c_stimulate c_lysis Cell Lysis c_stimulate->c_lysis c_detection Measure pBTK/Total BTK c_lysis->c_detection c_result Cellular IC50 c_detection->c_result

Caption: Generalized experimental workflows for biochemical and cellular assays to validate this compound's activity.

Conclusion

This compound represents a promising new approach to targeting BTK by inducing its degradation. While a direct, comprehensive comparison of its kinome-wide selectivity is pending the public release of detailed experimental data, the trend in the development of BTK-targeted therapies has been a continuous improvement in selectivity. The unique mechanism of this compound holds the potential for a highly specific therapeutic with minimal off-target effects. Further clinical investigation and detailed biochemical profiling will be crucial to fully elucidate its selectivity and solidify its position in the therapeutic arsenal (B13267) against B-cell malignancies and autoimmune disorders. Preliminary data from the ongoing CaDAnCe-101 study suggest a tolerable safety profile with no observed atrial fibrillation, a known off-target effect of some BTK inhibitors.[5]

References

A Comparative Guide to Combination Therapy: Catadegbrutinib with BCL2 Inhibitors Versus Other BTK Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for B-cell malignancies is rapidly evolving, with combination therapies targeting key survival pathways showing significant promise. This guide provides a comparative overview of the novel Bruton's tyrosine kinase (BTK) degrader, Catadegbrutinib (BGB-16673), in combination with B-cell lymphoma 2 (BCL2) inhibitors, benchmarked against established BTK inhibitor-BCL2 inhibitor regimens. This analysis is supported by available preclinical and clinical data to inform ongoing research and drug development efforts.

Rationale for Combination Therapy: Targeting BTK and BCL2

The synergistic effect of combining BTK and BCL2 inhibition is well-established in hematological malignancies like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival. BCL2 is an anti-apoptotic protein that is often overexpressed in cancer cells, preventing programmed cell death.

Simultaneous inhibition of these two pathways offers a dual-pronged attack:

  • BTK inhibition disrupts the pro-survival signaling emanating from the BCR.

  • BCL2 inhibition lowers the threshold for apoptosis, rendering cancer cells more susceptible to cell death.

Preclinical studies have demonstrated that BTK inhibitors can increase the dependence of CLL cells on BCL2, thereby enhancing their sensitivity to BCL2 inhibitors like venetoclax (B612062).[1] This provides a strong rationale for the clinical investigation of these combination therapies.

This compound: A Novel BTK Degrader

This compound (BGB-16673) represents a next-generation approach to BTK targeting. Unlike traditional BTK inhibitors that block the enzyme's activity, this compound is a BTK-targeting chimeric degradation activation compound (CDAC) that leads to the degradation of the BTK protein. This mechanism has the potential to overcome resistance mutations that can arise with conventional BTK inhibitors. Preclinical data suggests that this compound exhibits superior efficacy in inhibiting tumor growth compared to BTK inhibitors in MCL models.[2] Furthermore, it has been shown to more effectively inhibit NFκB targets and certain BCL2 family members, providing a strong rationale for its combination with BCL2 inhibitors.[2]

Comparative Analysis of Clinical Trial Data

While direct head-to-head clinical trials comparing this compound plus a BCL2 inhibitor with other BTK inhibitor combinations are not yet available, we can analyze data from key clinical trials for existing combinations to establish a benchmark. The following tables summarize efficacy and safety data from pivotal studies of Ibrutinib (B1684441), Acalabrutinib, and Zanubrutinib (B611923) in combination with Venetoclax.

Table 1: Efficacy of BTK Inhibitor + Venetoclax Combinations in Chronic Lymphocytic Leukemia (CLL)
Trial (Regimen) Patient Population Overall Response Rate (ORR) Complete Remission (CR) Rate Progression-Free Survival (PFS) Minimal Residual Disease (MRD) Negativity Rate (Bone Marrow)
CAPTIVATE (Ibrutinib + Venetoclax) Previously untreated CLL/SLL (≤70 years)-56% (in patients without del(17p))5-year PFS rate: 67%68%
AMPLIFY (Acalabrutinib + Venetoclax) Previously untreated fit CLL (without del(17p) or TP53 mutation)>92%-36-month estimated PFS: 76.5%-
SEQUOIA Arm D (Zanubrutinib + Venetoclax) Previously untreated CLL/SLL (with and without del(17p)/TP53 mutation)100% (in patients with del(17p)/TP53 mutation)48% (in patients with del(17p)/TP53 mutation)24-month estimated PFS: 94% (in patients with del(17p)/TP53 mutation)59% (peripheral blood)

Data is presented for the specified patient populations and may not be directly comparable across trials due to differences in study design and patient characteristics.

Table 2: Efficacy of BTK Inhibitor + Venetoclax Combinations in Mantle Cell Lymphoma (MCL)
Trial (Regimen) Patient Population Overall Response Rate (ORR) Complete Remasion (CR) Rate Progression-Free Survival (PFS)
SYMPATICO (Ibrutinib + Venetoclax) Relapsed/Refractory MCL81%62%Median PFS: 31.9 months

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the treatment protocols for the key clinical trials cited.

CAPTIVATE Trial (Ibrutinib + Venetoclax in CLL)
  • Study Design: A multicenter, international, phase 2 study with two cohorts: a minimal residual disease (MRD)-guided cohort and a fixed-duration (FD) cohort.[3][4]

  • Treatment Regimen:

    • Ibrutinib Lead-in: Oral ibrutinib 420 mg once daily for three 28-day cycles.[3][5]

    • Combination Therapy: 12 cycles of ibrutinib (420 mg once daily) plus oral venetoclax.[3][5]

    • Venetoclax Dosing: Standard 5-week ramp-up to a target dose of 400 mg once daily.[3]

  • Patient Population: Previously untreated CLL/SLL patients aged ≤70 years.[3]

AMPLIFY Trial (Acalabrutinib + Venetoclax in CLL)
  • Study Design: A randomized, open-label, phase 3 trial comparing acalabrutinib-venetoclax (AV), acalabrutinib-venetoclax-obinutuzumab (AVO), and investigator's choice of chemoimmunotherapy.[6]

  • Treatment Regimen (AV arm):

    • Acalabrutinib: Oral 100 mg twice daily for cycles 1-14.[6]

    • Venetoclax: Oral once daily for cycles 3-14, with a 5-week dose ramp-up (20, 50, 100, 200, 400 mg).[6]

  • Patient Population: Previously untreated fit patients with CLL without del(17p) or TP53 mutation.[6]

SEQUOIA Trial (Zanubrutinib + Venetoclax in CLL) - Arm D
  • Study Design: A nonrandomized cohort of the SEQUOIA study.[7][8]

  • Treatment Regimen:

    • Zanubrutinib: 160 mg twice daily starting from cycle 1.[9][10]

    • Venetoclax: Ramp-up to 400 mg once daily from cycle 4 to cycle 28.[9][10]

    • Monotherapy: Followed by continuous zanubrutinib monotherapy.[9][10]

  • Patient Population: Treatment-naïve CLL/SLL patients, including those with del(17p) and/or TP53 mutation.[7]

SYMPATICO Trial (Ibrutinib + Venetoclax in MCL)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 study.[11]

  • Treatment Regimen:

    • Ibrutinib: Oral 560 mg once daily.[11]

    • Venetoclax/Placebo: Concurrent oral venetoclax (5-week ramp-up to 400 mg once daily) or placebo for 2 years.[11]

    • Monotherapy: Followed by single-agent ibrutinib until disease progression or unacceptable toxicity.[11]

  • Patient Population: Adults with relapsed or refractory MCL after one to five previous lines of therapy.[11]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological interactions and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a generalized workflow for clinical trials evaluating these combination therapies.

Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_Apoptosis Apoptosis Pathway cluster_Inhibitors Therapeutic Intervention BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB PLCG2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation BCL2 BCL2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits Mitochondria Mitochondria BAX_BAK->Mitochondria Activates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->BTK Degrades BTK_Inhibitors BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) BTK_Inhibitors->BTK Inhibits BCL2_Inhibitor BCL2 Inhibitor (Venetoclax) BCL2_Inhibitor->BCL2 Inhibits

Caption: Targeted Signaling Pathways of BTK and BCL2 Inhibitors.

Clinical_Trial_Workflow cluster_Treatment cluster_Endpoints Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Randomization Patient_Screening->Enrollment Treatment_Phase Treatment Phase Enrollment->Treatment_Phase Lead_in BTK Inhibitor Lead-in (e.g., Ibrutinib, Zanubrutinib) Follow_up Follow-up Phase Treatment_Phase->Follow_up Combination Combination Therapy (BTK Inhibitor + BCL2 Inhibitor) Monotherapy Continued Monotherapy (e.g., Zanubrutinib) Efficacy Efficacy Assessment (ORR, PFS, OS) Safety Safety Assessment (Adverse Events) MRD MRD Assessment Data_Analysis Data Analysis & Reporting Follow_up->Data_Analysis

Caption: Generalized Clinical Trial Workflow for Combination Therapies.

Future Directions and Conclusion

The combination of BTK and BCL2 inhibitors has become a cornerstone of therapy for many patients with B-cell malignancies. The emergence of this compound, with its distinct mechanism of BTK degradation, offers the potential for even deeper and more durable responses, particularly in the context of resistance to conventional BTK inhibitors.

While direct comparative data is eagerly awaited, the preclinical rationale for combining this compound with BCL2 inhibitors is strong. Ongoing and future clinical trials will be critical in defining the role of this novel combination in the evolving treatment paradigm. Researchers and clinicians should closely monitor the results of these studies as they will likely shape the future of therapy for patients with CLL, MCL, and other B-cell cancers. An ongoing phase 3 clinical trial is comparing this compound to the investigator's choice of therapy, including a venetoclax-based regimen, in patients with CLL or SLL previously exposed to both BTK and BCL2 inhibitors.[12][13][14] Another study is evaluating this compound in combination with the BCL2 inhibitor sonrotoclax.[15] These studies will provide crucial data on the efficacy and safety of this novel combination approach.

References

Catadegbrutinib Efficacy in Patients with Prior BTK Inhibitor Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of B-cell malignancy treatment is rapidly evolving, with the advent of novel agents targeting Bruton's tyrosine kinase (BTK). However, the emergence of resistance to covalent and non-covalent BTK inhibitors (BTKis) presents a significant clinical challenge. This guide provides a comparative analysis of catadegbrutinib (BGB-16673), a first-in-class BTK degrader, and its efficacy in patients previously treated with other BTK inhibitors.

Introduction to this compound: A Novel Mechanism of Action

This compound is an investigational, orally bioavailable, chimeric degradation activating compound (CDAC) that induces the degradation of the BTK protein. Unlike traditional BTK inhibitors that block the kinase activity, this compound links BTK to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This distinct mechanism offers the potential to overcome resistance mediated by mutations in the BTK gene that affect inhibitor binding. In preclinical models, this compound has demonstrated the ability to degrade both wild-type BTK and various mutant forms known to confer resistance to both covalent and non-covalent BTK inhibitors.

Comparative Efficacy in BTKi-Pretreated Patients

Preliminary data from the ongoing Phase 1/2 CaDAnCe-101 trial (NCT05006716) have shown promising antitumor activity of this compound in heavily pretreated patients with relapsed or refractory (R/R) B-cell malignancies, including those who have previously received BTK inhibitors.

For comparison, we include data for pirtobrutinib, a non-covalent (reversible) BTK inhibitor, which has also demonstrated efficacy in patients with prior covalent BTK inhibitor treatment.

Table 1: Efficacy of this compound and Pirtobrutinib in Patients with Prior BTK Inhibitor Exposure

DrugTrialPatient PopulationPrior TreatmentOverall Response Rate (ORR)Additional Efficacy Data
This compound CaDAnCe-101 (Phase 1)R/R Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL)Heavily pretreated, including prior covalent BTKi (92%), BCL2i (86%), and non-covalent BTKi (24%)78% (all patients) 94% (at 200mg dose)In patients with prior covalent BTKi, non-covalent BTKi, and BCL2i (triple-exposed), the ORR was 75%. Responses were observed regardless of BTK mutation status.[1]
This compound CaDAnCe-101 (Phase 1)R/R Waldenström Macroglobulinemia (WM)BTKi-exposed81% Major response rate: 74.1%. Responses were seen in patients with prior covalent and non-covalent BTKi exposure, and in those with BTK, MYD88, CXCR4, and TP53 mutations.[2]
Pirtobrutinib BRUIN (Phase 1/2)R/R CLL/SLLPreviously received a covalent BTK inhibitor73.3% Median Progression-Free Survival (PFS): 19.6 months.[3]

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the distinct mechanisms of covalent BTK inhibitors, non-covalent BTK inhibitors, and BTK degraders like this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Interventions cluster_resistance Resistance Mechanisms BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Proteasome Proteasome BTK->Proteasome Degradation Downstream Downstream Signaling (NF-κB, etc.) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Covalent_BTKi Covalent BTKi (e.g., Ibrutinib) Covalent_BTKi->BTK Irreversible Inhibition (at C481) NonCovalent_BTKi Non-Covalent BTKi (e.g., Pirtobrutinib) NonCovalent_BTKi->BTK Reversible Inhibition This compound This compound (BTK Degrader) This compound->BTK Binding E3_Ligase E3 Ligase This compound->E3_Ligase Recruitment C481S BTK C481S Mutation: Blocks covalent binding This compound->C481S Overcomes NonC481 Non-C481 BTK Mutations: Can affect covalent and non-covalent binding This compound->NonC481 Overcomes E3_Ligase->BTK C481S->Covalent_BTKi Confers Resistance NonC481->NonCovalent_BTKi Can Confer Resistance

Caption: BTK signaling pathway and mechanisms of BTK-targeted therapies.

Experimental Protocols

The efficacy and safety of this compound are being evaluated in the multi-center, open-label, Phase 1/2 CaDAnCe-101 (NCT05006716) clinical trial.[4]

Study Design: The study consists of two main parts:

  • Phase 1 (Dose Finding): This part includes dose escalation and safety expansion cohorts to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[5][6] Patients with various R/R B-cell malignancies are enrolled.[7]

  • Phase 2 (Dose Expansion): This part further evaluates the antitumor activity and safety of this compound at the RP2D in specific cohorts of patients with R/R B-cell malignancies.

Key Eligibility Criteria (Inclusion):

  • Confirmed diagnosis of R/R B-cell malignancies such as CLL/SLL, MCL, MZL, FL, or WM.[7]

  • Patients must have received at least two prior lines of therapy for R/R CLL/SLL.[4]

  • In the US, EU, and Australia, patients with CLL/SLL must have previously received a covalent BTK inhibitor.[4]

  • ECOG performance status of 0-2.[4]

  • Measurable disease.

Key Eligibility Criteria (Exclusion):

  • Prior malignancy within the past 2 years, with some exceptions.

  • Requires ongoing systemic corticosteroid treatment (≥ 10 mg/day of prednisone (B1679067) or equivalent).

  • History of central nervous system involvement by the B-cell malignancy.

Treatment:

  • This compound is administered orally once daily in 28-day cycles.[4]

  • Dose levels in the dose-escalation phase ranged from 50 mg to 600 mg.[6]

Primary Endpoints:

  • Phase 1: Safety and tolerability, MTD, and RP2D.[5][6]

  • Phase 2: Overall Response Rate (ORR) as assessed by an Independent Review Committee.[5]

Secondary Endpoints:

  • Pharmacokinetics and pharmacodynamics of this compound.[5][6]

  • Preliminary antitumor activity (including Duration of Response and Time to Response).[5][6]

The following diagram illustrates a generalized workflow for this type of clinical trial.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_enrollment Enrollment & Dosing cluster_monitoring On-Treatment Monitoring cluster_analysis Data Analysis & Outcomes Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment into Dose Cohorts Informed_Consent->Enrollment Dosing Oral Administration of This compound (QD) Enrollment->Dosing Safety_Monitoring Safety & Tolerability (AEs, Labs, Vitals) Dosing->Safety_Monitoring PK_PD_Sampling Pharmacokinetic & Pharmacodynamic Sampling Dosing->PK_PD_Sampling Efficacy_Assessment Efficacy Assessment (Tumor Response) Dosing->Efficacy_Assessment MTD_RP2D Determine MTD/RP2D (Phase 1) Safety_Monitoring->MTD_RP2D Safety_Profile Characterize Safety Profile Safety_Monitoring->Safety_Profile Efficacy_Analysis Analyze ORR & PFS (Phase 2) Efficacy_Assessment->Efficacy_Analysis

Caption: Generalized workflow for the CaDAnCe-101 Phase 1/2 Trial.

Conclusion

This compound represents a promising therapeutic strategy for patients with B-cell malignancies who have developed resistance to prior BTK inhibitors. Its unique mechanism of inducing BTK protein degradation has translated into encouraging clinical activity in a heavily pretreated patient population. The preliminary data from the CaDAnCe-101 trial suggest that this compound is generally well-tolerated and can induce deep and durable responses, even in patients with prior exposure to both covalent and non-covalent BTK inhibitors. Further evaluation in ongoing and future clinical trials will be crucial to fully define its role in the evolving treatment paradigm for B-cell malignancies.

References

Catadegbrutinib Demonstrates a Differentiated Safety Profile Compared to First-Generation BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Catadegbrutinib, a novel Bruton's tyrosine kinase (BTK) degrader, exhibits a promising and manageable safety profile in early clinical trials, suggesting potential advantages over first-generation BTK inhibitors (BTKis) like ibrutinib (B1684441). Initial findings from the Phase 1/2 CaDAnCe-101 study indicate a lower incidence of certain hallmark adverse events associated with first-generation BTKis, such as major hemorrhage and atrial fibrillation.

This guide provides a comprehensive comparison of the safety profiles of this compound and first-generation BTK inhibitors, supported by available clinical trial data. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.

Comparative Safety Data

The following tables summarize the treatment-emergent adverse events (TEAEs) from the CaDAnCe-101 trial for this compound and the RESONATE-2 trial for the first-generation BTKi, ibrutinib.

Table 1: Treatment-Emergent Adverse Events (TEAEs) in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) Treated with this compound (CaDAnCe-101 Trial) [1]

Adverse EventAny Grade (%)Grade ≥3 (%)
Fatigue352
Contusion290
Diarrhea272
Neutropenia/Neutrophil count decreasedNot specified20
PneumoniaNot specified10
Hypertension2 (Grade 1)0
Atrial Fibrillation00
Major Hemorrhage22
Febrile Neutropenia22

Data from a cohort of 49 patients with a median follow-up of 7.9 months.[1]

Table 2: Adverse Reactions in Patients with Previously Untreated CLL/SLL (≥65 years) Treated with Ibrutinib (RESONATE-2 Trial) [2][3][4]

Adverse ReactionAll Grades (%)Grade 3 or Higher (%)
Diarrhea42-524-5
Fatigue30-411
Nausea22-321
Musculoskeletal pain364
Rash214
Hypertension14-304-12
Atrial Fibrillation6-242.5-6
Major HemorrhageNot specifiedNot specified
Pneumonia14-298-20
Neutropenia1913

Data from 135 patients with a median duration of exposure of 17.4 months to 6.2 years.[2][3][4]

Experimental Protocols

This compound: CaDAnCe-101 Trial

The CaDAnCe-101 trial (NCT05006716) is a Phase 1/2, open-label, dose-escalation and expansion study evaluating this compound (BGB-16673) in patients with relapsed or refractory B-cell malignancies.[5][6][7][8]

  • Patient Population: Adults with relapsed or refractory B-cell malignancies, including CLL/SLL, who have received prior therapies.[5][8]

  • Dosing: this compound was administered orally once daily in 28-day cycles, with dose escalation to determine the recommended Phase 2 dose.[1]

  • Safety Assessments: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Ibrutinib: RESONATE-2 Trial

The RESONATE-2 trial (NCT01722487) was a randomized, multicenter, open-label, Phase 3 study comparing the efficacy and safety of ibrutinib versus chlorambucil (B1668637) in previously untreated older patients with CLL or SLL.[3]

  • Patient Population: Patients aged 65 years or older with previously untreated CLL/SLL without del(17p).[3]

  • Dosing: Ibrutinib was administered orally at a dose of 420 mg once daily until disease progression or unacceptable toxicity.[3]

  • Safety Assessments: Adverse events were collected at each visit and graded using the NCI CTCAE version 4.03.

Mechanism of Action and Signaling Pathways

The distinct safety profiles of this compound and first-generation BTK inhibitors can be attributed to their different mechanisms of action.

This compound: A BTK Protein Degrader

This compound is a bifunctional molecule that induces the degradation of the BTK protein.[9][10][11][12] It simultaneously binds to BTK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[9][11][13] This mechanism results in the elimination of the BTK protein, rather than just inhibiting its kinase activity.

Catadegbrutinib_Mechanism cluster_cell B-Cell This compound This compound BTK BTK Protein This compound->BTK Binds to BTK E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Proteasome Proteasome BTK->Proteasome Targeted for Degradation E3_Ligase->BTK Degraded_BTK Degraded BTK Fragments Proteasome->Degraded_BTK Ubiquitin Ubiquitin Ibrutinib_Mechanism cluster_pathway B-Cell Receptor Signaling cluster_inhibition Inhibition BCR B-Cell Receptor SYK SYK BCR->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, ERK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Off_Target Off-Target Kinases (e.g., TEC, EGFR) Ibrutinib->Off_Target Inhibits Adverse_Events Adverse Events Off_Target->Adverse_Events Experimental_Workflow Preclinical Preclinical Studies (In vitro & In vivo models) Phase1 Phase 1 Clinical Trial (Safety, Tolerability, PK/PD, MTD) Preclinical->Phase1 IND Submission Phase2 Phase 2 Clinical Trial (Efficacy, Further Safety) Phase1->Phase2 Establish RP2D Phase3 Phase 3 Clinical Trial (Comparative Efficacy & Safety) Phase2->Phase3 Promising Efficacy & Safety Regulatory Regulatory Review & Approval Phase3->Regulatory NDA/BLA Submission Post_Market Post-Marketing Surveillance (Long-term Safety) Regulatory->Post_Market Market Authorization

References

Comparative Guide to BTK-Targeting Therapies in MYD88-Mutated Waldenström Macroglobulinemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of Bruton's tyrosine kinase (BTK) inhibitors for Waldenström macroglobulinemia (WM) with MYD88 mutations and introduces the next-generation BTK-targeting agent, catadegbrutinib. Over 90% of patients with WM harbor the MYD88 L265P mutation, which constitutively activates signaling pathways promoting cancer cell survival, making its downstream effector, BTK, a prime therapeutic target.[1][2]

Established BTK Inhibitors: Ibrutinib (B1684441) vs. Zanubrutinib (B611923)

Ibrutinib, the first-generation BTK inhibitor, and zanubrutinib, a next-generation inhibitor, are established treatments for WM.[3] Zanubrutinib was designed for greater selectivity to minimize off-target effects.[4][5] The ASPEN trial was a head-to-head comparison of these two drugs in patients with MYD88-mutated WM.[6]

Mechanism of Action

Both ibrutinib and zanubrutinib are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the BTK active site, blocking its activity.[7] This inhibition disrupts the downstream signaling cascade that leads to cell proliferation.

cluster_pathway MYD88 Signaling Pathway in WM cluster_inhibition BTK Inhibition MYD88 MYD88 L265P IRAKs IRAKs MYD88->IRAKs BTK BTK MYD88->BTK triggers NFkB NF-κB Activation IRAKs->NFkB BTK->NFkB Survival Cell Survival & Proliferation NFkB->Survival Inhibitor Ibrutinib or Zanubrutinib Inhibitor->BTK Covalently Inhibits

Caption: MYD88 signaling cascade in WM and the point of intervention for BTK inhibitors.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize key data from the pivotal clinical trials for ibrutinib (iNNOVATE) and zanubrutinib (ASPEN) in patients with MYD88-mutated WM.[6][8][9]

Table 1: Comparative Efficacy in MYD88-Mutated Waldenström Macroglobulinemia

Efficacy EndpointZanubrutinib (ASPEN Trial)Ibrutinib (ASPEN Trial)Ibrutinib + Rituximab (iNNOVATE Trial)
Median Follow-up 44.4 months44.4 months50 months
*VGPR + CR Rate **36.3%25.3%Not Reported
Major Response Rate Not Reported DirectlyNot Reported Directly76%
Overall Response Rate Not Reported DirectlyNot Reported Directly94% (MYD88L265P/CXCR4WT)
12-Month PFS Rate 89.7%87.2%Not Reported Directly
30-Month PFS Rate Not Reported DirectlyNot Reported Directly82%

*VGPR: Very Good Partial Response; CR: Complete Response; PFS: Progression-Free Survival.[5][6][8][9][10][11]

Table 2: Key Adverse Events (Any Grade) from the ASPEN Trial

Adverse EventZanubrutinib (n=101)Ibrutinib (n=98)
Atrial Fibrillation 2%15.3%
Diarrhea 20.8%31.6%
Contusion 17.8%35.7%
Hemorrhage (Major) 5.9%9.2%
Hypertension 10.9%22.4%
Neutropenia 29.7%13.3%

Data from the head-to-head ASPEN trial highlight differences in safety profiles, with zanubrutinib showing lower rates of several cardiovascular and bleeding-related events.[5][6][9]

Next-Generation Therapy: this compound (BGB-16673)

This compound is an investigational agent that represents a novel approach to targeting BTK. Unlike traditional inhibitors, it is a proteolysis-targeting chimera (PROTAC).

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase.[12][13] This proximity induces the ubiquitination of BTK, marking it for degradation by the cell's proteasome.[14] This approach aims to eliminate the BTK protein entirely rather than just blocking its active site, which could potentially lead to a more profound and durable inhibition of the signaling pathway and may overcome resistance mechanisms associated with mutations in the BTK active site.[12]

Experimental Protocols

A critical experiment for any BTK-targeting drug is the assessment of its engagement with the target protein in patient cells.

BTK Occupancy Assay Methodology

This protocol describes a common method for measuring the percentage of BTK molecules bound by an inhibitor in peripheral blood mononuclear cells (PBMCs).

  • Sample Collection & Preparation: Collect whole blood from patients at predetermined time points following drug administration. Isolate PBMCs using a standard density gradient centrifugation method (e.g., with Ficoll-Paque).

  • Cell Lysis: Resuspend a known number of PBMCs (e.g., 1.25 x 107 cells/mL) in a lysis buffer containing protease inhibitors to release cellular proteins, including BTK.[15]

  • Probe Incubation: Add a fluorescently-labeled or biotinylated covalent probe to the cell lysate. This probe is designed to bind specifically to the Cys481 residue of BTK that is not already occupied by the inhibitor.

  • Detection:

    • For fluorescent probes, the amount of bound probe can be quantified using flow cytometry.

    • For biotinylated probes, an ELISA-based method is often used. The lysate is added to a plate coated with an anti-BTK antibody. A streptavidin-conjugated enzyme is then added, which binds to the biotinylated probe. Finally, a substrate is added to generate a luminescent or colorimetric signal.[16]

  • Calculation: The signal is inversely proportional to the level of BTK occupancy by the drug. The percentage of occupancy is calculated by comparing the signal from the treated sample to that of an untreated (or pre-dose) control sample.

cluster_workflow BTK Occupancy Assay Workflow start Collect Patient Blood Sample isolate Isolate PBMCs via Density Gradient start->isolate lyse Lyse Cells to Release Proteins isolate->lyse probe Incubate Lysate with Covalent BTK Probe lyse->probe detect Detect Probe Binding (e.g., ELISA, Flow Cytometry) probe->detect calculate Calculate % BTK Occupancy vs. Control detect->calculate

References

A Comparative Guide to BGB-16673 (Catadegbrutinib) in the Evolving Landscape of BTK-Targeted Therapies for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emerging Bruton's tyrosine kinase (BTK) degrader, BGB-16673 (Catadegbrutinib), with established BTK inhibitors. The following sections present a detailed analysis of Phase 1/2 study data for BGB-16673 and compare its performance against ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib (B611923) in the context of relapsed/refractory Chronic Lymphocytic Leukemia (R/R CLL). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.

Data Presentation: A Comparative Analysis of Efficacy and Safety

The following tables summarize the key efficacy and safety data from clinical trials of BGB-16673 and other prominent BTK inhibitors in patients with relapsed/refractory CLL.

Table 1: Comparative Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)

Drug Name (Trial Name)TargetPatient PopulationOverall Response Rate (ORR)Progression-Free Survival (PFS)
BGB-16673 (this compound) (CaDAnCe-101)BTK DegraderR/R CLL/SLL80.6%Median not reached; 12-month PFS rate: 79.1%
Ibrutinib (Various)BTK InhibitorR/R CLL~58-86%Median: ~44-51 months
Acalabrutinib (ASCEND)BTK InhibitorR/R CLL81%Median not reached (HR 0.31 vs. IdR/BR)[1][2]
Zanubrutinib (ALPINE)BTK InhibitorR/R CLL/SLL85.6%Median not reached (HR 0.68 vs. Ibrutinib)[3]

Table 2: Comparative Safety Profile in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)

Drug Name (Trial Name)Common Adverse Events (Any Grade)Grade ≥3 Adverse Events of InterestDiscontinuation Rate due to AEs
BGB-16673 (this compound) (CaDAnCe-101)Neutropenia, anemia, thrombocytopenia, contusion, diarrheaNeutropenia, anemia, thrombocytopeniaNot explicitly reported in initial data
Ibrutinib (Various)Diarrhea, fatigue, nausea, bruising, upper respiratory tract infectionNeutropenia, pneumonia, hypertension, atrial fibrillation~9-17%
Acalabrutinib (ASCEND)Headache, diarrhea, upper respiratory tract infection, neutropeniaNeutropenia, anemia9%
Zanubrutinib (ALPINE)Upper respiratory tract infection, neutropenia, bruising, diarrhea, hypertensionNeutropenia, hypertension15.4%[3]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for a comprehensive understanding and comparison of the data.

BGB-16673 (this compound): CaDAnCe-101 (NCT05006716)
  • Study Design: A Phase 1/2, open-label, dose-escalation and dose-expansion study evaluating BGB-16673 in patients with various B-cell malignancies, including R/R CLL.[4][5][6][7]

  • Inclusion Criteria: Patients with a confirmed diagnosis of R/R CLL who have received at least two prior lines of therapy, including a BTK inhibitor and a BCL2 inhibitor.[7] Patients must have an ECOG performance status of 0-2.[6]

  • Dosing Regimen: BGB-16673 administered orally once daily in 28-day cycles. Dose escalation cohorts ranged from 50 mg to 600 mg.[4]

  • Primary Endpoints: To evaluate the safety and tolerability of BGB-16673 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

  • Secondary Endpoints: Overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).

Acalabrutinib: ASCEND (NCT02970318)
  • Study Design: A Phase 3, randomized, multicenter, open-label trial comparing acalabrutinib monotherapy to investigator's choice of either idelalisib (B1684644) plus rituximab (B1143277) (IdR) or bendamustine (B91647) plus rituximab (BR) in patients with R/R CLL.[1][2][8]

  • Inclusion Criteria: Patients aged 18 years or older with R/R CLL who had received at least one prior therapy.[2] Patients were required to have an ECOG performance status of 2 or less.[8]

  • Dosing Regimen: Acalabrutinib administered orally at 100 mg twice daily until disease progression or unacceptable toxicity.[8]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.[2]

  • Secondary Endpoints: Overall response rate (ORR), overall survival (OS), and safety.[2]

Zanubrutinib vs. Ibrutinib: ALPINE (NCT03734016)
  • Study Design: A global, Phase 3, randomized, open-label trial comparing the efficacy and safety of zanubrutinib versus ibrutinib in patients with R/R CLL/SLL.[3][9][10][11]

  • Inclusion Criteria: Adult patients with a confirmed diagnosis of CLL or SLL who had relapsed after or were refractory to at least one prior line of therapy.[3]

  • Dosing Regimen: Zanubrutinib administered orally at 160 mg twice daily, or ibrutinib at 420 mg once daily, until disease progression or unacceptable toxicity.[9]

  • Primary Endpoint: Overall response rate (ORR) assessed by an investigator.[10]

  • Key Secondary Endpoints: Progression-free survival (PFS), duration of response (DOR), overall survival (OS), and safety.[12]

Mandatory Visualization

B-Cell Receptor (BCR) Signaling Pathway and Mechanism of BTK-Targeted Therapies

BCR_Signaling_and_BTK_Targeting cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors BTK Inhibitors cluster_degrader BTK Degrader BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Proteasome Proteasome BTK->Proteasome Degradation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Acalabrutinib Acalabrutinib Acalabrutinib->BTK Zanubrutinib Zanubrutinib Zanubrutinib->BTK BGB16673 BGB-16673 (this compound) BGB16673->BTK Binding E3_Ligase E3 Ubiquitin Ligase BGB16673->E3_Ligase E3_Ligase->BTK Ub Ubiquitin

Caption: BCR signaling and BTK-targeted therapy mechanisms.

Experimental Workflow for a Typical BTK Inhibitor/Degrader Clinical Trial

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_monitoring Monitoring & Assessment cluster_outcome Study Outcome Eligibility Eligibility Criteria Met? - R/R CLL - Prior Therapies - ECOG Status Randomization Randomization (if applicable) Eligibility->Randomization Treatment_Arm_A Experimental Arm (e.g., BGB-16673) Randomization->Treatment_Arm_A Treatment_Arm_B Control/Comparator Arm (e.g., Ibrutinib) Randomization->Treatment_Arm_B Dosing Daily Oral Dosing (Continuous) Treatment_Arm_A->Dosing Treatment_Arm_B->Dosing Safety Safety Monitoring - Adverse Events - Lab Tests Dosing->Safety Efficacy Efficacy Assessment - ORR - PFS - DOR Dosing->Efficacy Progression Disease Progression or Unacceptable Toxicity Safety->Progression Efficacy->Progression Continuation Continue Treatment Progression->Continuation No Discontinuation Discontinue Treatment Progression->Discontinuation Yes

Caption: Generalized workflow of BTK inhibitor clinical trials.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Catadegbrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Catadegbrutinib (BGB-16673). Adherence to these guidelines is critical to ensure personal safety and proper disposal of this potent Bruton's tyrosine kinase (BTK) inhibitor.

This compound is an orally active, selective BTK inhibitor investigated for its therapeutic potential in B-cell malignancies.[1][2] As a potent pharmaceutical compound, it requires stringent safety protocols to mitigate risks associated with handling, storage, and disposal. This guide outlines the necessary personal protective equipment (PPE), procedural steps, and disposal plans to ensure a safe laboratory environment.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) with comprehensive quantitative data for this compound is not publicly available, the following table summarizes known physical and chemical properties. In the absence of official occupational exposure limits (OELs), a conservative approach to handling is strongly recommended.

PropertyValueSource
Synonyms BGB-16673; BTK-IN-29[1][2]
CAS Number 2736508-60-2[2]
Molecular Formula C47H54N12O4[3]
Molecular Weight 851.01 g/mol [3]
Solubility Soluble in DMSO (≥ 100 mg/mL)[4][5]
Storage (Solid) Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Keep dry and protected from light.[2][5]
Storage (Solution) In solvent at -80°C for up to 1 year.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following equipment should be used when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption. Gloves must be inspected for integrity before each use.
Eye/Face Protection Safety glasses with side shields or goggles (conforming to EN 166(EU) or NIOSH (US) standards).Protects against splashes and airborne particles.
Body Protection A laboratory coat is standard. The type of body protection should be selected based on the specific workplace conditions and the concentration and amount of the substance.Minimizes contamination of personal clothing.
Respiratory Protection Generally not required for small quantities in a well-ventilated area or when handled in a fume hood. For tasks that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is recommended.Mitigates the risk of inhaling harmful particles.

Experimental Protocols: Safe Handling and Disposal

Adherence to the following procedural guidance is essential for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[6] Follow the specific temperature guidelines provided in the quantitative data table.

  • Labeling: Ensure the container is clearly labeled with the compound name and any relevant hazard warnings.

Handling the Compound
  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize the generation of dust and aerosols.[6]

  • Donning PPE: Before handling, put on all required PPE in the correct order: lab coat, safety glasses/goggles, and then gloves.

  • Weighing and Reconstitution:

    • Handle solid compounds with care to avoid creating dust.

    • When preparing stock solutions, add the solvent to the solid compound slowly to prevent splashing. Use fresh DMSO for optimal solubility.[4]

  • Post-Handling: After handling, thoroughly wash hands with soap and water.[6] Clean all surfaces and equipment used.

Spill Management
  • Evacuation: Evacuate personnel from the immediate spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[6]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For solid spills, carefully collect the material to avoid dust formation.

    • For liquid spills, absorb with an inert material.

    • Place all contaminated materials into a suitable, sealed container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Segregate this compound waste from other laboratory waste. This includes empty containers, contaminated PPE, and any unused compound.

  • Containerization: Place all waste in a clearly labeled, sealed, and suitable container for hazardous chemical waste.

  • Licensed Disposal: Arrange for disposal by a licensed, professional waste disposal company, adhering to all federal, state, and local regulations.[7] Do not dispose of this compound down the drain or in the regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the key logical steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Spill Spill Weigh Solid->Spill Clean Workspace Clean Workspace Prepare Solution->Clean Workspace Prepare Solution->Spill Doff PPE Doff PPE Clean Workspace->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Dispose via Licensed Vendor Dispose via Licensed Vendor Segregate Waste->Dispose via Licensed Vendor Execute Spill Protocol Execute Spill Protocol Spill->Execute Spill Protocol Execute Spill Protocol->Segregate Waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.